molecular formula C7H7ClN2O2 B1421353 Methyl 2-(6-chloropyrimidin-4-YL)acetate CAS No. 1097779-00-4

Methyl 2-(6-chloropyrimidin-4-YL)acetate

Cat. No.: B1421353
CAS No.: 1097779-00-4
M. Wt: 186.59 g/mol
InChI Key: IXCXDDYSHDQQIB-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloropyrimidin-4-YL)acetate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(6-chloropyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-4-9-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXDDYSHDQQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676326
Record name Methyl (6-chloropyrimidin-4-yl)acetate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097779-00-4
Record name Methyl (6-chloropyrimidin-4-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-chloropyrimidin-4-yl)acetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Pyrimidine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the pyrimidine nucleus stands as a "privileged scaffold." Its prevalence in biologically active molecules, from antiviral agents to herbicides, is a testament to its versatile chemical reactivity and its ability to interact with a wide array of biological targets.[1] Methyl 2-(6-chloropyrimidin-4-YL)acetate is a functionalized derivative that offers medicinal and agricultural chemists a valuable building block. The presence of a reactive chlorine atom and an ester moiety allows for diverse downstream modifications, making it a key intermediate in the synthesis of more complex molecules.[2][3] This guide provides a comprehensive overview of a proposed synthetic route and the essential characterization techniques for this compound, grounded in established chemical principles.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and chemically sound approach involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4,6-dichloropyrimidine.[4] The high reactivity of the chlorine atoms on the electron-deficient pyrimidine ring makes them susceptible to displacement by strong nucleophiles, such as the enolate of methyl acetate.[5]

Conceptual Workflow of the Synthesis

The proposed synthesis is a two-step process conceptually, starting with the generation of a potent nucleophile from methyl acetate, which then attacks the electrophilic 4,6-dichloropyrimidine.

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Post-Synthesis MA Methyl Acetate Enolate Methyl Acetate Enolate (Nucleophile) MA->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate in THF, -78 °C DCP 4,6-Dichloropyrimidine (Electrophile) Product This compound DCP->Product Chloride Displacement Workup Aqueous Workup Product->Workup Enolate_input->DCP Nucleophilic Attack Purification Column Chromatography Workup->Purification

References

Spectroscopic Data of Methyl 2-(6-chloropyrimidin-4-YL)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-(6-chloropyrimidin-4-YL)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to provide a robust framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development, offering insights into spectral acquisition and interpretation.

Molecular Structure and an Overview of its Spectroscopic Characteristics

This compound possesses a distinct molecular architecture comprising a chloropyrimidine ring and a methyl acetate side chain. This combination of a heteroaromatic system and an ester functional group gives rise to a unique spectroscopic fingerprint. The structural features to be identified include the pyrimidine ring protons, the methylene bridge, and the methyl group of the ester, as well as the vibrational modes of the carbonyl group and the carbon-chlorine bond. Mass spectrometry is expected to confirm the molecular weight and reveal characteristic fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to display four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent in the pyrimidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 (pyrimidine)8.9 - 9.2Singlet (s)1H
H-5 (pyrimidine)7.3 - 7.6Singlet (s)1H
-CH₂- (acetate)3.8 - 4.1Singlet (s)2H
-OCH₃ (methyl ester)3.7 - 3.9Singlet (s)3H

Causality behind Predictions:

  • H-2 and H-5 Protons: Protons on pyrimidine rings are typically deshielded due to the electron-withdrawing nature of the two nitrogen atoms, appearing at high chemical shifts[1][2]. The proton at the C-2 position is generally the most deshielded.

  • Methylene Protons (-CH₂-): These protons are adjacent to both the electron-withdrawing pyrimidine ring and the carbonyl group, leading to a downfield shift.

  • Methyl Protons (-OCH₃): The methyl group of the ester will appear as a singlet in a region typical for methyl esters.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester carbonyl)168 - 172
C-2 (pyrimidine)158 - 162
C-4 (pyrimidine)160 - 164
C-6 (pyrimidine)161 - 165
C-5 (pyrimidine)120 - 124
-OCH₃ (methyl ester)52 - 55
-CH₂- (acetate)40 - 45

Causality behind Predictions:

  • Pyrimidine Carbons: The carbon atoms in the pyrimidine ring are significantly influenced by the nitrogen atoms and the chlorine substituent, resulting in varied chemical shifts[3]. The carbons bonded to nitrogen and chlorine (C-2, C-4, C-6) are expected to be the most downfield.

  • Ester Carbons: The carbonyl carbon will appear at a characteristic downfield shift, while the methyl carbon will be in the typical range for an ester methyl group.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Note on Solvent Impurities: It is crucial to be aware of the residual peaks of the deuterated solvent and any potential water peak, as these can overlap with signals from the compound of interest[4][5][6][7].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1735 - 1750Strong, Sharp
C=N and C=C stretch (pyrimidine ring)1450 - 1600Medium to Strong
C-O stretch (ester)1100 - 1300Strong
C-Cl stretch700 - 800Medium

Interpretation of Key Peaks:

  • C=O Stretch: A strong and sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group[8][9][10][11].

  • Pyrimidine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region[12].

  • C-O Stretches: The ester will also exhibit strong C-O stretching bands.

  • C-Cl Stretch: The presence of the chlorine atom is expected to be confirmed by a band in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Figure 2. Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Predicted Mass Spectral Data

The molecular formula for this compound is C₇H₇ClN₂O₂. The monoisotopic mass is approximately 186.02 g/mol .

Ion Predicted m/z Notes
[M]⁺186/188Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio).
[M+H]⁺187/189Protonated molecular ion, commonly observed in soft ionization techniques like ESI.
[M-OCH₃]⁺155/157Loss of the methoxy radical from the ester.
[M-COOCH₃]⁺127/129Loss of the carbomethoxy group.

Key Fragmentation Pathways:

The molecular ion is expected to undergo fragmentation through several pathways, including the loss of the methoxy group, the entire ester side chain, or cleavage of the pyrimidine ring. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Ionization Techniques and Experimental Protocol

The choice of ionization technique will influence the resulting mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation, providing detailed structural information[12][13].

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming the molecular weight[14].

General Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion and any significant fragment ions.

Synthesis and Potential Impurities

A plausible synthesis of this compound would involve the reaction of 4,6-dichloropyrimidine with a suitable carbanion of a methyl acetate equivalent.

Potential impurities that could be observed in the spectra include:

  • Starting materials: Unreacted 4,6-dichloropyrimidine.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Byproducts: Isomeric products or over-reacted species.

The presence of these impurities would be detectable by the spectroscopic methods described above, and their characteristic signals should be considered during data analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this and related compounds. The provided protocols offer a starting point for obtaining high-quality data for unequivocal structural elucidation.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the Chloropyrimidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Chloropyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Beyond its biological significance, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The introduction of a chlorine atom onto this electron-deficient ring system dramatically enhances its utility, transforming it into a versatile electrophilic building block. Chloropyrimidines are key intermediates in the synthesis of a multitude of biologically active compounds, from kinase inhibitors for cancer therapy to novel antimicrobial agents.[2][3]

This guide, intended for chemists in research and drug development, provides a detailed exploration of the chemical properties and reactivity of the chloropyrimidine moiety. We will delve into the causality behind its reactivity patterns, focusing on the two major pathways for its functionalization: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the principles that govern regioselectivity and reactivity, researchers can more effectively design and execute synthetic strategies to generate diverse molecular architectures.

Core Chemical Properties and Electronic Landscape

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is the foundation of its characteristic reactivity. The chlorine substituent further enhances the electrophilicity of the ring carbons through its inductive electron-withdrawing effect, making them susceptible to attack by nucleophiles.

Physical Properties of a Representative Chloropyrimidine

To provide a tangible reference, the physical properties of 2-chloropyrimidine are summarized below.

PropertyValueReference(s)
Molecular Formula C₄H₃ClN₂[4][5]
Molecular Weight 114.53 g/mol [4][5]
Melting Point 63-66 °C[4][6][7]
Boiling Point 75-76 °C at 10 mmHg[6][8]
Appearance Yellow to pale orange crystals or crystalline powder[7]
Solubility Slightly soluble in water[6][7]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental and widely utilized reaction of chloropyrimidines is the nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring greatly facilitates this reaction, allowing for the displacement of the chloride ion by a wide array of nucleophiles, including amines, thiols, alkoxides, and carbanions.[9][10]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: The Decisive Factor in Polychlorinated Pyrimidines

In drug discovery, chemists often work with di- or trichloropyrimidines, making the control of regioselectivity paramount. The general order of reactivity for nucleophilic displacement on the pyrimidine ring is C4(6) > C2 » C5.[12] This preference is primarily due to the superior ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer complex when the attack occurs at the C4 or C6 positions.[11] However, this outcome is not absolute and can be modulated by several factors.

1. Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regioselectivity.

  • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position, such as a cyano or nitro group, generally reinforces the inherent preference for substitution at the C4 position.[13]

  • Electron-Donating Groups (EDGs): Conversely, an EDG at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, favoring substitution at the C2 position.[14] This is because the EDG can destabilize the transition state for C4 attack while having a lesser effect on the transition state for C2 attack. Quantum mechanics (QM) analyses show that for 2,4-dichloropyrimidine with a C6 EDG, the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 become similar in size, in contrast to the unsubstituted case where the LUMO is primarily at C4.[14]

2. Steric Hindrance: The presence of bulky substituents can physically block the approach of a nucleophile to an adjacent position.[15][16] For instance, a large group at the C5 position can hinder attack at the C4 position, potentially leading to a greater proportion of the C2-substituted product.[14]

3. Nature of the Nucleophile: The identity of the incoming nucleophile can also play a decisive role. For example, while many nucleophiles follow the general C4 selectivity rule for 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[13]

Comparative Regioselectivity in SNAr of 2,4-Dichloropyrimidines

Substituent at C5/C6NucleophilePredominant Position of AttackCausalityReference(s)
HNeutral AminesC4 (moderate selectivity, 1:1 to 4:1 C4/C2)Inherent electronic preference[12]
Electron-Withdrawing Group (e.g., -CN) at C5Various NucleophilesC4EWG enhances electrophilicity at C4[13]
Electron-Donating Group (e.g., -OMe) at C6Various NucleophilesC2EDG alters LUMO distribution, favoring C2 attack[14]
HTertiary AminesC2Specific nucleophile-substrate interaction[13]
Experimental Protocol: A Self-Validating System for SNAr

The following protocol for the amination of a dichloropyrimidine is designed to be self-validating, meaning the reaction progress can be reliably monitored and the product identity confirmed through standard analytical techniques.

Objective: To synthesize 4-amino-2-chloro-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine (1.0 eq)

  • Ammonia (0.5 M in 1,4-dioxane, 2.2 eq)

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas supply (N₂ or Ar)

  • TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the solution of ammonia in dioxane (2.2 eq) dropwise over 15 minutes. The use of a slight excess of the nucleophile ensures the complete consumption of the limiting reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This provides an in-process check on the reaction's validity.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times. The partitioning behavior validates the conversion to a new chemical entity.

  • Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data provides the final validation of the regioselective substitution at the C4 position.

SNAr_Workflow setup 1. Reaction Setup (Dichloropyrimidine in Dioxane under N₂) addition 2. Nucleophile Addition (Ammonia solution at 0 °C) setup->addition monitor 3. Reaction Monitoring (Stir at RT, check by TLC) addition->monitor workup 4. Aqueous Workup (Quench, Extract with EtOAc) monitor->workup purify 5. Purification (Column Chromatography) workup->purify validate 6. Characterization (NMR, MS) purify->validate

Figure 2: Experimental workflow for a regioselective SNAr reaction.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, its scope is limited to the introduction of heteroatom nucleophiles and certain carbanions. For the construction of more complex molecules, particularly through the formation of carbon-carbon and carbon-nitrogen bonds with aryl and vinyl partners, palladium-catalyzed cross-coupling reactions are indispensable.[17] Chloropyrimidines are excellent substrates for these transformations, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[18]

The success of these reactions with less reactive chloro-substrates hinges on the careful selection of the catalytic system.[17]

  • Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalysts are commonly used.

  • Ligand: The choice of ligand is crucial for activating the C-Cl bond. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[17][19]

  • Base: An appropriate base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) is required for the transmetalation step.[17]

Regioselectivity in Cross-Coupling

In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step.[18] The general reactivity trend for halogens is I > Br > Cl.[18] This differential reactivity is a powerful tool for selective functionalization.

For a substrate like 5-bromo-2-chloropyrimidine, cross-coupling reactions such as Suzuki or Stille will almost exclusively occur at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.[18]

For dichloropyrimidines, the C4 position is generally more reactive than the C2 position in Suzuki and Stille couplings.[12] However, this selectivity can be influenced or even reversed by the choice of ligand. For instance, bulky NHC ligands have been shown to uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols, a stark contrast to the typical C4 selectivity.[19]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for C-C bond formation.

Objective: To synthesize 5-bromo-2-phenylpyrimidine from 5-bromo-2-chloropyrimidine and phenylboronic acid.

Materials:

  • 5-bromo-2-chloropyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane and Water (4:1 mixture, anhydrous and deoxygenated)

  • Schlenk flask, inert gas supply, and standard reaction/purification equipment

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a dry Schlenk flask with 5-bromo-2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst deactivation.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the flask.[18] Introduce the deoxygenated solvent mixture (4:1 1,4-dioxane/water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting chloropyrimidine. This in-process control validates that the catalytic cycle is active.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

  • Final Validation: Characterize the final product by NMR and mass spectrometry to confirm the successful and regioselective coupling at the C2 position.

Suzuki_Workflow setup 1. Setup under Inert Gas (Chloropyrimidine, Boronic Acid, Base) catalyst 2. Add Catalyst and Solvent (Pd(PPh₃)₄, Dioxane/H₂O) setup->catalyst reaction 3. Heat and Monitor (80-100 °C, check by TLC/LC-MS) catalyst->reaction workup 4. Aqueous Workup (Dilute, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify validate 6. Characterization (NMR, MS) purify->validate

Figure 3: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: An Enduringly Versatile Tool

The chloropyrimidine moiety is a powerful and enduringly versatile tool in the arsenal of the synthetic chemist. Its reactivity is governed by a predictable yet tunable interplay of electronic and steric factors. A thorough understanding of the principles behind SNAr and palladium-catalyzed cross-coupling reactions allows researchers to strategically and selectively functionalize the pyrimidine core. This control is fundamental to the efficient synthesis of novel compounds in drug discovery and materials science, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

An In-depth Technical Guide to Investigating the Mechanism of Action of Fungicides Derived from Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Mechanistic Insight in Fungicide Development

The pyrimidine scaffold is a cornerstone in the synthesis of bioactive molecules, with its derivatives finding extensive application in medicine and agriculture. Within the agrochemical sector, chloropyrimidine-based compounds represent a promising frontier in the development of novel fungicides. However, the successful and sustainable deployment of these agents hinges on a profound understanding of their molecular mechanism of action. Simply demonstrating fungitoxicity is insufficient; to overcome the ever-present challenge of fungicide resistance, we must elucidate the specific biochemical pathways being targeted and anticipate the evolutionary escape routes available to the pathogen.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of novel chloropyrimidine-derived fungicides. Moving beyond a mere listing of techniques, this document explains the causality behind experimental choices, presenting an integrated, self-validating workflow from initial toxicity screening to the intricate analysis of resistance pathways. Our central hypothesis is that a primary mode of action for this class of compounds is the disruption of fungal mitochondrial respiration, a validated and highly sensitive target for antifungal agents.

Chapter 1: The Fungal Mitochondrion – A Nexus of Cellular Energy and a Prime Fungicidal Target

The mitochondrion is the power station of the fungal cell, responsible for generating the vast majority of cellular adenosine triphosphate (ATP) through oxidative phosphorylation.[1][2][3] This indispensable role in energy metabolism makes the mitochondrial electron transport chain (ETC) an ideal target for fungicidal intervention.[4][5] The ETC comprises a series of multi-subunit protein complexes embedded in the inner mitochondrial membrane.[5] Of these, the cytochrome bc1 complex (Complex III) is a critical component, catalyzing the transfer of electrons from ubiquinol to cytochrome c.[6][7] This process is coupled to the translocation of protons across the membrane, generating the proton-motive force that drives ATP synthase.[6]

Inhibition of the cytochrome bc1 complex is a clinically and agriculturally validated mechanism of action.[6][8] It effectively chokes the fungus of its energy supply, leading to growth arrest and cell death.[6] Prominent fungicide classes, such as the Quinone outside Inhibitors (QoIs), famously target this complex, underscoring its vulnerability.[9][10] Therefore, a logical and evidence-based starting point for investigating a novel chloropyrimidine fungicide is to assess its impact on this fundamental pathway.

Caption: The Fungal Mitochondrial Electron Transport Chain (ETC).

Chapter 2: A Stepwise Approach to Elucidating the Primary Mechanism

A rigorous investigation into a fungicide's mechanism of action follows a logical progression from broad phenotypic effects to specific molecular interactions. This chapter outlines a four-stage workflow designed to systematically test the hypothesis that a chloropyrimidine fungicide targets the cytochrome bc1 complex.

Initial Screening: In Vitro Fungitoxicity Assays

The foundational step is to quantify the compound's intrinsic antifungal activity. This is typically achieved by determining the concentration that inhibits fungal growth by 50% (EC₅₀). The mycelial growth inhibition assay is a robust and widely adopted method.[11][12]

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Preparation of Fungicide Stock: Prepare a high-concentration stock solution of the chloropyrimidine fungicide in a suitable solvent (e.g., DMSO).

  • Media Amendment: Serially dilute the stock solution and amend a fungal growth medium (e.g., Potato Dextrose Agar, PDA) to achieve a range of final fungicide concentrations. A solvent-only control must be included.

  • Inoculation: Place a mycelial plug of a consistent size, taken from the leading edge of an actively growing culture of the target fungus, onto the center of each amended and control plate.

  • Incubation: Incubate the plates under optimal growth conditions (temperature, light) for the specific fungus.

  • Data Collection: Once the fungal colony on the control plate has reached a substantial, pre-determined diameter, measure the diameter of the fungal colonies on all plates.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use these values to determine the EC₅₀ through probit analysis or non-linear regression.[11]

Data Presentation: Fungitoxicity Data

Compound IDTarget FungusEC₅₀ (µg/mL)95% Confidence Interval
CP-F01B. cinerea0.050.04 - 0.06
CP-F01S. sclerot.0.120.10 - 0.15
Control Fungicide (e.g., Azoxystrobin)B. cinerea0.020.01 - 0.03
Pinpointing the Target: Mitochondrial Respiration Assays

A potent EC₅₀ value warrants investigation into the specific cellular process being affected. To test the hypothesis of mitochondrial inhibition, we progress to assays using isolated mitochondria. This allows for the direct measurement of the fungicide's effect on the ETC, independent of other cellular processes like uptake or metabolism.[7]

Experimental Protocol: Cytochrome c Reductase Activity Assay

This protocol specifically measures the activity of the cytochrome bc1 complex (ubiquinol:cytochrome c oxidoreductase).[7][13]

  • Mitochondria Isolation: Grow the fungal pathogen in liquid culture, harvest the mycelia, and produce spheroplasts by enzymatic digestion of the cell wall. Lyse the spheroplasts osmotically and isolate mitochondria via differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

  • Reaction Initiation: In a spectrophotometer cuvette, combine the assay buffer, a source of electrons (e.g., ubiquinol-2), and the isolated mitochondrial preparation. Add varying concentrations of the chloropyrimidine fungicide (and appropriate controls).

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The rate of this increase is proportional to the activity of the bc1 complex.

  • Data Analysis: Calculate the rate of reaction for each fungicide concentration. Determine the IC₅₀ value, which is the concentration of the fungicide required to inhibit 50% of the enzyme's activity. Compare this to the IC₅₀ of a known bc1 inhibitor like azoxystrobin.[7]

Characterizing the Inhibition: Enzyme Kinetics

Determining the IC₅₀ confirms that the complex is inhibited, but understanding how it is inhibited provides deeper mechanistic insight and can be crucial for predicting resistance profiles. For example, the fungicide pyrimorph was shown to be a mixed-type, noncompetitive inhibitor of the bc1 complex, suggesting a novel binding mechanism.[7][13] Kinetic studies, by varying the concentration of the substrate (ubiquinol), can reveal whether the inhibitor competes with the substrate for the same binding site.

In Silico Validation: Molecular Docking

Computational molecular docking serves as a powerful validation tool. It predicts the preferred binding pose of the fungicide within the three-dimensional structure of its target protein, providing a structural hypothesis for the observed inhibition.[14][15]

Protocol Outline: Molecular Docking of a Chloropyrimidine with Cytochrome b

  • Protein Preparation: Obtain the crystal structure of the fungal cytochrome bc1 complex from a protein database (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding pocket, typically the known Qo site.

  • Ligand Preparation: Generate a 3D structure of the chloropyrimidine fungicide and optimize its geometry to find the lowest energy conformation.

  • Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to systematically fit the ligand into the defined binding site of the protein. The program will generate multiple possible binding poses.[14]

  • Analysis: Score and rank the poses based on their predicted binding affinity (e.g., GScore).[14] Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the fungicide and amino acid residues in the active site. These predictions can guide future experiments, such as site-directed mutagenesis, to confirm the binding mode.

Mechanism_Workflow A In Vitro Fungitoxicity (EC₅₀ Determination) B Isolate Fungal Mitochondria A->B Potent Activity Found C Mitochondrial Respiration Assay (Oxygen Consumption) B->C Isolate -> Assay D Specific Enzyme Assay (Cytochrome c Reductase, IC₅₀) C->D Isolate -> Assay E Enzyme Kinetics (Determine Inhibition Type) D->E Target Identified F Molecular Docking (Predict Binding Site) D->F Target Identified G Hypothesis Confirmed: Complex III is the Target E->G F->G

Caption: Workflow for Fungicide Target Identification.

Chapter 3: Anticipating the Counterattack – Investigating Mechanisms of Resistance

The intensive use of site-specific fungicides inevitably selects for resistant individuals within the pathogen population.[16][17] A comprehensive mechanistic study must therefore include an investigation into potential resistance pathways. For inhibitors of the cytochrome bc1 complex, two primary resistance mechanisms are prevalent: target-site modification and the engagement of a metabolic bypass.[18][19]

Target-Site Mutations

The most common form of resistance to QoI fungicides is a single nucleotide polymorphism in the cytochrome b (cytb) gene, resulting in an amino acid substitution in the target protein.[18] The G143A substitution is notorious for conferring a high degree of resistance by sterically hindering the binding of strobilurin fungicides to the Qo pocket.[12]

Experimental Protocol: Sequencing of the cytb Gene

  • Strain Selection: Select both a sensitive (wild-type) strain and a resistant strain of the fungus. Resistance can be generated in the lab through UV mutagenesis followed by selection on fungicide-amended media.

  • DNA Extraction: Extract genomic DNA from both strains.

  • PCR Amplification: Design primers flanking the regions of the cytb gene where resistance mutations are known to occur (e.g., codon 143). Use these primers to amplify the target region via PCR.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the sensitive and resistant strains. Identify any nucleotide changes that result in an amino acid substitution, confirming a target-site mutation as the resistance mechanism.

The Alternative Oxidase (AOX) Pathway: A Metabolic Bypass

Fungi possess a remarkable metabolic flexibility. When the primary cytochrome pathway is blocked at Complex III, many fungi can induce the expression of an Alternative Oxidase (AOX).[20][21] This single enzyme accepts electrons directly from the ubiquinone pool and transfers them to oxygen, effectively bypassing the blocked Complex III and Complex IV.[21][22][23] While this process is less efficient in terms of ATP production, it is often sufficient for fungal survival and continued growth, thereby conferring resistance.[20]

Experimental Protocol: Synergism Assay with an AOX Inhibitor

The involvement of AOX can be diagnosed biochemically by using a specific AOX inhibitor, such as salicylhydroxamic acid (SHAM).[20] If the fungicide's activity is significantly increased in the presence of SHAM, it strongly implies that the fungus is using the AOX pathway to circumvent the fungicide's effects.

  • Assay Setup: Perform a mycelial growth inhibition assay as described in Section 2.1.

  • Treatment Groups: In addition to the chloropyrimidine fungicide dilution series, prepare a second series where the media is amended with both the fungicide and a fixed, sub-lethal concentration of SHAM.

  • Data Analysis: Calculate the EC₅₀ value for the fungicide both in the absence and presence of SHAM. A significant decrease in the EC₅₀ value in the presence of SHAM indicates synergism and confirms the functional role of the AOX pathway in resistance.[24]

Experimental Protocol: qRT-PCR for AOX Gene Expression

To confirm that the engagement of the AOX pathway is due to transcriptional upregulation, quantitative reverse transcription PCR (qRT-PCR) can be employed.

  • Fungal Treatment: Expose liquid cultures of the fungus to a sub-lethal concentration of the chloropyrimidine fungicide for a defined period. Include an untreated control.

  • RNA Extraction & cDNA Synthesis: Harvest the mycelia, extract total RNA, and synthesize complementary DNA (cDNA) via reverse transcription.

  • qPCR: Perform quantitative PCR using primers specific for the AOX gene and a stable housekeeping gene (for normalization).

  • Analysis: Calculate the relative fold-change in AOX gene expression in the fungicide-treated samples compared to the untreated control. A significant increase in expression confirms that the fungicide induces the AOX resistance pathway.

Resistance_Pathways cluster_MainPath Main Respiratory Pathway cluster_AltPath Alternative Pathway (Resistance) Q UQ/UQH2 (Quinone Pool) C3 Complex III (Cytochrome bc1) Q->C3 e- AOX Alternative Oxidase (AOX) Q->AOX e- (Bypass) CytC Cyt c C3->CytC C4 Complex IV CytC->C4 ATP_main High ATP Yield C4->ATP_main ATP_alt Low ATP Yield AOX->ATP_alt Fungicide Chloropyrimidine Fungicide Fungicide->C3 Inhibition SHAM SHAM (AOX Inhibitor) SHAM->AOX Inhibition

Caption: Main vs. Alternative Respiratory Pathways in Fungi.

Conclusion & Future Perspectives

The framework presented in this guide outlines a robust, multi-faceted strategy for the comprehensive mechanistic evaluation of novel chloropyrimidine fungicides. By integrating in vitro fungitoxicity assays, targeted biochemical analyses, in silico modeling, and a thorough investigation of resistance pathways, researchers can build a complete picture of a compound's mode of action. This deep mechanistic understanding is not merely an academic exercise; it is the bedrock of modern fungicide development. It enables the rational design of second-generation compounds with improved potency, informs the creation of effective resistance management strategies, and ultimately contributes to the development of more durable and sustainable solutions for global food security. Future research should focus on exploring potential secondary targets and leveraging this mechanistic knowledge to design fungicide mixtures that can pre-emptively combat resistance before it emerges in the field.

References

An In-depth Technical Guide to Methyl 2-(6-chloropyrimidin-4-yl)acetate: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Workhorse of Chemical Innovation

In the vast landscape of chemical synthesis, certain molecules, while not end-products themselves, serve as critical linchpins in the construction of complex, high-value compounds. Methyl 2-(6-chloropyrimidin-4-yl)acetate is a prime example of such a pivotal intermediate. Its unique structure, featuring a reactive chloropyrimidine core coupled with a versatile acetate side chain, makes it a highly sought-after building block in both the pharmaceutical and agrochemical industries. For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and analytical profile of this compound is not merely academic; it is fundamental to leveraging its synthetic potential efficiently and safely. This guide provides a comprehensive technical overview, grounded in established chemical principles and field-proven insights, to support its application in cutting-edge research and development.

Compound Identification and Molecular Structure

Precise identification is the bedrock of chemical research. This compound is cataloged under several identifiers, with the most prominent being CAS Number 1097779-00-4.[1][2][3][4] The table below summarizes its key identifiers and structural details.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1097779-00-4[1][2]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.60 g/mol [2]
SMILES COC(=O)CC1=CC(=NC=N1)Cl[2]
InChI Key IXCXDDYSHDQQIB-UHFFFAOYSA-N[5]

The molecule's structure is visualized below, highlighting the key functional groups that dictate its reactivity: the electrophilic pyrimidine ring, activated by the chloro substituent, and the ester group, which can be further manipulated.

structure cluster_pyrimidine Chloropyrimidine Ring cluster_acetate Methyl Acetate Side Chain C1 C N1 N C1->N1 C5 CH₂ C1->C5 C2 C N1->C2 N2 N C2->N2 H1 H C2->H1 C3 C N2->C3 C4 C C3->C4 Cl Cl C3->Cl C4->C1 H2 H C4->H2 C6 C C5->C6 O1 O C6->O1 O2 O C6->O2 C7 CH₃ O2->C7

Caption: 2D Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is crucial for designing experiments, from reaction setup to purification and storage. While extensive experimental data for this specific intermediate is not widely published, we can consolidate available information and provide expert-predicted values based on its structure and data from close isomers.

PropertyValue / ObservationRationale / Source
Appearance White to off-white solidInferred from safety data mentioning dust generation[4]
Melting Point Not experimentally determined-
Boiling Point ~274 °C (Predicted)Based on predicted data for the isomeric Methyl 2-(5-chloropyrimidin-4-yl)acetate[6]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol)Inferred from typical reaction and purification conditions for similar heterocyclic compounds
Density ~1.33 g/cm³ (Predicted)Based on predicted data for the isomeric Methyl 2-(5-chloropyrimidin-4-yl)acetate[6]
XlogP 1.0 (Predicted)A measure of lipophilicity, indicating moderate solubility in nonpolar environments[5]
Storage Store long-term in a cool, dry placeRecommended by suppliers to ensure stability[1]

Proposed Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway can be designed based on established pyrimidine chemistry. The most logical starting material is 4,6-dichloropyrimidine, a readily available commercial reagent. The core of the synthesis involves a nucleophilic substitution reaction to introduce the acetate moiety.

Expertise in Action: Why this Route? The choice of 4,6-dichloropyrimidine is strategic. The two chlorine atoms activate the pyrimidine ring towards nucleophilic attack. However, they have different reactivities, allowing for potentially selective substitution. For this synthesis, we will leverage a malonic ester synthesis approach, which provides a reliable method for forming the crucial carbon-carbon bond.

Proposed Synthetic Protocol

Step 1: Nucleophilic Substitution with Diethyl Malonate This step forms the C-C bond between the pyrimidine ring and the precursor to our acetate side chain.

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice bath.

    • Causality Insight: THF is an excellent aprotic solvent for this type of reaction, and the cold temperature helps to control the initial exothermic reaction of the base.

  • Nucleophile Formation: Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. This deprotonates the malonate to form the nucleophilic enolate.

  • Reaction: Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at 0 °C.

  • Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Trustworthiness Check: TLC monitoring (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) is a self-validating step to ensure the starting material is consumed before proceeding.

Step 2: Hydrolysis and Decarboxylation This step removes one of the ester groups to yield the final acetate structure.

  • Workup: Once the reaction is complete, cautiously quench the mixture by slowly adding it to ice-cold water. Acidify the aqueous solution to pH ~2-3 with dilute HCl.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Hydrolysis/Decarboxylation: To the crude product, add a mixture of sulfuric acid and water and heat to reflux for 4-6 hours. This process hydrolyzes both ester groups and the resulting malonic acid derivative readily decarboxylates upon heating to yield the carboxylic acid intermediate.

  • Purification: Cool the reaction mixture and extract the resulting 2-(6-chloropyrimidin-4-yl)acetic acid.

Step 3: Fischer Esterification The final step is to convert the carboxylic acid to the desired methyl ester.

  • Esterification: Dissolve the crude carboxylic acid in excess methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux for 4-8 hours, again monitoring by TLC.

  • Final Workup & Purification: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

workflow start 4,6-Dichloropyrimidine + Diethyl Malonate step1 Step 1: Nucleophilic Substitution start->step1 1. NaH, THF 2. 0°C to RT intermediate1 Diethyl 2-(6-chloropyrimidin-4-yl)malonate step1->intermediate1 step2 Step 2: Hydrolysis & Decarboxylation intermediate1->step2 H₂SO₄, H₂O, Reflux intermediate2 2-(6-chloropyrimidin-4-yl)acetic acid step2->intermediate2 step3 Step 3: Fischer Esterification intermediate2->step3 Methanol, H₂SO₄ (cat.), Reflux product This compound step3->product

Caption: Proposed multi-step synthesis of the target compound.

Analytical Characterization: A Predicted Spectroscopic Profile

No publicly available spectra for this specific compound were identified. Therefore, this section presents a predicted profile based on fundamental spectroscopic principles and data from analogous structures. This serves as an authoritative guide for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 300 MHz)

  • δ ~8.8 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

  • δ ~7.4 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrimidine ring.

  • δ ~3.9 ppm (s, 2H): This singlet represents the two protons of the methylene group (-CH₂-) adjacent to both the pyrimidine ring and the carbonyl group.

  • δ ~3.7 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 75 MHz)

  • δ ~170 ppm: Carbonyl carbon (C=O) of the ester.

  • δ ~162 ppm: C4/C6 carbons of the pyrimidine ring.

  • δ ~158 ppm: C2 carbon of the pyrimidine ring.

  • δ ~118 ppm: C5 carbon of the pyrimidine ring.

  • δ ~53 ppm: Methyl carbon (-OCH₃) of the ester.

  • δ ~42 ppm: Methylene carbon (-CH₂-).

Rationale: The chemical shifts are predicted based on standard values for heterocyclic and ester functional groups.[7] The pyrimidine carbons are significantly downfield due to the electronegativity of the nitrogen atoms.

Mass Spectrometry (MS)
  • Molecular Ion ([M]⁺): A prominent peak is expected at m/z 186.

  • Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 188 with an intensity of approximately one-third of the molecular ion peak is definitive for a compound containing a single chlorine atom.

  • Key Fragments: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃) at m/z 155, and the loss of the carbomethoxy group (-COOCH₃) at m/z 127.

Infrared (IR) Spectroscopy
  • ~1740 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester.

  • ~3100-3000 cm⁻¹ (medium): C-H stretching of the aromatic (pyrimidine) ring.

  • ~2950 cm⁻¹ (medium): C-H stretching of the aliphatic (methyl and methylene) groups.

  • ~1580-1450 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations within the pyrimidine ring.

  • ~1250-1100 cm⁻¹ (strong): C-O stretching of the ester.

  • ~800-750 cm⁻¹ (strong): C-Cl stretching.

Applications in Research and Development

The utility of this compound stems from the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, readily displaced by nucleophiles. This allows the pyrimidine scaffold to be coupled to other molecules, making it a valuable building block.

Case Study: Synthesis of ATR Kinase Inhibitors

Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a critical target in cancer therapy. Inhibitors of ATR can prevent cancer cells from repairing DNA damage, leading to cell death. Several potent ATR inhibitors feature a substituted pyrimidine core. This compound serves as a precursor to these scaffolds. For example, in the discovery of the potent ATR inhibitor AZ20, a related 2,4-disubstituted pyrimidine core was utilized.[8] The C-Cl bond can be displaced by an amine, such as (R)-3-methylmorpholine, in a nucleophilic aromatic substitution (SₙAr) reaction, a key step in building the final drug molecule.[8]

pathway start This compound step1 Nucleophilic Aromatic Substitution (SₙAr) start->step1 Amine Nucleophile (e.g., Methylmorpholine) intermediate Coupled Intermediate step1->intermediate step2 Further Synthetic Modifications intermediate->step2 Coupling reactions, functional group interconversions product Complex ATR Kinase Inhibitor (e.g., AZ20 scaffold) step2->product

Caption: Role as a building block in complex drug synthesis.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount to ensure user safety. The following information is synthesized from available Safety Data Sheets (SDS).[4]

  • Hazard Identification:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated area or in a fume hood to avoid inhaling dust or fumes.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke when using this product.[4]

    • Minimize dust generation.[1]

  • Storage:

    • Store in a tightly-closed container.[1][4]

    • Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

Conclusion

This compound embodies the role of a crucial, yet often overlooked, synthetic intermediate. Its value lies not in its final application, but in its potential as a versatile building block for constructing the complex molecular architectures required for modern pharmaceuticals and agrochemicals. For the medicinal chemist and process scientist, a deep, practical understanding of its properties, from its spectroscopic signature to its safe handling requirements, is essential for unlocking its full potential in the pursuit of new discoveries.

References

Beyond Fungicides: A Technical Guide to the Untapped Potential of Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Repurposing a Key Agrochemical Intermediate for Novel Therapeutic and Industrial Applications

Authored by: [Your Name/Gemini AI]

Abstract

Methyl 2-(6-chloropyrimidin-4-YL)acetate is a well-established intermediate in the synthesis of the broad-spectrum fungicide, Azoxystrobin.[1][2] While its role in agrochemistry is significant, the inherent chemical functionalities of this molecule—a reactive chloropyrimidine core and a modifiable methyl acetate group—present a largely unexplored landscape for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the potential applications of this compound beyond its current use. We will delve into the strategic chemical modifications that can unlock novel biological activities, with a particular focus on the development of kinase inhibitors and antiviral agents. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a roadmap for leveraging this readily available chemical scaffold to pioneer new frontiers in science and medicine.

Introduction: The Pyrimidine Scaffold - A Cornerstone of Bioactivity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[3][4] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point for the development of therapeutics targeting a range of diseases, including cancer, inflammation, and infectious diseases.[5][6]

This compound, with its pyrimidine core, is therefore a compound of significant latent potential. The key to unlocking this potential lies in the strategic manipulation of its two primary functional groups: the chlorine atom at the 6-position and the methyl acetate group at the 4-position.

Chemical Reactivity and Strategic Modification

The 6-chloro substituent on the pyrimidine ring is the primary site for chemical modification. Its reactivity is well-documented, making it an ideal "handle" for introducing molecular diversity through various established chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the pyrimidine ring of our subject molecule is amenable to several such reactions:

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling the chloropyrimidine with a boronic acid or ester. This is a robust method for creating novel scaffolds with potential applications as kinase inhibitors, where interactions with aromatic residues in the ATP-binding pocket are often crucial.[7]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines. This is particularly relevant for developing compounds that can form key hydrogen bond interactions with biological targets.

  • Stille Coupling: The Stille coupling, which utilizes organotin reagents, offers another avenue for C-C bond formation, further expanding the diversity of accessible derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the 6-chloro position susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the chlorine atom by a variety of nucleophiles, including:

  • Amines: Introducing diverse amino groups can modulate the compound's polarity, solubility, and ability to form hydrogen bonds.

  • Alcohols and Phenols: Formation of ether linkages can introduce bulky or flexible side chains, influencing the compound's steric and electronic properties.

  • Thiols: The introduction of sulfur-containing moieties can lead to compounds with unique biological activities.

Potential Application I: Kinase Inhibitors for Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.

Rationale for Kinase Inhibition

The pyrimidine core of this compound can serve as a scaffold to mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. By strategically modifying the 6-position with various aromatic and heteroaromatic groups via Suzuki coupling, it is possible to design molecules that can form specific interactions with the hinge region and other key residues of the kinase active site.[8]

Proposed Synthetic Strategy and Workflow

The following workflow outlines a strategy for synthesizing a library of potential kinase inhibitors from this compound.

Kinase_Inhibitor_Synthesis Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd Catalyst, Base) Start->Suzuki Diversification at C6 Library Library of 6-Aryl-Substituted Pyrimidine-4-YL-acetates Suzuki->Library Hydrolysis Ester Hydrolysis (LiOH or NaOH) Library->Hydrolysis Modification of Acetate Screening Kinase Inhibition Screening Library->Screening Acid_Library Library of 6-Aryl-Substituted Pyrimidine-4-YL-acetic Acids Hydrolysis->Acid_Library Amidation Amide Coupling (Amines, Coupling Reagents) Acid_Library->Amidation Acid_Library->Screening Amide_Library Library of 6-Aryl-Substituted Pyrimidine-4-YL-acetamides Amidation->Amide_Library Amide_Library->Screening

Caption: Synthetic workflow for generating a library of potential kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a library of 6-aryl-substituted pyrimidine-4-YL-acetate derivatives.

Materials:

  • This compound

  • Arylboronic acids (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Summary Table:

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-(6-phenylpyrimidin-4-YL)acetateExpected
24-Methoxyphenylboronic acidMethyl 2-(6-(4-methoxyphenyl)pyrimidin-4-YL)acetateExpected
33-Pyridylboronic acidMethyl 2-(6-(pyridin-3-yl)pyrimidin-4-YL)acetateExpected

*Expected yields will vary depending on the specific aryl boronic acid and reaction optimization.

Potential Application II: Antiviral Agents

The pyrimidine scaffold is also a key component of many antiviral drugs. The development of novel antiviral agents is a critical area of research, especially with the emergence of new viral threats.[7]

Rationale for Antiviral Activity

Derivatives of this compound can be designed to target various viral enzymes, such as polymerases or proteases. By introducing specific functional groups through nucleophilic substitution or cross-coupling reactions, it is possible to create molecules that can interact with the active sites of these viral proteins and inhibit their function.[9]

Proposed Synthetic Strategy and Workflow

A potential route to novel antiviral compounds involves the modification of both the 6-position and the methyl acetate group to generate a diverse library for screening.

Antiviral_Synthesis Start This compound SNAr Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) Start->SNAr Diversification at C6 Library1 Library of 6-Substituted Pyrimidine-4-YL-acetates SNAr->Library1 Hydrolysis Ester Hydrolysis Library1->Hydrolysis Modification of Acetate Screening Antiviral Screening (e.g., Plaque Reduction Assay) Library1->Screening Acid_Library Library of 6-Substituted Pyrimidine-4-YL-acetic Acids Hydrolysis->Acid_Library Bioisosteres Bioisosteric Replacement of Ester (e.g., to Amide, Tetrazole) Acid_Library->Bioisosteres Final_Library Diverse Library of Pyrimidine Derivatives Bioisosteres->Final_Library Final_Library->Screening

Caption: Workflow for the synthesis and screening of potential antiviral compounds.

Experimental Protocol: Nucleophilic Aromatic Substitution with Amines

Objective: To synthesize a library of 6-amino-substituted pyrimidine-4-YL-acetate derivatives.

Materials:

  • This compound

  • Various primary and secondary amines

  • Base (e.g., DIPEA or K₂CO₃)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the desired amine (1.1-1.5 eq) and a base (2.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Conclusion and Future Directions

This compound represents a versatile and underutilized chemical scaffold with significant potential for applications beyond its current role as a fungicide intermediate. The strategic modification of its reactive chlorine and ester functionalities opens up exciting avenues for the discovery of novel therapeutic agents, particularly in the fields of oncology and virology.

The experimental protocols and synthetic workflows outlined in this guide provide a starting point for researchers to explore the vast chemical space accessible from this readily available starting material. Further investigations into the structure-activity relationships of the synthesized derivatives will be crucial for optimizing their biological activity and developing lead compounds for further preclinical and clinical evaluation. The journey from a simple agrochemical intermediate to a potential life-saving therapeutic is a challenging but rewarding one, and this compound offers a promising first step on this path.

References

Structural Elucidation of Methyl 2-(6-chloropyrimidin-4-YL)acetate and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis and structural elucidation of Methyl 2-(6-chloropyrimidin-4-yl)acetate, a key intermediate in the development of various bioactive molecules. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] An unambiguous understanding of their structure is paramount for rational drug design and development. This document details the synthetic pathway from commercially available precursors, focusing on the critical intermediate 4,6-dichloropyrimidine, and culminates in a multi-faceted analytical approach to confirm the structure of the final product. We present field-proven protocols and explain the causality behind experimental choices, ensuring a self-validating system for structural verification through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3.[3] It is a core component of essential biomolecules, including nucleic acids (cytosine, thymine, and uracil), and its derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[1][2] this compound serves as a versatile building block, with the reactive chloro-substituent providing a handle for further molecular elaboration, making it a valuable intermediate for creating libraries of potential drug candidates.

This guide provides the necessary expertise for the synthesis and rigorous characterization of this compound and its immediate precursor, ensuring scientific integrity and reproducibility in research and development settings.

Synthesis and Characterization of the Key Precursor: 4,6-Dichloropyrimidine

The most critical precursor for the synthesis of the title compound is 4,6-dichloropyrimidine (DCP). Its availability and purity are foundational to the success of the subsequent synthetic steps.

Synthetic Routes to 4,6-Dichloropyrimidine

The most prevalent and industrially scalable method for synthesizing DCP involves the chlorination of 4,6-dihydroxypyrimidine. This transformation is typically achieved using strong chlorinating agents.

  • Chlorination with Phosphorus Oxychloride (POCl₃): This is a widely used method where 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride, often in the presence of a base such as N,N-diisopropylethylamine or N,N-dimethylaniline, to neutralize the HCl generated.[4] The reaction converts the hydroxyl groups into more reactive chloro groups.

  • Chlorination with Phosgene (COCl₂): An alternative route involves treating 4,6-dihydroxypyrimidine with phosgene in the presence of a suitable base.[4][5]

The general transformation is depicted below:

G cluster_0 Synthesis of 4,6-Dichloropyrimidine 4_6_dihydroxypyrimidine 4,6-Dihydroxypyrimidine reagents POCl₃ / Base or COCl₂ / Base 4_6_dihydroxypyrimidine->reagents Chlorination 4_6_dichloropyrimidine 4,6-Dichloropyrimidine reagents->4_6_dichloropyrimidine

Caption: Common synthetic routes to 4,6-Dichloropyrimidine.

Characterization of 4,6-Dichloropyrimidine

Proper characterization of DCP is essential before its use in the next step. A combination of physical and spectroscopic data confirms its identity and purity.

PropertyDescriptionSource
Molecular Formula C₄H₂Cl₂N₂[6][7]
Molecular Weight 148.98 g/mol [6][7]
Appearance White to yellow or orange crystalline solid[6][8]
Melting Point 65-67 °C[6]
Solubility Soluble in toluene and ethanol; insoluble in water[8]
Primary Use Intermediate for pharmaceuticals and agrochemicals (e.g., Azoxystrobin)[6][8]

Spectroscopic analysis, including NMR and MS, would further confirm the structure, showing two equivalent protons in the pyrimidine ring and a characteristic isotopic pattern for a dichlorinated compound in the mass spectrum.

Synthesis of this compound

The target compound is synthesized via a nucleophilic substitution reaction on the 4,6-dichloropyrimidine precursor. One of the chlorine atoms is selectively replaced by the methyl acetate moiety.

Synthetic Pathway

A plausible and efficient method for this synthesis involves the reaction of 4,6-dichloropyrimidine with the enolate of methyl acetate. The enolate, a potent nucleophile, is typically generated in situ using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures to prevent side reactions. The enolate then attacks one of the electron-deficient carbon atoms of the pyrimidine ring, displacing a chloride ion.

synthesis_workflow cluster_reactants precursor1 4,6-Dihydroxypyrimidine intermediate 4,6-Dichloropyrimidine precursor1->intermediate Chlorination reagent1 POCl₃ final_product This compound intermediate->final_product Nucleophilic Substitution precursor2 Methyl Acetate reagent2 Base (e.g., LDA) THF, -78°C

Caption: Overall synthetic workflow for the target compound.

This selective mono-substitution is feasible due to the deactivating effect of the first substitution on the remaining chlorine atom.

Comprehensive Structural Elucidation

A combination of analytical techniques provides a self-validating system to unambiguously confirm the structure of this compound.

elucidation_workflow compound Synthesized Compound (Purity Check via HPLC/TLC) nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ms Mass Spectrometry (MS) compound->ms ir IR Spectroscopy compound->ir xray X-Ray Crystallography (Optional, Definitive) compound->xray nmr_info Connectivity, Chemical Environment nmr->nmr_info ms_info Molecular Weight, Formula, Fragmentation ms->ms_info ir_info Functional Groups ir->ir_info xray_info 3D Atomic Arrangement xray->xray_info confirmation Structural Confirmation nmr_info->confirmation ms_info->confirmation ir_info->confirmation xray_info->confirmation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9]

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.7Singlet1HPyrimidine H-2Deshielded by two adjacent nitrogen atoms.
~7.4Singlet1HPyrimidine H-5Deshielded by the pyrimidine ring current.
~3.9Singlet2H-CH₂-Methylene protons adjacent to the pyrimidine ring and the carbonyl group.
~3.7Singlet3H-OCH₃Methyl protons of the ester group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Predicted Chemical Shift (ppm)AssignmentRationale
~169C=O (Ester)Typical chemical shift for a carbonyl carbon in an ester.
~162Pyrimidine C-4/C-6Carbons bonded to chlorine and nitrogen are highly deshielded.
~158Pyrimidine C-2Carbon situated between two nitrogen atoms.
~120Pyrimidine C-5The only CH carbon in the aromatic ring.
~53-OCH₃Methoxy carbon of the ester.
~42-CH₂-Methylene carbon adjacent to the ring and carbonyl.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a primary confirmation of a successful synthesis.[9]

ParameterPredicted ValueRationale
Molecular Formula C₇H₇ClN₂O₂-
Monoisotopic Mass 186.0196 DaThe exact mass of the most abundant isotopes.[10]
Molecular Ion (M⁺) m/z 186, 188The presence of a single chlorine atom results in a characteristic M⁺ and M+2 peak pattern with an intensity ratio of approximately 3:1.
Key Fragments m/z 155, 127, 99Plausible fragments corresponding to the loss of -OCH₃ (M-31), -COOCH₃ (M-59), and the entire acetate side chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumAromatic C-H stretch (pyrimidine ring)
~2950-2990MediumAliphatic C-H stretch (-CH₂- and -CH₃)
~1735StrongC=O stretch (ester carbonyl)
~1550-1600Medium-StrongC=N / C=C stretches (pyrimidine ring)
~1200-1300StrongC-O stretch (ester)
~700-800StrongC-Cl stretch
X-ray Crystallography

For definitive and unambiguous structural proof, single-crystal X-ray crystallography can be employed.[11] If a high-quality crystal of the compound can be grown, this technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, leaving no doubt as to the compound's structure.[11][12] This method is the gold standard for structural elucidation.

Field-Proven Experimental Protocols

The following protocols are based on established methodologies and are designed to ensure reproducibility and high yield.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine[4]
  • Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 4,6-dihydroxypyrimidine (1 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Base Addition: While cooling the mixture in an ice bath, slowly add N,N-diisopropylethylamine (2 eq) dropwise. The base neutralizes the generated HCl, preventing unwanted side reactions and driving the reaction to completion.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the excess POCl₃. The product often precipitates as a solid.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4,6-dichloropyrimidine.

Protocol 2: Synthesis of this compound
  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath), add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form Lithium diisopropylamide (LDA).

  • Acetate Addition: Slowly add methyl acetate (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour. This generates the nucleophilic lithium enolate of methyl acetate.

  • Coupling Reaction: In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF. Slowly transfer the enolate solution to the 4,6-dichloropyrimidine solution via cannula at -78 °C.

  • Reaction & Quenching: Allow the reaction to stir at low temperature for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure title compound.

Protocol 3: General Spectroscopic Analysis[10]
  • NMR: Dissolve 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • MS: Acquire mass spectral data on a mass spectrometer using either Electron Ionization (EI) for fragmentation patterns or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • IR: Obtain the IR spectrum by preparing a KBr pellet of the solid sample or by analyzing a thin film on a salt plate. Record the spectrum over a range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of this compound and its precursors is a systematic process that relies on a robust synthetic strategy and a complementary suite of analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this valuable chemical intermediate. By integrating NMR, MS, and IR spectroscopy, a self-validating and unambiguous structural assignment can be achieved, which is a critical prerequisite for its application in drug discovery and materials science.

References

Methodological & Application

Detailed synthetic protocol for Azoxystrobin using Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Detailed Synthetic Protocol for Azoxystrobin via Nucleophilic Aromatic Substitution

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Azoxystrobin, a broad-spectrum strobilurin fungicide. The described methodology focuses on the Williamson-like ether synthesis, a key final step in many industrial routes, reacting Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol. This guide is intended for researchers and professionals in organic synthesis and agrochemical development, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction

Azoxystrobin, chemically known as methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, is a leading agricultural fungicide renowned for its broad-spectrum activity against a host of plant pathogens.[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby blocking electron transport and halting ATP synthesis in fungi.[4] The synthesis of Azoxystrobin can be approached through various routes; however, a common and efficient method involves the coupling of two key fragments: a pyrimidinyl ether and a cyanophenol moiety.[3]

This document details the synthesis of Azoxystrobin through a nucleophilic aromatic substitution reaction, specifically the etherification of 2-cyanophenol with the advanced intermediate, Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. This particular synthetic step is pivotal and has been the subject of extensive process optimization to enhance yield and purity.[5][6]

Reaction Scheme and Mechanism

The core of this synthetic protocol is a Williamson-like ether synthesis. In this reaction, the phenoxide ion of 2-cyanophenol, generated in situ by a base, acts as a nucleophile, attacking the electron-deficient pyrimidine ring of Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate at the carbon atom bonded to the chlorine. The chlorine atom serves as a leaving group, and its displacement results in the formation of the desired ether linkage.[7][8]

The reaction is typically facilitated by a base, such as potassium carbonate, and can be catalyzed to improve reaction rates and yields.[9][10] The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene being commonly employed.[9][11]

Overall Reaction:

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Recommended Purity
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate131860-97-4320.73>97%
2-Cyanophenol611-20-1119.12>99%
Potassium Carbonate (anhydrous)584-08-7138.21>99%
Trimethylamine hydrochloride (Catalyst)593-81-795.57>98%
Toluene108-88-392.14Anhydrous, >99.5%
Methanol67-56-132.04ACS Grade
Deionized Water7732-18-518.02N/A
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is under a dry, inert atmosphere of nitrogen.

  • Charging Reagents: To the reaction flask, add the following reagents sequentially:

    • Toluene (150 g)

    • Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol)[9]

    • 2-Cyanophenol (33.09 g, 0.275 mol)[9]

    • Potassium Carbonate (27.88 g, 0.2 mol)[9]

    • Trimethylamine hydrochloride (1.95 g, 0.02 mol)[9]

  • Reaction Conditions: Stir the mixture and heat to 80°C. Maintain this temperature and continue stirring for 8 hours.[9] The reaction progress can be monitored by HPLC.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add 100 g of deionized water to the flask and stir for 15 minutes.[9]

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic (toluene) layer. The aqueous layer can be discarded.

  • Isolation and Purification:

    • The toluene solution containing the crude Azoxystrobin can be concentrated under reduced pressure using a rotary evaporator.

    • To the resulting crude product, add methanol and heat to reflux to dissolve the solid.[6]

    • Slowly cool the methanol solution to 0-5°C to induce crystallization of the pure Azoxystrobin.[6]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold methanol to remove any remaining impurities.[6]

    • Dry the purified product under vacuum to obtain Azoxystrobin as a white solid.

Data Presentation

Summary of Reaction Parameters
ParameterValue
Limiting ReagentMethyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
Molar Ratio (Limiting Reagent:2-Cyanophenol)1:1.1
SolventToluene
BasePotassium Carbonate
CatalystTrimethylamine hydrochloride
Reaction Temperature80°C
Reaction Time8 hours
Expected Yield>95%
Characterization of Azoxystrobin
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₂₂H₁₇N₃O₅[1]

  • Molar Mass: 403.39 g/mol [3]

  • HPLC: The purity of the synthesized Azoxystrobin can be determined by reverse-phase HPLC. A typical mobile phase is a mixture of acetonitrile and water.[12]

  • ¹H NMR (DMSO-d₆, δ, ppm): 3.62 (s, 3H), 3.72 (s, 3H), 6.42 (s, 2H), 7.22 (d, 1H), 7.26-7.43 (m, 5H), 7.66 (t, 1H), 7.73 (d, 1H), 8.4 (s, 1H).[13]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to [M+H]⁺ should be observed at m/z 404.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate Reaction Reaction Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate->Reaction 2-Cyanophenol 2-Cyanophenol 2-Cyanophenol->Reaction Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Potassium Carbonate (Base) Potassium Carbonate (Base) Potassium Carbonate (Base)->Reaction Trimethylamine HCl (Catalyst) Trimethylamine HCl (Catalyst) Trimethylamine HCl (Catalyst)->Reaction 80°C, 8h 80°C, 8h 80°C, 8h->Reaction Work-up (Water Wash) Work-up (Water Wash) Reaction->Work-up (Water Wash) Purification (Crystallization from Methanol) Purification (Crystallization from Methanol) Work-up (Water Wash)->Purification (Crystallization from Methanol) Azoxystrobin Azoxystrobin Purification (Crystallization from Methanol)->Azoxystrobin

Caption: Synthetic workflow for Azoxystrobin.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • 2-Cyanophenol is toxic if swallowed or in contact with skin. Handle with care.

  • Potassium carbonate is an irritant.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time and monitor by HPLC. Ensure reagents are anhydrous.
Loss of product during work-up/purificationOptimize crystallization conditions (e.g., slower cooling, different solvent).
Impure ProductSide reactionsEnsure inert atmosphere is maintained. Check purity of starting materials.
Inefficient purificationRecrystallize the product. Consider column chromatography for higher purity.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of Azoxystrobin from Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol. This Williamson-like ether synthesis is a robust reaction that, with careful control of reaction conditions and purification, can afford the target compound in high purity suitable for further research and development applications.

References

Palladium-Catalyzed C-N Coupling of 6-Chloropyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology, antiviral compounds, and antibacterial agents.[1][2] The strategic introduction of amine functionalities onto the pyrimidine ring is a critical step in the synthesis of these complex molecules, as the C-N bond often serves as a key pharmacophoric element or a vector for further molecular elaboration. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative and indispensable tool for forging these crucial C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr).[3][4]

While SNAr reactions can be effective for highly activated pyrimidine systems, they often require harsh conditions and can suffer from a lack of regioselectivity, particularly with polychlorinated pyrimidines.[4][5] The Buchwald-Hartwig reaction provides a milder, more selective, and highly versatile alternative, enabling the coupling of a wide array of amines with chloropyrimidine electrophiles, which are often more economical and readily available than their bromo or iodo counterparts.[6] This guide provides an in-depth exploration of the palladium-catalyzed C-N coupling of 6-chloropyrimidine derivatives, offering mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for researchers in drug discovery and development.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination lies in a well-defined catalytic cycle that masterfully orchestrates the formation of the C-N bond.[3] The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The choice of ligand is paramount, as bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and facilitating the key steps of the cycle.[3]

The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the 6-chloropyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired aminopyrimidine product, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Py-Cl) Pd0->OA_complex Oxidative Addition + Py-Cl Amine_complex L-Pd(II)(Py)(NHR'R'') OA_complex->Amine_complex Amine Coordination + HNR'R'' Amido_complex L-Pd(II)(Py)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination - Py-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Regioselective Mono-amination of 6-Aryl-2,4-dichloropyrimidine

This protocol provides a detailed procedure for the highly regioselective palladium-catalyzed amination of a 6-aryl-2,4-dichloropyrimidine, favoring substitution at the C4 position. This method is adapted from a procedure that demonstrates excellent selectivity and yield.[5]

Materials and Reagents:
  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary amine (e.g., morpholine, diethylamine) (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles

  • Temperature-controlled oil bath or cooling bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Reaction Procedure:
  • Inert Atmosphere Setup: Assemble the reaction flask and charge it with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst and Substrate Addition: To the reaction flask, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv), palladium(II) acetate (0.01-0.02 equiv), and 1,4-bis(diphenylphosphino)butane (0.01-0.02 equiv).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice-water or ice-salt bath.[5]

  • Amine and Base Addition: In a separate flame-dried flask under an inert atmosphere, add the secondary amine (1.1 equiv) and anhydrous THF. Cool this solution to 0 °C and slowly add the LiHMDS solution (2.0 equiv). Stir for 10-15 minutes at 0 °C.

  • Reaction Initiation: Slowly add the pre-formed lithium amide solution to the cooled solution of the chloropyrimidine and catalyst via syringe or cannula.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-2 hours.[5]

Work-up and Purification:
  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-aryl-2-chloropyrimidine.

Comparative Data on Palladium-Catalyzed C-N Coupling of 6-Chloropyrimidine Derivatives

The following table summarizes various successful palladium-catalyzed C-N coupling reactions with 6-chloropyrimidine derivatives, highlighting the versatility of this methodology.

6-Chloropyrimidine DerivativeAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
6-Aryl-2,4-dichloropyrimidineDiethylaminePd(OAc)₂ (1)dppb (1)LiHMDS (2.0)THF0>95[5]
6-Aryl-2,4-dichloropyrimidineMorpholinePd(OAc)₂ (2)dppb (2)LiHMDS (2.0)THF-20>95[5]
4,6-DichloropyrimidineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Dioxane10085[2]
2-Amino-4,6-dichloropyrimidineSubstituted AnilinePd(OAc)₂ (5)BINAP (7.5)K₃PO₄ (2.0)Toluene10060-80[1]
4-Chloro-6-methylpyrimidin-2-amine2,4-DimethylanilinePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBu (1.4)TolueneReflux35[6]
2,4-DichloropyrimidinePiperazinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11078[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) not formed) - Poor quality reagents (wet solvent, base, or amine) - Inappropriate ligand for the substrate- Use a pre-activated Pd(0) source or a more robust precatalyst. - Ensure all reagents and solvents are rigorously dried and degassed. - Screen a panel of ligands (e.g., Buchwald or Josiphos-type ligands).
Hydrodehalogenation - Reductive elimination is slow relative to competing pathways. - Presence of trace water.- Use a more electron-rich and bulky ligand to accelerate reductive elimination. - Ensure strictly anhydrous conditions.
Poor Regioselectivity - Competing SNAr pathway. - Inappropriate base or reaction temperature.- For secondary amines, pre-form the lithium amide before addition to the catalyst/substrate mixture.[5] - Screen different bases (e.g., LiHMDS, NaOtBu, K₃PO₄, Cs₂CO₃) and optimize the reaction temperature.
Formation of Bis-aminated Product - Excess amine or prolonged reaction time. - Highly reactive dichloropyrimidine substrate.- Use a slight excess (1.05-1.1 equiv) of the amine. - Carefully monitor the reaction and quench upon completion of the mono-amination. - Lower the reaction temperature.

Conclusion

The palladium-catalyzed C-N coupling of 6-chloropyrimidine derivatives stands as a powerful and highly enabling transformation in modern synthetic chemistry. Its broad applicability, functional group tolerance, and potential for high regioselectivity have cemented its role in the rapid synthesis of diverse libraries of aminopyrimidine-containing compounds for drug discovery and development. By understanding the underlying mechanism, carefully selecting the appropriate catalyst system, and adhering to rigorous experimental technique, researchers can effectively leverage this reaction to accelerate the discovery of novel therapeutic agents.

References

The Versatile Scaffold: Application of Methyl 2-(6-chloropyrimidin-4-YL)acetate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making pyrimidine derivatives excellent candidates for interacting with a wide array of biological targets.[2][3] The functionalization of the pyrimidine core is a key strategy in the development of novel therapeutics, with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial agents.[1][4]

Methyl 2-(6-chloropyrimidin-4-yl)acetate is a valuable and versatile building block for the synthesis of a diverse range of these bioactive molecules. Its structure features two key reactive sites: a chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and a methyl acetate group at the 4-position, which can be further manipulated. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this reagent, complete with detailed protocols and insights into experimental design.

Chemical Properties and Reactivity Profile

Understanding the chemical characteristics of this compound is paramount for its effective utilization.

PropertyValueSource
CAS Number 1097779-00-4[5]
Molecular Formula C₇H₇ClN₂O₂[6]
Molecular Weight 186.59 g/mol [6]
Appearance Off-white to yellow solidGeneral Observation
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane)General Chemical Knowledge

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the chlorine atom. This makes the C6 position highly susceptible to attack by nucleophiles.

Core Synthetic Applications & Protocols

This section details the primary applications of this compound in the synthesis of bioactive compounds, focusing on three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions: Building Aminopyrimidines

The displacement of the chloride at the C6 position by nucleophiles, particularly amines, is a robust and widely used method for generating substituted aminopyrimidines.[7] This class of compounds is prevalent in kinase inhibitors, which are a cornerstone of modern cancer therapy.[4][8]

Causality of Experimental Choices: The SNAr reaction on electron-deficient heteroaromatics like pyrimidines is highly efficient. The choice of solvent and base is critical. A polar aprotic solvent like DMF or DMSO is often used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is employed to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. The reaction temperature is elevated to overcome the activation energy barrier for the substitution.

Experimental Protocol: Synthesis of Methyl 2-(6-(phenylamino)pyrimidin-4-yl)acetate

  • Materials:

    • This compound (1.0 equiv, e.g., 186 mg, 1.0 mmol)

    • Aniline (1.1 equiv, e.g., 102 mg, 1.1 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, e.g., 258 mg, 2.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a clean, dry round-bottom flask, add this compound and dissolve it in DMF.

    • Add aniline and DIPEA to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired aminopyrimidine derivative.

Trustworthiness of the Protocol: This protocol is based on well-established SNAr reactions on chloropyrimidines.[7] The progress of the reaction can be easily monitored, and the final product can be characterized by standard analytical techniques (NMR, MS, IR). The purification by column chromatography ensures the removal of unreacted starting materials and byproducts.

Visualization of the SNAr Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aniline - DIPEA - DMF heating Heat to 80-100 °C (4-12 hours) reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Pure Methyl 2-(6-(phenylamino)pyrimidin-4-yl)acetate purification->product

Caption: Workflow for the SNAr reaction.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups.[9] This reaction is instrumental in the synthesis of biaryl compounds, many of which exhibit significant biological activities.[1]

Causality of Experimental Choices: The success of a Suzuki coupling hinges on the choice of the palladium catalyst, ligand, base, and solvent system.[1][10] For coupling with an aryl chloride, which is generally less reactive than a bromide or iodide, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often required to facilitate the oxidative addition step.[10] A base, such as potassium phosphate (K₃PO₄), is necessary for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of Methyl 2-(6-phenylpyrimidin-4-yl)acetate

  • Materials:

    • This compound (1.0 equiv, e.g., 186 mg, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%, e.g., 23 mg, 0.025 mmol)

    • XPhos (5 mol%, e.g., 24 mg, 0.05 mmol)

    • Potassium phosphate (K₃PO₄) (2.0 equiv, e.g., 424 mg, 2.0 mmol)

    • 1,4-Dioxane (4 mL) and Water (1 mL) (degassed)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane and water mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired biaryl product.

Trustworthiness of the Protocol: This protocol employs a well-established catalyst system for Suzuki couplings of challenging heteroaryl chlorides.[10] The use of a pre-catalyst and a specific ligand ensures reproducibility. The reaction setup under an inert atmosphere is crucial to prevent catalyst degradation.

Visualization of the Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex aryl_pd Ar-Pd(II)L₂-Cl pd_complex->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation aryl_pd_r Ar-Pd(II)L₂-R transmetalation->aryl_pd_r reductive_elim Reductive Elimination aryl_pd_r->reductive_elim reductive_elim->pd0 Regeneration product Ar-R reductive_elim->product aryl_halide Ar-Cl aryl_halide->pd_complex boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic_acid->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][11] This reaction introduces a rigid alkynyl linker into the pyrimidine scaffold, which can be a key structural feature in various bioactive molecules.

Causality of Experimental Choices: The classic Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[11] An amine base, such as triethylamine (Et₃N), is used both as a base to deprotonate the terminal alkyne and often as the solvent. The reaction is typically run under mild, room temperature conditions.

Experimental Protocol: Synthesis of Methyl 2-(6-(phenylethynyl)pyrimidin-4-yl)acetate

  • Materials:

    • This compound (1.0 equiv, e.g., 186 mg, 1.0 mmol)

    • Phenylacetylene (1.2 equiv, e.g., 122 mg, 1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%, e.g., 14 mg, 0.02 mmol)

    • Copper(I) iodide (CuI) (4 mol%, e.g., 7.6 mg, 0.04 mmol)

    • Triethylamine (Et₃N) (5 mL)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon.

    • Add triethylamine and then phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, remove the triethylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired alkynylpyrimidine.

Trustworthiness of the Protocol: This protocol is a standard procedure for Sonogashira couplings.[3] The use of an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction. The work-up with ammonium chloride helps to remove copper salts.

Visualization of Key Steps in Sonogashira Coupling:

Sonogashira_Steps cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle start Start: Ar-Cl, Alkyne, Pd(0), Cu(I), Base ox_add Oxidative Addition (Ar-Cl to Pd(0)) start->ox_add cu_acetylide Formation of Copper Acetylide start->cu_acetylide transmetal Transmetalation (from Cu to Pd) red_elim Reductive Elimination (forms Ar-Alkyne) end_product Product: Ar-Alkyne red_elim->end_product cu_acetylide->transmetal

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. The protocols and insights provided in this application note for SNAr, Suzuki-Miyaura, and Sonogashira reactions serve as a robust foundation for researchers in drug discovery and medicinal chemistry. The strategic functionalization of the pyrimidine core through these reliable and scalable methods will undoubtedly continue to fuel the development of novel therapeutic agents targeting a wide range of diseases. Future explorations will likely focus on expanding the repertoire of cross-coupling reactions and developing more sustainable and efficient catalytic systems for the synthesis of increasingly complex and potent pyrimidine-based drug candidates.

References

Step-by-step guide to the purification of Methyl 2-(6-chloropyrimidin-4-YL)acetate by crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Purification of Methyl 2-(6-chloropyrimidin-4-YL)acetate by Crystallization

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Synthesis

This compound is a key heterocyclic building block in organic synthesis, frequently utilized as an intermediate in the development of novel pharmaceutical agents. The purity of such intermediates is paramount, as it directly influences the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Crystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2][3] This application note provides a detailed, step-by-step guide to the purification of this compound using cooling crystallization, a method valued for its efficiency and scalability.

The fundamental principle of this technique is the differential solubility of the compound in a given solvent at different temperatures.[4] The crude material is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is gradually cooled, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, leaving impurities behind in the solvent, known as the mother liquor.[1]

I. Pre-Protocol Considerations: Solvent System Selection

The choice of solvent is the most critical variable in developing a successful crystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at or below room temperature to maximize recovery.[5]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

For pyrimidine derivatives like the target compound, a good starting point for solvent screening includes polar protic and aprotic solvents.[4][5]

Solvent/System Rationale & Characteristics Trial Recommendation
Ethanol Often effective for pyrimidine derivatives; good balance of polarity.Start with 95% or absolute ethanol.
Methanol Higher polarity than ethanol; may be suitable if ethanol proves too weak.Use with caution due to higher volatility.
Ethyl Acetate A less polar option, suitable if the compound has lower polarity.Good for compounds that may "oil out" in more polar solvents.
Ethanol/Water A multi-solvent system where water acts as an anti-solvent.[5][6]Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then redissolve with a few drops of hot ethanol.
Hexane/Acetone A non-polar/polar mixture for less polar compounds.Dissolve in a minimal amount of hot acetone and add hexane as the anti-solvent.[4]

II. Experimental Protocol: Cooling Crystallization

This protocol outlines the single-solvent cooling crystallization method, which is broadly applicable and a foundational technique in purification.[4]

Step 1: Dissolution of the Crude Compound
  • Place the crude this compound into an appropriately sized Erlenmeyer flask. A conical shape reduces solvent evaporation and prevents the formation of a crust at the solvent surface.

  • Add a magnetic stir bar and a small portion of the selected solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring. Heat the solvent to its boiling point.[4]

  • Continue adding the solvent in small increments until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent required to form a clear, saturated solution to ensure a high recovery yield.[4][5]

Step 2: Decolorization (Optional)
  • If the hot solution is colored due to high-molecular-weight impurities, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal.

  • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal before proceeding to the cooling step.[5]

Step 3: Crystal Growth and Maturation
  • Remove the flask from the heat source and cover it with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is critical as it encourages the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion.[5]

  • Once the flask has reached ambient temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[4]

Step 4: Isolation of Crystals
  • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

  • Wet the filter paper with a small amount of the cold crystallization solvent to ensure it seals against the funnel plate.

  • Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel with the vacuum applied.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.

Step 5: Washing the Crystals
  • With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent.[4] This step removes any residual mother liquor containing dissolved impurities that may be coating the surface of the crystals.

  • Use only a small volume of wash solvent to avoid redissolving a significant portion of the purified product.

Step 6: Drying the Purified Product
  • Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the purified crystals to a constant weight. This can be achieved by air drying or, more efficiently, by placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

III. Visualization of the Crystallization Workflow

The following diagram illustrates the complete step-by-step process for the purification protocol.

Crystallization_Workflow cluster_setup Preparation cluster_process Purification Process cluster_output Result Crude Impure Compound in Erlenmeyer Flask Dissolve Add Minimal Hot Solvent to Dissolve Compound Crude->Dissolve Heat & Stir Solvent Select Solvent System HotFilter Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilter If needed Cooling Slow Cooling to Room Temperature Dissolve->Cooling If no filtration needed HotFilter->Cooling IceBath Cool in Ice Bath to Maximize Precipitation Cooling->IceBath Induces further crystallization Filtration Isolate Crystals via Vacuum Filtration IceBath->Filtration Wash Wash Crystals with Ice-Cold Solvent Filtration->Wash Removes mother liquor Dry Dry Purified Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

IV. Troubleshooting & Optimization

Problem Potential Cause Recommended Solution
No Crystals Form Solution is not sufficiently saturated; supersaturation not achieved.1. Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Seed: Add a tiny crystal of the pure compound ("seed crystal") to induce crystallization.[1][6] 3. Evaporate: Gently heat the solution to boil off a small amount of solvent to increase concentration, then attempt cooling again.
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too rapidly.Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly. Consider using a lower-boiling point solvent.
Low Yield Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Use only a very small volume of ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored Crystals Colored impurities have co-crystallized with the product.Add activated charcoal to the hot solution before the cooling step to adsorb the colored impurities, followed by hot filtration.[5]

V. Conclusion

Crystallization is an indispensable technique in synthetic chemistry for achieving high levels of purity.[7] The protocol described provides a robust and reliable method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers can effectively remove impurities and obtain a final product suitable for downstream applications in drug discovery and development. The principles and troubleshooting steps outlined in this guide are broadly applicable to the purification of many other solid organic compounds.

References

Application Note: A Comprehensive Guide to the Synthesis of Pyrimidine Ethers via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Synthetic Hurdles in Medicinal Chemistry

Pyrimidine scaffolds are privileged structures in drug discovery and development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2][3] The functionalization of the pyrimidine ring, particularly through the formation of ether linkages (O-alkylation), is a critical step in the molecular design of novel drug candidates.

Traditionally, the synthesis of pyrimidine ethers has been fraught with challenges. These reactions often necessitate the use of strong bases and expensive, anhydrous polar aprotic solvents like DMF or DMSO to achieve solubility for both the nucleophilic pyrimidine salt and the electrophilic alkylating agent.[4] Such conditions frequently lead to low yields, undesirable side reactions, and complex purification processes, creating significant barriers to efficient and scalable synthesis.

Phase-Transfer Catalysis (PTC) emerges as a powerful and elegant solution to these problems.[5][6] PTC is a green chemistry technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[7][8] By employing a catalytic agent to transport a reactive species across the phase boundary, PTC accelerates reaction rates, enhances yields and selectivity, and allows for the use of milder, more environmentally benign conditions, thereby simplifying workup and reducing waste.[5][6][9] This guide provides an in-depth exploration of the PTC mechanism, detailed protocols, and optimization strategies for the synthesis of pyrimidine ethers.

The Mechanism: Bridging the Phase Divide

The synthesis of pyrimidine ethers via PTC is a classic example of a nucleophilic substitution reaction facilitated by the catalyst's ability to shuttle the reactive nucleophile into the organic phase where the electrophile resides. The process can be understood through a catalytic cycle, as detailed below.

The Catalytic Cycle:

  • Anion Formation: In a solid-liquid or liquid-liquid system, a base (e.g., K₂CO₃, NaOH) deprotonates the hydroxypyrimidine substrate (Py-OH), forming a pyrimidinate anion (Py-O⁻) in the solid or aqueous phase.

  • Ion Exchange: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the pyrimidinate anion at the phase interface.

  • Phase Transfer: This forms a lipophilic, or "organic-soluble," ion pair (Q⁺Py-O⁻).[7][10] The bulky organic groups on the catalyst's cation (Q⁺) shield the charge, allowing the entire ion pair to migrate from the aqueous/solid phase into the bulk organic phase.

  • Nucleophilic Attack: Within the organic phase, the pyrimidinate anion is poorly solvated, or "naked," rendering it highly reactive. It readily attacks the alkylating agent (R-X), forming the desired pyrimidine ether (Py-O-R) and releasing a leaving group anion (X⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed anion (X⁻) and returns to the aqueous/solid phase, ready to begin another cycle.[7]

This continuous cycle, requiring only a catalytic amount of the PTC agent, efficiently drives the reaction to completion under mild conditions.

Caption: The catalytic cycle of phase-transfer catalysis in pyrimidine ether synthesis.

A Practical Guide to Reaction Components

The success of a PTC reaction hinges on the judicious selection of its core components. Each element plays a critical role in the overall efficiency and outcome of the synthesis.

  • Pyrimidine Substrate: Hydroxypyrimidines are the most common precursors. The electronic nature and steric hindrance of other substituents on the ring can influence the nucleophilicity of the pyrimidinate anion.

  • Alkylating Agent: A wide range of agents can be used, including alkyl halides (iodides, bromides, chlorides), sulfates, and sulfonates. Their reactivity generally follows the order: Iodide > Bromide > Chloride. The choice is often a balance between reactivity and cost.

  • Phase-Transfer Catalyst: The "heart" of the reaction. The catalyst's structure, particularly its lipophilicity, is paramount for effective phase transfer.

    • Quaternary Ammonium Salts: These are the workhorses of PTC. Examples include Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), and Benzyltriethylammonium Chloride (BTEAC). They are cost-effective, readily available, and suitable for a wide range of reactions.[8][10]

    • Quaternary Phosphonium Salts: Analogs like Tetrabutylphosphonium Bromide (TBPB) offer greater thermal stability compared to their ammonium counterparts, making them ideal for reactions requiring higher temperatures.[8][10]

    • Crown Ethers & Cryptands: Compounds like 18-Crown-6 are exceptionally effective, especially when using potassium bases (KOH, K₂CO₃), due to their ability to chelate the metal cation.[9][10] However, their higher cost and toxicity limit their use primarily to laboratory-scale syntheses where other catalysts fail.

  • Solvent System: A biphasic system is required.

    • Liquid-Liquid (L-L) PTC: Involves an aqueous phase containing the base and a water-immiscible organic solvent (e.g., toluene, dichloromethane, chlorobenzene) to dissolve the substrate and alkylating agent.

    • Solid-Liquid (S-L) PTC: Often preferred as it simplifies workup. A solid, anhydrous base (e.g., finely powdered K₂CO₃) is suspended in an organic solvent. This avoids the need for an aqueous phase and can minimize hydrolysis-related side reactions.

  • Base: The choice of base depends on the acidity of the hydroxypyrimidine. Inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly used. K₂CO₃ is a milder and often safer choice, reducing the risk of hydrolyzing the alkylating agent.

General Experimental Protocol: Synthesis of 2-(Benzyloxy)pyrimidine

This protocol provides a reliable, step-by-step method for the O-alkylation of 2-hydroxypyrimidine using benzyl bromide as the alkylating agent and TBAB as the catalyst under solid-liquid PTC conditions.

Materials:

  • 2-Hydroxypyrimidine (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq, 5 mol%)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyrimidine, anhydrous potassium carbonate, and tetrabutylammonium bromide (TBAB).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Addition of Alkylating Agent: While stirring at room temperature, add benzyl bromide dropwise to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain vigorous stirring. The enhanced interfacial contact between the solid base and the liquid organic phase is crucial for the reaction's success.

  • Monitoring Progress: Monitor the reaction's progress periodically by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 2-hydroxypyrimidine spot indicates completion (typically 4-8 hours).

  • Workup - Quenching and Filtration: Once complete, cool the mixture to room temperature. Filter the solid inorganic salts through a pad of celite and wash the filter cake thoroughly with ethyl acetate.

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 2-(benzyloxy)pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow start Start setup 1. Combine Reactants (Hydroxypyrimidine, K₂CO₃, TBAB) in Acetonitrile start->setup add_alkyl 2. Add Alkylating Agent (Benzyl Bromide) setup->add_alkyl reflux 3. Heat to Reflux (4-8 hours) add_alkyl->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool, Filter Salts, and Concentrate monitor->workup Complete extract 6. Dissolve in EtOAc, Wash with NaHCO₃ & Brine workup->extract dry 7. Dry (MgSO₄) and Concentrate extract->dry purify 8. Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification of pyrimidine ethers.

Optimization of Reaction Parameters

Fine-tuning reaction parameters is essential for maximizing yield, minimizing reaction time, and ensuring process robustness. The interplay between these variables dictates the overall efficiency of the PTC system.

ParameterInfluence and RationaleTypical Range
Catalyst Selection The catalyst's lipophilicity is key. More lipophilic catalysts (longer alkyl chains) are more effective at transferring the anion but may be harder to remove. Phosphonium salts offer higher thermal stability.TBAB, BTEAC (standard), TBPB (>100°C)
Catalyst Loading Sufficient catalyst is needed to ensure a fast reaction rate. However, excessive loading can lead to emulsion formation in L-L systems and is not cost-effective.1-10 mol%
Solvent Choice Aprotic solvents are preferred. In S-L PTC, polar aprotic solvents (e.g., acetonitrile) can accelerate the rate, while non-polar solvents (e.g., toluene) are often sufficient and simplify workup.Acetonitrile, Toluene, Dichloromethane
Base & Stoichiometry The base must be strong enough to deprotonate the substrate. An excess is used to drive the reaction to completion. Finely powdered bases provide a larger surface area in S-L systems.K₂CO₃, NaOH, KOH (1.5-3.0 eq)
Temperature Higher temperatures increase the reaction rate. However, this must be balanced against the thermal stability of the catalyst and the potential for side reactions (e.g., elimination, N-alkylation).25°C - 110°C
Stirring Speed In L-L and S-L systems, the reaction occurs at the interface. Vigorous stirring is critical to maximize the interfacial surface area and ensure efficient mass transfer.>500 RPM

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key to overcoming synthetic obstacles.

Troubleshooting start Problem: Low or No Conversion q1 Is stirring vigorous (maximized interface)? start->q1 a1_no Increase stirring rate q1->a1_no No q2 Are reagents fresh? (Catalyst, Base, Alkylating Agent) q1->q2 Yes a1_no->q2 a2_no Use fresh, high-purity reagents. Ensure base is anhydrous. q2->a2_no No q3 Is temperature optimal? q2->q3 Yes a2_no->q3 a3_no Increase temperature incrementally. Check catalyst stability limit. q3->a3_no No q4 Side products observed? q3->q4 Yes a3_no->q4 a4_yes Consider N-alkylation or hydrolysis. Lower temperature, use milder base (K₂CO₃). q4->a4_yes Yes solution Reaction should proceed q4->solution No a4_yes->solution

Caption: A logical flowchart for troubleshooting common synthesis issues.

Conclusion

Phase-Transfer Catalysis offers a versatile, efficient, and scalable methodology for the synthesis of pyrimidine ethers. By enabling reactions between immiscible phases under mild conditions, it circumvents many of the drawbacks associated with traditional synthetic methods. This approach not only improves reaction yields and simplifies purification but also aligns with the principles of green chemistry by reducing the need for harsh reagents and hazardous solvents. For researchers in medicinal chemistry and drug development, mastering PTC techniques is a valuable asset for the rapid and effective synthesis of novel pyrimidine-based molecular entities.

References

Application Notes and Protocols: Scale-Up Synthesis of Methyl 2-(6-chloropyrimidin-4-YL)acetate for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-(6-chloropyrimidin-4-YL)acetate

This compound is a pivotal chemical intermediate whose value is deeply rooted in the synthesis of high-value active ingredients for the pharmaceutical and agrochemical sectors.[1][2] The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including antiviral and anticancer drugs.[1][3] Specifically, this chlorinated pyrimidine acetate serves as a versatile building block, enabling the introduction of the pyrimidine moiety through nucleophilic substitution at the chloro-position, a common strategy in the synthesis of complex target molecules. For instance, it is a key precursor in the manufacturing of certain fungicides, where the pyrimidine ring is essential for biological activity.[4][5]

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a host of challenges that extend beyond mere proportional increases in reagent quantities.[6] The scale-up process demands a meticulous re-evaluation of the entire workflow, prioritizing safety, cost-efficiency, process robustness, and environmental impact.[7] This guide provides a comprehensive, field-proven protocol for the multi-kilogram synthesis of this compound, emphasizing the causality behind experimental choices to ensure a safe, reliable, and scalable manufacturing process.

Synthetic Strategy: A Two-Step Approach from a Commercially Viable Precursor

The industrial synthesis of this compound is best approached via a robust, two-step sequence starting from the readily available and cost-effective precursor, 4,6-dihydroxypyrimidine. This strategy is designed to avoid costly purification methods like column chromatography and utilizes standard industrial equipment.

  • Step 1: Dichlorination of 4,6-Dihydroxypyrimidine. This is a classic and widely used transformation in heterocyclic chemistry. The hydroxyl groups on the pyrimidine ring are converted to chlorides using a potent chlorinating agent, typically phosphoryl chloride (POCl₃).[8] This reaction is often driven to completion by heat and is the critical step for installing the reactive chloro-group.

  • Step 2: C-Alkylation with Dimethyl Malonate and Subsequent Hydrolysis/Decarboxylation. The resulting 4,6-dichloropyrimidine is then reacted with a suitable C2-synthon. A common and effective method is the nucleophilic substitution with the enolate of dimethyl malonate. This is followed by a one-pot hydrolysis and decarboxylation sequence to yield the final acetate product. This avoids the direct use of less stable or more expensive acetate equivalents.

The overall workflow is depicted below.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Alkylation & Decarboxylation cluster_2 Final Product A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B POCl₃, Heat D Intermediate Malonate Adduct B->D Nucleophilic Substitution C Dimethyl Malonate, NaH, THF E This compound D->E H₂O / H⁺, Heat (Hydrolysis & Decarboxylation) F Purified Final Product E->F Crystallization (e.g., Isopropanol/Water)

References

Application Note & Protocol: HPLC and GC-MS Methods for the Analysis of Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive analytical protocols for the quantification and identification of Methyl 2-(6-chloropyrimidin-4-YL)acetate, a key intermediate in pharmaceutical and agrochemical synthesis. Two orthogonal techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. We offer detailed, step-by-step methodologies, from sample preparation to data analysis, grounded in the physicochemical properties of the analyte. The causality behind critical experimental choices—such as column chemistry, mobile phase composition, and temperature programming—is explained to empower researchers to adapt and troubleshoot these methods effectively. This guide is intended for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical characterization of this compound.

Introduction: Analytical Strategy

This compound is a heterocyclic compound featuring a pyrimidine core. The presence of a chlorine atom, a moderately polar ester group, and an aromatic nitrogen-containing ring gives the molecule a unique set of properties that dictate the analytical approach. Its molecular structure suggests sufficient volatility for Gas Chromatography (GC), yet its polarity and potential for thermal degradation also make High-Performance Liquid Chromatography (HPLC) an excellent, and often preferred, method for quantification.

The use of orthogonal methods (HPLC and GC-MS) provides a powerful, self-validating system for analysis. HPLC, particularly in reversed-phase mode, separates based on polarity and is ideal for purity assessment and quantification in routine quality control. GC-MS offers superior separation efficiency for volatile compounds and provides definitive structural confirmation through mass fragmentation patterns, making it invaluable for impurity identification and trace-level analysis.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar, non-volatile, or thermally sensitive compounds like this compound. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities, which are well-suited for the aromatic pyrimidine ring of the analyte. The use of end-capped C18 columns is recommended to minimize peak tailing caused by interactions between the basic nitrogen atoms in the pyrimidine ring and acidic residual silanols on the silica surface.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile (MeCN) and water provides a versatile polarity range to elute the analyte with a desirable retention time and sharp peak shape. Acetonitrile is chosen over methanol as it typically offers lower viscosity and better UV transparency. A small amount of acid, such as formic or phosphoric acid, is often added to the mobile phase to protonate the nitrogen atoms on the pyrimidine ring, ensuring a consistent charge state and preventing peak tailing.[1]

  • Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector set at a wavelength of maximum absorbance (λmax), predicted to be around 240-260 nm for halogenated pyrimidines, provides excellent sensitivity and selectivity.[2]

Instrumentation and Materials
Parameter Specification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Acetonitrile/Water (50:50, v/v)
Standard This compound Reference Standard (>99% purity)
Vials 2 mL amber glass autosampler vials with PTFE septa
Detailed Protocol: HPLC Analysis

1.3.1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL in the diluent. If necessary, filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates.

1.3.2. Instrument Setup and Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Gradient Program 60% A to 40% A over 10 minutes, hold for 2 min, return to initial
Run Time 15 minutes

1.3.3. System Suitability Testing (SST):

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the performance parameters. The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep_Standard Prepare Standard (100 µg/mL) Equilibrate Equilibrate Column (30 min) Prep_Standard->Equilibrate Prep_Sample Prepare Sample (100 µg/mL) Prep_Sample->Equilibrate SST System Suitability (5 Injections) Equilibrate->SST Inject_Samples Inject Samples & QCs SST->Inject_Samples If Pass Integrate Integrate Peaks Inject_Samples->Integrate Quantify Quantify Analyte (External Standard) Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The analyte is vaporized in a heated inlet, separated in a capillary column, and then fragmented and detected by a mass spectrometer.

  • Rationale for GC-MS: While HPLC is excellent for quantification, GC-MS provides unparalleled specificity. The electron ionization (EI) process generates a reproducible fragmentation pattern (mass spectrum) that serves as a "chemical fingerprint," allowing for definitive identification of the analyte and any related impurities.[3] The predicted boiling point of similar, though larger, structures is high, suggesting that this compound should be sufficiently volatile for GC analysis, provided a suitable temperature program is used.[4][5]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a robust choice. This phase provides good selectivity for a wide range of compounds, including those with aromatic rings and polar functional groups.

  • Injection Technique: A split injection is used to prevent column overloading and ensure sharp peaks. The split ratio can be optimized based on the sample concentration and system sensitivity. A high inlet temperature is required for efficient volatilization, but it must be carefully chosen to avoid thermal degradation of the ester or chloro-substituent.

  • Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragment ions. The mass spectrometer can be operated in full scan mode to acquire complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Instrumentation and Materials
Parameter Specification
GC-MS System Agilent 8890 GC with 5977B MSD, or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium (99.999% purity)
Injector Liner Split/Splitless, Ultra Inert (UI)
Diluent Ethyl Acetate (GC Grade)
Standard This compound Reference Standard (>99% purity)
Vials 2 mL clear glass autosampler vials with PTFE septa
Detailed Protocol: GC-MS Analysis

2.3.1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solution (10 µg/mL): Perform a serial dilution from the stock solution using ethyl acetate to achieve the final concentration.

  • Sample Solution: Prepare sample solutions at a target concentration of 10 µg/mL in ethyl acetate.

2.3.2. Instrument Setup and Analytical Conditions:

Parameter Condition
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow 1.2 mL/min (Constant Flow Mode)
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Interpretation Prep_Standard Prepare Standard (10 µg/mL in Ethyl Acetate) Inject Vaporize & Inject (250°C Inlet) Prep_Standard->Inject Prep_Sample Prepare Sample (10 µg/mL) Prep_Sample->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize Ionize & Fragment (EI, 70 eV) Separate->Ionize Detect Mass Detection (Scan 40-450 m/z) Ionize->Detect TIC Extract Total Ion Chromatogram (TIC) Detect->TIC Spectrum Analyze Mass Spectrum (Library Match) TIC->Spectrum Report Confirm & Report Spectrum->Report

Caption: GC-MS analysis workflow for this compound.

Section 3: Method Validation and Data Interpretation

3.1. HPLC Data The primary result is a chromatogram showing peak area versus retention time. Quantification is typically performed using an external standard calibration curve. For a well-developed method, the retention time for this compound should be in the range of 5-8 minutes under the specified gradient conditions. Purity is assessed by calculating the area percent of the main peak relative to all other peaks in the chromatogram.

3.2. GC-MS Data The primary output includes a Total Ion Chromatogram (TIC) and a mass spectrum for each eluting peak. The identity of the analyte is confirmed by matching its experimental mass spectrum to a reference spectrum or by interpreting the fragmentation pattern. Key expected fragments for this compound would include the molecular ion (M+), fragments corresponding to the loss of the methoxy group (-OCH3) or the entire ester group (-COOCH3), and fragments characteristic of the chloropyrimidine ring.

3.3. Summary of Validation Parameters

A summary of typical validation parameters for both methods is presented below. These should be established in the user's laboratory to ensure fitness for purpose.

Parameter HPLC-UV GC-MS (SIM Mode)
Linearity (r²) > 0.999> 0.995
LOD ~0.1 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and complementary approaches for the analysis of this compound. The HPLC method is ideally suited for routine quality control, offering high-precision quantification and purity assessment. The GC-MS method provides definitive structural confirmation and is a superior tool for identifying and quantifying trace-level impurities. By leveraging both techniques, researchers and drug development professionals can achieve a comprehensive analytical characterization of this important chemical intermediate.

References

The Strategic Synthesis of 4,6-Disubstituted Pyrimidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence is particularly notable in the development of kinase inhibitors, where the pyrimidine core often serves as a crucial hinge-binding motif.[1][3][4] The ability to precisely functionalize this heterocycle is therefore of paramount importance in the design and synthesis of novel therapeutics. 4,6-Dichloropyrimidine stands out as a versatile and highly valuable starting material, offering two reactive sites for the strategic introduction of diverse substituents.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 4,6-disubstituted pyrimidines, focusing on robust and widely applicable protocols. We will delve into the mechanistic underpinnings of key transformations, offering insights into experimental design and optimization.

Strategic Approaches to the Functionalization of 4,6-Dichloropyrimidine

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic attack and participate readily in cross-coupling reactions, allowing for a stepwise and controlled introduction of various functional groups.[5][6] The primary methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Approach

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, making it a straightforward method for introducing amine, ether, and thioether functionalities.[7][8] For the symmetrically substituted 4,6-dichloropyrimidine, the initial substitution can occur at either the C4 or C6 position. The introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, a factor to consider in multi-step syntheses.

The choice of base and solvent is critical for the success of SNAr reactions. A non-nucleophilic base is typically employed to deprotonate the incoming nucleophile without competing in the substitution reaction. The solvent should be polar aprotic to dissolve the reagents and facilitate the formation of the charged Meisenheimer intermediate.

Experimental Protocol: Mono-Amination of 4,6-Dichloropyrimidine

This protocol describes the catalyst-free monoamination of 4,6-dichloropyrimidine with a primary amine.

Materials:

  • 4,6-Dichloropyrimidine

  • Primary amine (e.g., adamantylalkylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

Procedure:

  • To a solution of the primary amine (1.0 eq) in DMF, add K₂CO₃ (4.0 eq).

  • Add 4,6-dichloropyrimidine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 140 °C and stir until the reaction is complete (monitor by TLC).[9]

  • Cool the reaction mixture to room temperature and quench with cold water.[10]

  • Extract the aqueous layer with DCM (3 x 30 mL).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex 4,6-disubstituted pyrimidines.[11] The most commonly employed methods include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound.[12] It is widely used for the synthesis of biaryl structures.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[13][14]

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used.[13]

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.[13][15]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloro-6-arylpyrimidine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a mono-substituted chloropyrimidine with an arylboronic acid.

Materials:

  • 4-Chloro-6-arylpyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the 4-chloro-6-arylpyrimidine (1.0 eq) in the solvent mixture.[15]

  • Add the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).[12]

  • Degas the solution with the inert gas for 5-10 minutes.[15]

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[16][17] This reaction is invaluable for synthesizing arylalkynes.

Causality Behind Experimental Choices in Sonogashira Coupling:

  • Palladium Catalyst: Similar to Suzuki coupling, a Pd(0) catalyst is essential.

  • Copper(I) Co-catalyst: Typically CuI is used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[18]

Experimental Protocol: Sonogashira Coupling on a Dichloropyrimidine Derivative

This protocol provides a general method for the Sonogashira coupling of a dichloropyrimidine with a terminal alkyne.

Materials:

  • Dichloropyrimidine derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of the dichloropyrimidine derivative (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq) and CuI (0.05-0.1 eq).

  • Add the amine base (2.0-3.0 eq) and stir the mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[19][20] It is a highly versatile and widely used method in drug discovery.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination:

  • Palladium Catalyst and Ligand: The choice of ligand is critical and often involves bulky, electron-rich phosphines such as Xantphos or Josiphos-type ligands to promote the reductive elimination step.[21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[8][21]

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol describes a general procedure for the Buchwald-Hartwig amination of a chloropyrimidine derivative.

Materials:

  • Chloropyrimidine derivative

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the chloropyrimidine derivative (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the strong base (1.5-2.0 eq) in a dry reaction vessel.

  • Add the anhydrous solvent and stir the mixture at elevated temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
SNAr (Amination) None-K₂CO₃, Et₃NDMF, 1-Pentanol100-140
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, dppfK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O70-110
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N, DIPEATHF, DMFRT - 80
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, XPhosNaOtBu, LHMDSToluene, THF80-110

Table 1: Summary of typical reaction conditions for the synthesis of 4,6-disubstituted pyrimidines.

Visualization of Synthetic Workflows

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution DCP 4,6-Dichloropyrimidine SNAr1 SNAr (Nuc 1) DCP->SNAr1 Suzuki1 Suzuki (R1-B(OH)2) DCP->Suzuki1 Sonogashira1 Sonogashira (R1-C≡CH) DCP->Sonogashira1 Buchwald1 Buchwald-Hartwig (R1-NH2) DCP->Buchwald1 MonoSub 4-Substituted-6-chloropyrimidine SNAr2 SNAr (Nuc 2) MonoSub->SNAr2 Suzuki2 Suzuki (R2-B(OH)2) MonoSub->Suzuki2 Sonogashira2 Sonogashira (R2-C≡CH) MonoSub->Sonogashira2 Buchwald2 Buchwald-Hartwig (R2-NH2) MonoSub->Buchwald2 DiSub 4,6-Disubstituted Pyrimidine SNAr1->MonoSub Suzuki1->MonoSub Sonogashira1->MonoSub Buchwald1->MonoSub SNAr2->DiSub Suzuki2->DiSub Sonogashira2->DiSub Buchwald2->DiSub

Caption: General workflow for the stepwise synthesis of 4,6-disubstituted pyrimidines.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-X (Chloropyrimidine) Ar-X->OxAdd Ar-Pd(II)-X Ar-Pd(II)(L)₂-X OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R R-M R-B(OH)₂ (Suzuki) R-C≡CH/Cu (Sonogashira) R₂NH (Buchwald) R-M->Transmetalation RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Ar-R Ar-R (Product) RedElim->Ar-R

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Conclusion

4,6-Dichloropyrimidine is a powerful and versatile building block for the synthesis of a diverse array of 4,6-disubstituted pyrimidines. A thorough understanding of the principles governing Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions allows for the rational design of synthetic routes to novel compounds with potential therapeutic applications. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of drug discovery, facilitating the efficient and strategic construction of complex pyrimidine-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(6-chloropyrimidin-4-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, optimize your reaction conditions, and achieve high-purity yields.

Synthesis Overview: The SNAr Approach

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] The most common and direct synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the electron-deficient nature of the pyrimidine ring, which is further activated by two chloro-substituents. The reaction involves the displacement of one of the chlorine atoms of 4,6-dichloropyrimidine by a pre-formed enolate of methyl acetate.

Reaction Scheme:

The causality behind this choice of reaction is rooted in the high reactivity of the C4 and C6 positions on the pyrimidine ring towards nucleophilic attack. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is essential to generate the methyl acetate enolate in situ. The reaction must be conducted under anhydrous conditions at low temperatures to prevent side reactions and ensure the stability of the enolate and the product.

Experimental Workflow Diagram

The following diagram outlines the critical steps from reagent preparation to the isolation of the purified product.

G Figure 1. General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Solvents (e.g., THF) D Generate Methyl Acetate Enolate (Low Temperature, e.g., -78°C) A->D B Prepare Base Solution (e.g., LDA) B->D C Prepare Methyl Acetate C->D E Add 4,6-Dichloropyrimidine Solution D->E Slow Addition F Monitor Reaction Progress (TLC/GC-MS) E->F G Quench Reaction (e.g., sat. NH4Cl) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Phase H->I J Purify via Column Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Caption: Figure 1. General Synthesis Workflow

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a common problem that can often be traced back to one of several factors related to reagent stability, reaction conditions, or competing pathways.

  • Inefficient Enolate Formation: The quantitative generation of the methyl acetate enolate is critical.

    • Causality: If the base is not strong enough or if it is partially decomposed, enolate formation will be incomplete. This leads to unreacted methyl acetate and potential side reactions involving the base itself.

    • Solution: Use a strong, non-nucleophilic base like LDA, LiHMDS, or NaH. If preparing LDA in situ from n-BuLi and diisopropylamine, ensure the titration of n-BuLi is accurate. Always use freshly prepared or properly stored reagents.

  • Presence of Moisture: Enolates are extremely sensitive to protic sources, including water.

    • Causality: Water will quench the enolate, reverting it to methyl acetate, and will also consume the strong base, rendering it ineffective.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Suboptimal Temperature Control: Temperature influences both the stability of the enolate and the selectivity of the reaction.

    • Causality: At higher temperatures, the methyl acetate enolate can undergo self-condensation (a Claisen condensation) to form methyl acetoacetate. This side reaction consumes the nucleophile and complicates purification.[3]

    • Solution: Generate the enolate at -78°C (a dry ice/acetone bath) and maintain this temperature during the addition of 4,6-dichloropyrimidine. After the addition, the reaction may be allowed to slowly warm to a slightly higher temperature (e.g., -40°C or 0°C) to facilitate the substitution, but this must be optimized.[4] Monitor the reaction progress closely by TLC to avoid product degradation.[5]

ParameterRecommendationRationale
Base LDA, LiHMDS, NaHStrong, non-nucleophilic bases ensure complete and clean enolate formation.
Solvent Anhydrous THF, Diethyl EtherAprotic solvents that are stable to strong bases and have low freezing points.
Temperature -78°C for enolate generation/additionMinimizes enolate self-condensation and other side reactions.
Atmosphere Nitrogen or ArgonPrevents quenching of the enolate and base by atmospheric moisture and oxygen.[6]

Q2: My analysis (TLC/GC-MS) shows multiple products. What are the likely side products and how can I avoid them?

A2: The formation of side products is typically due to over-reaction, reaction at an alternative site, or subsequent degradation.

  • Disubstituted Product: Methyl 2,2'-(pyrimidine-4,6-diyl)diacetate is a common byproduct.

    • Causality: This occurs when a second molecule of the methyl acetate enolate displaces the remaining chlorine atom on the product molecule. The first substitution activates the ring, making the second substitution competitive.

    • Solution: Use a slight excess (1.0-1.2 equivalents) of 4,6-dichloropyrimidine relative to the methyl acetate enolate. Alternatively, add the enolate solution slowly to a solution of the dichloropyrimidine to maintain a low concentration of the nucleophile.

  • Hydrolysis of the Ester: The product can be hydrolyzed to 2-(6-chloropyrimidin-4-yl)acetic acid.

    • Causality: This happens if the reaction is quenched with water before the base is fully neutralized, or during an aqueous workup under basic conditions.[7]

    • Solution: Quench the reaction with a buffered or mildly acidic aqueous solution, such as saturated ammonium chloride (NH₄Cl).[8] Avoid strongly basic or acidic conditions during workup if the ester is desired.

  • Pyrimidine Dimerization: Under certain conditions, especially with UV light exposure or radical initiators, pyrimidine rings can form dimers, though this is less common in this specific reaction type.[9][10]

Potential Reaction Pathways Diagram

G Figure 2. Main Reaction and Potential Side Reactions Start 4,6-Dichloropyrimidine + Methyl Acetate Enolate MainProduct This compound Start->MainProduct Desired SNAr Pathway (1 eq. Enolate) SideProduct3 Enolate Self-Condensation Start->SideProduct3 High Temp. SideProduct1 Disubstituted Product MainProduct->SideProduct1 + 1 eq. Enolate SideProduct2 Hydrolyzed Product MainProduct->SideProduct2 H₂O / OH⁻ Workup

Caption: Figure 2. Main Reaction and Potential Side Reactions

Q3: The reaction stalls and does not proceed to completion, leaving significant unreacted starting material. What should I investigate?

A3: A stalled reaction points to an issue with one of the core components or conditions required to drive the reaction forward.

  • Reagent Inactivity: The base is the most likely culprit.

    • Causality: n-Butyllithium degrades over time, and solid bases like NaH can form an passivating outer layer of oxides or hydroxides.

    • Solution: Use freshly titrated n-BuLi for LDA preparation. For NaH, ensure it is washed with dry hexanes to remove mineral oil and any passivated surface layer before use.

  • Insufficient Temperature/Time: The activation energy for the substitution may not be met.

    • Causality: While low temperatures are needed for enolate formation, the SNAr substitution itself may require more thermal energy.

    • Solution: After adding the 4,6-dichloropyrimidine at -78°C, allow the reaction to warm slowly to a higher temperature (e.g., -20°C, 0°C, or even room temperature) while monitoring carefully with TLC.[3][5] This must be balanced against the risk of side reactions.

  • Poor Solubility: Reactants may not be sufficiently soluble at very low temperatures.

    • Causality: If 4,6-dichloropyrimidine precipitates out of the solvent at -78°C, its availability for reaction is limited.

    • Solution: Ensure the concentration is not too high. Adding the 4,6-dichloropyrimidine as a solution in the reaction solvent (e.g., THF) can help maintain homogeneity.

Troubleshooting Flowchart for Low Conversion

G Figure 3. Troubleshooting Low Conversion rect_node rect_node start Low Conversion Observed check_base Is the base active and stoichiometry correct? start->check_base check_moisture Are reaction conditions strictly anhydrous? check_base->check_moisture Yes sol_base Use freshly prepared/titrated base. Ensure correct equivalents. check_base->sol_base No check_temp Is the reaction temperature and time optimized? check_moisture->check_temp Yes sol_moisture Oven-dry glassware. Use anhydrous solvents. Run under inert gas. check_moisture->sol_moisture No sol_temp Allow reaction to warm slowly after initial addition. Increase reaction time. check_temp->sol_temp No end_node Re-run experiment with optimized parameters. check_temp->end_node Yes sol_base->end_node sol_moisture->end_node sol_temp->end_node

Caption: Figure 3. Troubleshooting Low Conversion

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Safety is paramount. 4,6-Dichloropyrimidine is a hazardous substance. Strong bases like LDA and NaH are highly reactive and flammable. Always handle these chemicals in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] NaH reacts violently with water and should never be exposed to moisture. LDA solutions are typically handled via syringe under an inert atmosphere.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product? A2: A combination of techniques is recommended. For real-time monitoring, Thin-Layer Chromatography (TLC) is invaluable for quickly assessing the consumption of starting materials and the formation of the product.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information about the presence of volatile side products and confirm the mass of the desired product.[12] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure, and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. A reverse-phase HPLC method can also be developed for purity analysis.[13]

Q3: How can I effectively purify the crude product? A3: Purification typically begins with a careful aqueous workup to remove inorganic salts and water-soluble components.[14] The primary method for purifying the crude organic residue is flash column chromatography on silica gel.[12] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective at separating the non-polar starting material (4,6-dichloropyrimidine) from the more polar product and any highly polar side products. Following chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used to achieve high purity.[15]

Q4: Can the methyl ester group be easily removed or modified after the synthesis? A4: Yes, the methyl ester serves as a versatile handle for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH in a THF/water mixture).[16] This carboxylic acid can then be converted into amides, other esters, or used in further coupling reactions. The ester can also be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Representative Experimental Protocol

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: Under a nitrogen atmosphere, add anhydrous diisopropylamine (1.5 mL, 10.5 mmol) to a flame-dried, three-neck round-bottom flask containing anhydrous THF (20 mL). Cool the solution to -78°C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (4.0 mL, 2.5 M in hexanes, 10.0 mmol) dropwise to the stirred diisopropylamine solution. Allow the resulting LDA solution to stir at -78°C for 30 minutes.

  • Addition of Ester: Add methyl acetate (0.79 mL, 10.0 mmol) dropwise. Stir for an additional 45 minutes at -78°C to ensure complete enolate formation.

  • SNAr Reaction: In a separate flask, dissolve 4,6-dichloropyrimidine (1.34 g, 9.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise via syringe to the cold enolate solution over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to -20°C over 1 hour. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Once the starting material is consumed, quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield this compound.

References

Troubleshooting low yield in the synthesis of Azoxystrobin from its intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in the Synthesis of Azoxystrobin from its Intermediate, Methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate.

Welcome to the technical support center for Azoxystrobin synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering yield-related challenges in the final step of the Azoxystrobin synthesis pathway. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Materials and Reagent Quality

Question 1: My final yield of Azoxystrobin is consistently low, even though my reaction seems to run to completion by TLC/LC. Where should I start troubleshooting?

Answer: The first and most critical area to investigate is the quality of your starting materials. Low yield is often traced back to impurities or degradation in the key intermediates.

  • Purity of Methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate (Intermediate A): This intermediate is the backbone of the final product. Impurities from its synthesis, such as unreacted precursors or byproducts, can inhibit the final coupling reaction. It is crucial to ensure its purity is >97% by HPLC before proceeding.

  • Quality of 2-Cyanophenol (Intermediate B): 2-Cyanophenol is susceptible to oxidation and can contain residual impurities from its synthesis (e.g., from salicylamide or salicylaldehyde routes)[1][2]. The presence of phenolic impurities can lead to competitive side reactions, consuming the base and Intermediate A, thus reducing the yield of the desired product. Verify its purity and ensure it is dry and free-flowing.

  • Solvent and Base Quality: Ensure your solvent is anhydrous and your base (e.g., Potassium Carbonate) is finely ground and dry. This reaction is a form of Williamson ether synthesis, which is sensitive to moisture[3]. Water can hydrolyze the chloro-pyrimidine intermediate or deactivate the phenoxide nucleophile, leading to significant yield loss[4].

Protocol: Verifying Reagent Quality

  • Obtain Purity Data: Analyze both Intermediate A and Intermediate B using HPLC and/or GC-MS to confirm purity against a reference standard[5][6].

  • Moisture Content: Use Karl Fischer titration to determine the water content of your solvent and 2-cyanophenol. Aim for <0.1% water content.

  • Base Preparation: Dry potassium carbonate (or other base) in an oven at >120°C for several hours before use and store it in a desiccator.

Section 2: Core Reaction Parameters

Question 2: I've confirmed my starting materials are high-purity, but my yield is still suboptimal. How can I optimize the reaction conditions for the final coupling step?

Answer: The coupling of Intermediate A with 2-cyanophenol is a nucleophilic aromatic substitution reaction. Its efficiency is highly dependent on the choice of base, solvent, temperature, and catalyst. Problems in this area are a common cause of low yields[7].

Key Parameters to Optimize:

  • Base Selection and Stoichiometry: Potassium carbonate (K₂CO₃) is a commonly used base, but its effectiveness depends on being anhydrous and finely powdered to maximize surface area. Ensure you are using at least 1.5 to 2.0 molar equivalents relative to 2-cyanophenol to drive the formation of the phenoxide nucleophile.

  • Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMSO are often used because they effectively solvate the potassium cation, leaving the phenoxide nucleophile more reactive[8]. However, work-up can be challenging. Alternative non-polar inert solvents like toluene or xylene have also been shown to be effective, especially when paired with a suitable catalyst[9].

  • Temperature and Reaction Time: The reaction is typically performed at elevated temperatures, often between 80°C and 120°C[9][10]. Lower temperatures will result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition, particularly in solvents like DMF. Monitor the reaction progress every 2-4 hours via HPLC or TLC to determine the optimal reaction time, which is typically between 5 and 20 hours[9].

Question 3: Should I be using a catalyst? I see some patents mention catalysts while others do not.

Answer: While the reaction can proceed without a catalyst, incorporating one can significantly improve reaction rate and yield, especially when using less polar solvents. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or trimethylamine have been demonstrated to increase reaction yields to over 95%[9][10]. These tertiary amine catalysts can facilitate the nucleophilic attack, leading to faster and more efficient conversion[9].

Data Summary: Recommended Reaction Conditions

ParameterRecommended ConditionRationale & Reference
Solvent Toluene, DMF, MIBKToluene offers simpler work-up. DMF enhances nucleophilicity.[9][10]
Base Anhydrous K₂CO₃ (finely powdered)Inexpensive and effective base for phenoxide formation. Must be dry.[7][10]
Temperature 80 - 120 °CBalances reaction rate against thermal decomposition.[9]
Catalyst Trimethylamine or DABCO (0.5 - 15 mol%)Significantly accelerates the reaction and improves yield.[9]
Stoichiometry 2-Cyanophenol (1.0 - 1.5 eq.), Base (1.5 - 2.0 eq.)Excess nucleophile and base drive the reaction to completion.[9]

Workflow: Optimizing Reaction Conditions

G cluster_start Initial State cluster_params Parameter Optimization cluster_analysis Analysis & Refinement cluster_end Target start Low Yield Confirmed (<85%) base Verify Base (Anhydrous, >1.5 eq.) start->base Step 1 temp Optimize Temperature (Test 80°C, 100°C, 120°C) catalyst Introduce Catalyst (e.g., 0.5-5 mol% DABCO) temp->catalyst If needed monitor Monitor by HPLC (Check for intermediates & byproducts) temp->monitor solvent Screen Solvents (Toluene vs. DMF) base->solvent Step 2 solvent->temp Step 3 catalyst->monitor monitor->base Re-optimize isolate Optimize Isolation (Crystallization solvent) monitor->isolate end_node High Yield Achieved (>95%) isolate->end_node Success

Caption: Troubleshooting workflow for low-yield Azoxystrobin synthesis.

Section 3: Impurity Profile and Side Reactions

Question 4: My HPLC analysis shows a significant impurity peak near my product. What could this be and how do I prevent it?

Answer: The most common process-related impurity is the geometric Z-isomer of Azoxystrobin. The desired product is the E-isomer, which is the biologically active form[11]. The formation of the Z-isomer can occur during the synthesis and is a key factor in reducing the yield of the active ingredient.

Another potential impurity, though less common, can arise from dimerization or other side reactions involving the highly reactive intermediates, especially under harsh conditions or if stoichiometry is not well-controlled[12].

Minimizing Impurity Formation:

  • Isomer Control: The stereochemistry of the methoxyacrylate group is established during the synthesis of Intermediate A. Ensure that the synthesis of (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is robust and yields a high E:Z ratio. Photoisomerization can also occur, so protecting the reaction mixture from direct light may be beneficial[11].

  • Control Stoichiometry: Use a slight excess of 2-cyanophenol (1.05-1.1 equivalents) to ensure the complete consumption of the more valuable Intermediate A. This minimizes the potential for side reactions involving unreacted Intermediate A.

  • Temperature Management: Avoid excessive temperatures (>120°C) as this can promote the formation of degradation products and complex impurities[13].

Table: Common Impurities in Azoxystrobin Synthesis

ImpurityChemical NamePotential SourceAnalytical Detection
Z-Isomer (Z)-AzoxystrobinIsomerization during synthesis of Intermediate A or final product.HPLC-DAD, distinct retention time from E-isomer.[14]
Hydrolysis Product Azoxystrobin AcidHydrolysis of the methyl ester by excess base or water.HPLC-MS/MS, identified by its mass-to-charge ratio.[15]
Dimer Impurity Complex DimerSelf-reaction of intermediates under harsh conditions.LC-MS/MS, identified by high molecular weight (e.g., m/z 819).
Section 4: Product Isolation and Purification

Question 5: My crude yield seems high, but I lose a significant amount of product during crystallization. What is the best way to purify Azoxystrobin?

Answer: A high crude yield followed by a low isolated yield points directly to a suboptimal purification process. Azoxystrobin can be purified by crystallization, and the choice of solvent is critical for achieving high recovery and purity.

  • Solvent Selection: Methanol is a widely cited and effective solvent for the crystallization of Azoxystrobin[9]. Toluene/methanol or xylene/methanol solvent systems are also used. The goal is to find a solvent (or solvent system) in which Azoxystrobin is soluble at elevated temperatures but has low solubility at cooler temperatures (0-5°C).

  • Crystallization Protocol: A typical procedure involves dissolving the crude product in a minimal amount of hot solvent (e.g., methanol at 70°C), holding for a period to ensure complete dissolution, and then slowly cooling to 0-5°C to induce crystallization. Holding at the lower temperature for 2-4 hours maximizes recovery[9].

  • Washing: Wash the filtered solid with a small amount of cold crystallization solvent to remove soluble impurities without re-dissolving a significant amount of the product.

Experimental Protocol: Recrystallization of Azoxystrobin

  • Dissolution: Transfer the crude Azoxystrobin solid to a suitable flask. Add methanol (approx. 1 mL per gram of crude material).

  • Heating: Heat the mixture to 70-80°C with stirring until all solid has dissolved. If necessary, add a minimal amount of additional hot methanol to achieve full dissolution.

  • Cooling: Slowly cool the solution to room temperature over 1-2 hours. Then, transfer the flask to an ice bath and continue cooling to 0-5°C.

  • Precipitation: Hold the mixture at 0-5°C for at least 2 hours to allow for complete crystal formation[9].

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with two small portions of ice-cold methanol.

  • Drying: Dry the purified Azoxystrobin under vacuum to a constant weight. The final product should be a white solid with a purity of >98%[9].

Diagram: Key Reaction Step

Caption: Final coupling reaction in Azoxystrobin synthesis.

References

Side reactions and byproduct formation in the chlorination of dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of chlorinated pyrimidines. This guide is designed to provide in-depth troubleshooting assistance and practical FAQs for the chlorination of dihydroxypyrimidines, a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate common challenges, particularly side reactions and byproduct formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the primary roles of phosphorus oxychloride (POCl₃) and the tertiary amine base in the reaction?

A: Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, converting the hydroxyl groups of the pyrimidine ring into chloro groups.[1] Due to its high reactivity and efficacy, it is the most common reagent for this transformation.[1] In many procedures, a large excess of POCl₃ is used, allowing it to also function as the reaction solvent.[2][3]

A tertiary amine base, such as N,N-dimethylaniline or pyridine, is typically added as an acid scavenger.[1] The reaction generates hydrochloric acid (HCl), and the base neutralizes it, preventing potential acid-catalyzed side reactions and driving the reaction to completion.

Q2: My reaction mixture turned into a dark, tarry residue. What is the most likely cause?

A: The formation of a dark, tarry residue is almost always a result of the reaction temperature being too high, leading to the decomposition of starting materials, intermediates, or the product itself.[1][4] While the chlorination requires heating, typically from 60°C to reflux (around 107°C for neat POCl₃), exceeding the optimal temperature range for your specific substrate can initiate polymerization and degradation pathways.[1]

Expert Insight: From an experienced perspective, it is crucial to have precise temperature control, especially during the initial heating phase and the addition of the amine base, which can be exothermic. Using a high-boiling inert solvent can sometimes help moderate the temperature more effectively than running the reaction neat in excess POCl₃.[4]

Q3: Why is my final product contaminated with monochloro- and unreacted dihydroxypyrimidine?

A: This indicates an incomplete reaction. Several factors can be responsible:

  • Insufficient Reagent: Ensure an adequate molar excess of POCl₃ is used. Ratios can range from 2.8:1 to 9:1 depending on the substrate and conditions.[1]

  • Low Reaction Temperature or Time: The reaction may not have been heated to a sufficiently high temperature or for a long enough duration to ensure both hydroxyl groups are chlorinated.[1]

  • Poor Reagent Quality: POCl₃ is highly sensitive to moisture. Using an old or improperly stored bottle can lead to reduced reactivity due to hydrolysis. Using a fresh or distilled batch is recommended.[1]

  • Presence of Moisture: Ensure all glassware is scrupulously dried, as any water will rapidly react with POCl₃, quenching the reagent and reducing its effectiveness.[1]

Q4: How susceptible is the dichloropyrimidine product to hydrolysis during the workup?

A: Very susceptible. Dichloropyrimidines can readily hydrolyze back to their monochloro- or dihydroxy- forms, especially in aqueous, acidic, or basic conditions.[4][5] This is a primary cause of yield loss during the workup phase. The workup must be performed cautiously, typically by quenching the reaction mixture slowly onto ice or ice-water to dissipate the heat from the exothermic hydrolysis of excess POCl₃.[1] The product should then be extracted into an organic solvent as quickly as possible to minimize its contact time with the aqueous phase.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific byproduct-related issues.

Issue 1: Formation of Phosphorylated Byproducts
  • Symptoms: You observe unknown spots on a TLC plate or unexpected peaks in an LC-MS analysis of the crude product. An unassigned multiplet may appear in the ³¹P NMR spectrum.

  • Probable Cause: The hydroxyl groups of the pyrimidine can react with POCl₃ to form phosphorylated intermediates, such as phosphate esters or phosphoramidic dichlorides.[1][6] These species are often stable enough to persist in the reaction mixture but can complicate analysis and purification.

  • Scientific Explanation: POCl₃ has a high affinity for oxygen, and the initial step of the mechanism involves a nucleophilic attack from the pyrimidine's hydroxyl group onto the phosphorus atom.[6] This can lead to the formation of a stable or semi-stable cyclic chlorophosphate ester, which can be a persistent byproduct if not fully converted or hydrolyzed.

  • Troubleshooting and Solutions:

    • Ensure Complete Reaction: Drive the reaction to completion with adequate heating and time to ensure the phosphate intermediates are fully converted to the chloro-product.

    • Controlled Hydrolysis: Most phosphorylated byproducts can be hydrolyzed back to the desired product during a carefully controlled aqueous workup.[1] The key is to quench the reaction mixture by adding it slowly to a large volume of vigorously stirred ice-water. This ensures the temperature remains low while hydrolyzing both the excess POCl₃ and the phosphorylated intermediates.

    • Monitor the Quench: Maintain the temperature of the quench mixture between 40-50°C to facilitate the hydrolysis of byproducts without degrading the main product.[1]

Issue 2: Byproducts from Reaction with Tertiary Amine Base
  • Symptoms: Your final product is contaminated with a byproduct containing fragments of the amine base used (e.g., a dimethylamino- or anilino-pyrimidine). This is more common with N,N-dimethylaniline.

  • Probable Cause: The dichloropyrimidine product is an activated electrophile. Under prolonged heating, the tertiary amine base can act as a nucleophile and displace one of the chloro groups, leading to an N-substituted byproduct.[7]

  • Scientific Explanation: The electron-withdrawing nature of the pyrimidine ring and the two chloro-substituents makes the carbon atoms at positions 2 and 4 highly susceptible to nucleophilic aromatic substitution. While the tertiary amine is intended to be a non-nucleophilic base, at elevated temperatures, this side reaction can become significant.

  • Troubleshooting and Solutions:

    • Optimize Reaction Conditions: Avoid excessive heating and unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

    • Use a Sterically Hindered Base: Switch to a more sterically hindered base like N,N-diisopropylethylamine (Hünig's base), which is significantly less prone to acting as a nucleophile.[4]

    • Use an Amine Hydrochloride Salt: In some cases, using the hydrochloride salt of the amine can mitigate side reactions.[5]

Part 3: Data Summary & Visualizations
Table 1: Summary of Common Side Reactions and Mitigation Strategies
Byproduct/IssueProbable CauseRecommended Action
Tarry/Polymeric Residue Excessive reaction temperature leading to decomposition.[1][4]Maintain strict temperature control (e.g., 95-110°C). Consider using an inert, high-boiling co-solvent to improve heat management.[4]
Phosphorylated Intermediates Incomplete reaction or stable phosphate ester formation.[1][6]Ensure sufficient reaction time/temperature. Perform a controlled aqueous workup by quenching on ice to hydrolyze the intermediates.[1]
Monochloro-pyrimidine Incomplete chlorination or hydrolysis of the product during workup.[1][4]Use sufficient, dry POCl₃. Ensure adequate heating. During workup, minimize contact with water and control pH.[4]
N-Substituted Pyrimidines Nucleophilic attack by the tertiary amine base on the product.[7]Minimize reaction time and temperature. Switch to a sterically hindered base like N,N-diisopropylethylamine.[4]
Low Overall Yield A combination of incomplete reaction, product hydrolysis, and decomposition.[4]Systematically optimize all parameters: reagent stoichiometry and purity, reaction time and temperature, and workup procedure.[1][4]

Diagrams

ChlorinationMechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway DihydroxyPy Dihydroxypyrimidine Intermediate Phosphorylated Intermediate DihydroxyPy->Intermediate + POCl₃ POCl3 POCl₃ Product Dichloropyrimidine (Desired Product) Intermediate->Product Cl⁻ attack + Heat Byproduct Stable Phosphorylated Byproduct Intermediate->Byproduct Incomplete Reaction Byproduct->Product Workup Aqueous Workup (Quench)

Caption: Chlorination mechanism and byproduct formation.

TroubleshootingWorkflow cluster_reaction Reaction Phase Issues cluster_workup Workup & Purification Issues Start Problem: Low Yield or Impure Product Incomplete Incomplete Reaction? (Monochloro / SM present) Start->Incomplete Decomposition Decomposition? (Tarry residue) Start->Decomposition Hydrolysis Product Hydrolysis? (Hydroxy-pyrimidines present) Start->Hydrolysis AmineByproduct Amine Byproduct? (N-Substituted pyrimidine) Start->AmineByproduct Sol_Incomplete Check POCl₃ quality/amount. Increase Temp/Time. Incomplete->Sol_Incomplete Sol_Decomp Reduce reaction temperature. Use co-solvent for control. Decomposition->Sol_Decomp Sol_Hydrolysis Quench at low temp. Minimize aqueous contact time. Fast extraction. Hydrolysis->Sol_Hydrolysis Sol_Amine Reduce Temp/Time. Use hindered base (e.g., DIEA). AmineByproduct->Sol_Amine

Caption: Troubleshooting workflow for chlorination issues.

Part 4: Experimental Protocols
Protocol 1: General Procedure for Chlorination of 4-Amino-2,6-dihydroxypyrimidine

This protocol is a representative example and should be adapted and optimized for your specific substrate and scale.

  • Preparation: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and an addition funnel, charge phosphorus oxychloride (POCl₃, 3.63 mol). Ensure the setup is completely dry and under an inert atmosphere (e.g., Nitrogen).[1]

  • Addition of Substrate: Add 4-amino-2,6-dihydroxypyrimidine (1.03 mol) to the POCl₃ with stirring.

  • Heating: Heat the mixture to 55-60°C.

  • Addition of Base: Slowly add N,N-dimethylaniline (2.10 mol) via the addition funnel over 3 hours. Maintain the internal temperature between 60-70°C, as the addition is exothermic.[1]

  • Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature, monitoring for completion by TLC or LC-MS.

  • Workup - Quenching: In a separate, well-ventilated fume hood, prepare a large vessel with a mixture of ice and water. Vigorously stir this mixture. Carefully and very slowly, transfer the hot reaction mixture into the ice-water. Caution: This process is highly exothermic and releases large volumes of HCl gas.[1] Maintain the quench temperature between 40-50°C.[1]

  • Isolation: After quenching, the product may precipitate. Isolate the solid by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Purification: Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.[8] The crude product can be purified by recrystallization from a solvent like ethanol or benzene, or by column chromatography on silica gel if necessary.[1]

References

Overcoming challenges in the Suzuki coupling of electron-deficient chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for overcoming challenges in the Suzuki-Miyaura coupling of electron-deficient chloropyrimidines. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and robust troubleshooting strategies for this critical C-C bond-forming reaction. We will move beyond simple procedural lists to explore the chemical principles behind common failures and their solutions, ensuring you can confidently optimize your synthetic route.

Introduction: The Challenge of Chloropyrimidines

The pyrimidine core is a cornerstone of numerous pharmaceuticals and agrochemicals. Consequently, the efficient formation of C-C bonds on this scaffold is of paramount importance. While the Suzuki-Miyaura reaction is a powerful tool for this purpose, coupling with chloropyrimidines—especially those rendered electron-deficient by other substituents—presents a unique set of obstacles.

The primary hurdles stem from two competing factors:

  • Low Reactivity of the C-Cl Bond : The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the rate-limiting oxidative addition step of the catalytic cycle particularly challenging, often requiring highly active catalysts.[1]

  • Catalyst Inhibition : The lone pairs on the pyrimidine ring's nitrogen atoms can coordinate to the palladium center. This coordination can stabilize the catalyst to the point of inactivity, effectively poisoning it and stalling the reaction.[2][3][4]

This guide provides a systematic approach to navigating these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimental setup.

Q1: Why is my reaction with a chloropyrimidine failing when the same conditions work for the bromo-pyrimidine analog? A1: The C-Cl bond's higher bond dissociation energy makes the oxidative addition step significantly more difficult than for a C-Br bond.[1] Your current catalytic system is likely not active enough to break the C-Cl bond efficiently. You will need to switch to a more robust catalyst system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[3][5]

Q2: I see my starting material being consumed, but my yield is very low. What is the likely cause? A2: If the starting material is consumed without significant product formation, you are likely facing competitive side reactions. The two most common culprits are protodeboronation of your boronic acid (hydrolysis of the C-B bond) and hydrodehalogenation of your chloropyrimidine (replacement of -Cl with -H).[2][6][7] Protodeboronation is often exacerbated by high temperatures and excessive water in the presence of a base, while hydrodehalogenation can be a competing catalytic pathway.[6][7]

Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for this coupling? A3: While some success with Pd(PPh₃)₄ on activated chloropyrimidines has been reported, it is often inefficient for this substrate class.[8][9] The triphenylphosphine (PPh₃) ligand is often not electron-rich enough to promote the difficult oxidative addition of the aryl chloride. Modern catalyst systems built around Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands are now the standard for these challenging couplings.[2][10]

Q4: Is rigorous degassing of the solvent necessary? A4: Absolutely. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[2] It can also promote the undesirable homocoupling of your boronic acid reagent.[2] A thorough purge with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is critical for reproducibility and high yields.[2]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations to help you diagnose and solve more persistent issues.

Symptom 1: Low to No Yield with Starting Material Unreacted

If your analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted chloropyrimidine, the catalytic cycle is likely stalled at the very beginning.

The energy barrier for the oxidative addition of the C-Cl bond to Pd(0) has not been overcome.

Solutions:

  • Ligand Enhancement: Switch from simple phosphine ligands like PPh₃ to a modern, bulky, and electron-donating ligand. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[5][11]

  • Increase Temperature: Higher temperatures can help overcome the activation energy barrier.[2] However, be cautious, as this can also accelerate side reactions. Microwave irradiation is an excellent technique for reaching higher temperatures rapidly and uniformly, often improving yields.[8][12]

The pyrimidine nitrogens are deactivating your catalyst.

Solutions:

  • Steric Shielding: Bulky ligands like XPhos or SPhos not only enhance catalytic activity but also sterically shield the palladium center, reducing its susceptibility to coordination by the pyrimidine nitrogen.[2]

  • NHC Ligands: N-heterocyclic carbene (NHC) ligands, such as IPr, form very strong bonds with palladium and are highly effective for coupling electron-deficient heteroaryl chlorides, offering excellent resistance to deactivation.[10]

Troubleshooting Workflow: Low to No Yield This diagram outlines a systematic approach to diagnosing and resolving low-yield reactions.

G start Low / No Yield (Starting Material Present) check_catalyst Is the catalyst system optimized for aryl chlorides? start->check_catalyst upgrade_catalyst Upgrade to Buchwald (XPhos, SPhos) or NHC (IPr) Ligand System check_catalyst->upgrade_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes upgrade_catalyst->check_temp increase_temp Increase temperature or switch to microwave heating check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->check_base upgrade_base Switch to stronger base (e.g., K₃PO₄, Cs₂CO₃) check_base->upgrade_base No check_reagents Are starting materials pure? (Esp. Boronic Acid) check_base->check_reagents Yes upgrade_base->check_reagents purify_reagents Use fresh, high-purity reagents. Check for protodeboronation. check_reagents->purify_reagents No success Reaction Optimized check_reagents->success Yes purify_reagents->success G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Ar-Cl) transmetal_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetal_complex Transmetalation (Ar'-B(OH)₂) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) fail_oa FAILURE: C-Cl bond too strong. Use bulky, e⁻-rich ligands. fail_oa->pd2_complex fail_trans FAILURE: Protodeboronation of Ar'-B(OH)₂. Use BPin or BF₃K salts. fail_trans->pd2_complex fail_cat FAILURE: Catalyst Poisoning (N-coordination) or Oxidation (O₂). fail_cat->pd0

References

Technical Support Center: Optimizing Crystallization for High-Purity Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of Methyl 2-(6-chloropyrimidin-4-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving high purity and optimal yield. We will explore the fundamental principles governing crystallization and provide direct answers to common challenges encountered during experimental work.

Section 1: Understanding the Core Principles of Crystallization

Successful crystallization is not a matter of chance; it is a controlled thermodynamic process. The primary goal is to leverage the solubility differences of the target compound and its impurities in a given solvent system.[1][2] The entire process is driven by achieving a state of supersaturation , which is the essential force for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ).[3][4]

  • Solubility: The ideal solvent will dissolve this compound completely at an elevated temperature but only sparingly at a lower temperature.[5] This differential is the foundation for recovering the compound from the solution upon cooling.

  • Supersaturation: This is an unstable state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[6] It can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[4] The level of supersaturation is critical:

    • Low Supersaturation: Favors crystal growth over nucleation, leading to larger, more perfect crystals with higher purity.[3]

    • High Supersaturation: Drives rapid nucleation, often resulting in the formation of many small crystals or even amorphous precipitation, which can trap impurities.[3][7]

  • Nucleation & Growth: Nucleation is the birth of new crystals, while growth is their increase in size. The balance between these two competing kinetics determines the final crystal size distribution and purity.[3] Controlling this balance is the key to optimization.

Section 2: Troubleshooting Guide for Crystallization

This section addresses specific issues in a direct question-and-answer format, providing both the "what to do" and the "why it works."

Question 1: I’ve dissolved my crude this compound in hot solvent and let it cool, but no crystals have formed. What should I do?

This is a common issue that typically points to a solution that is not sufficiently supersaturated.

Potential Cause Troubleshooting Steps & Scientific Rationale
Too Much Solvent Used Solution: Gently reheat the flask and boil off a portion of the solvent (e.g., 10-20% of the volume) and allow it to cool again.[8] Rationale: By reducing the solvent volume, you increase the concentration of the solute. As the solution cools, it will now reach the supersaturation point at a higher temperature, providing the necessary driving force for nucleation.[4]
Insufficient Cooling Solution: If cooling to room temperature is ineffective, try placing the flask in an ice-water bath. Rationale: The solubility of this compound likely decreases significantly at lower temperatures. An ice bath can push a reluctant solution into the supersaturated state required for crystal formation.[9]
High Purity/Lack of Nucleation Sites Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8] Rationale: Scratching creates microscopic imperfections on the glass surface that act as heterogeneous nucleation sites, lowering the energy barrier for the first crystals to form.[10] Solution 2: Seeding. Add a single, tiny crystal of pure this compound to the solution.[5] Rationale: A seed crystal provides a perfect template for other molecules to deposit onto, bypassing the initial, energy-intensive nucleation step and promoting controlled crystal growth.[11]

Question 2: My compound has "oiled out" instead of crystallizing, forming a separate liquid layer. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point.[12]

Potential Cause Troubleshooting Steps & Scientific Rationale
Solution is Too Concentrated / Cooling is Too Rapid Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (5-10% more) and allow the solution to cool much more slowly.[8][12] Rationale: Adding more solvent ensures that the saturation point is reached at a lower temperature, hopefully one that is below the compound's melting point. Slow cooling prevents a rapid crash out of solution, giving molecules time to arrange into an ordered crystal lattice rather than a disordered liquid phase.[7][13]
Inappropriate Solvent Choice Solution: Select a solvent with a lower boiling point. Alternatively, consider using a solvent mixture (see Section 3, FAQ 1). Rationale: A lower-boiling point solvent often means the solution can be saturated at a lower temperature, reducing the risk of oiling out.
High Impurity Load Solution: The crude material may need to be purified by another method (e.g., column chromatography) before attempting crystallization. Rationale: Impurities can interfere with lattice formation and lower the melting point of the mixture, promoting the formation of an oil.[14]

Question 3: My crystallization yield is very low. How can I improve it?

A low yield often means that a significant amount of your compound remains dissolved in the mother liquor.

Potential Cause Troubleshooting Steps & Scientific Rationale
Too Much Solvent Used Solution: If the mother liquor is still available, concentrate it by evaporating a portion of the solvent and re-cooling to recover a second crop of crystals.[8] Rationale: The mother liquor is saturated with your compound at the final cooling temperature. Reducing the solvent volume will force more of the dissolved compound to crystallize out. Note that second-crop crystals may have lower purity.
Premature Filtration Solution: Ensure the crystallization process is complete. After initial cooling, allow the flask to stand in an ice bath for at least 30-60 minutes before filtering. Rationale: Crystallization is a time-dependent process. Maximum yield is obtained by allowing the solution to reach and equilibrate at the lowest possible temperature, thereby minimizing the amount of solute that remains in solution.
Inappropriate Solvent Solution: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent choice using a systematic screening approach. Rationale: An ideal solvent has a steep solubility curve—high solubility when hot and very low solubility when cold. This maximizes the difference in concentration between the hot, dissolved state and the cold, crystallized state, leading to a higher recovery.[15]

Question 4: The crystals are very small, like a fine powder, or are forming as needles. How can I get larger, block-like crystals?

Small or needle-like crystals are typically a result of rapid nucleation caused by high supersaturation.[3]

Potential Cause Troubleshooting Steps & Scientific Rationale
Rapid Cooling Solution: Slow down the cooling rate significantly. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment like a refrigerator or ice bath. Rationale: Slow cooling keeps the level of supersaturation low. This favors the slower, more ordered process of crystal growth on existing nuclei over the rapid formation of many new nuclei, resulting in larger and purer crystals.[7][16][17]
High Solution Concentration Solution: Use slightly more solvent than the minimum required for dissolution at high temperature.[8] Rationale: Increasing the solvent volume lowers the overall concentration, which in turn reduces the maximum level of supersaturation achieved during cooling. This again favors growth over nucleation.
Solvent Effects Solution: Try a different solvent or solvent system. Rationale: The interaction between the solvent and the solute can influence which crystal faces grow fastest, thereby determining the crystal's shape or "habit". Changing the solvent can sometimes promote growth in different directions, leading to more equant (block-like) crystals.[18]

Crystallization Troubleshooting Workflow

G start Problem Encountered During Crystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield poor_quality Poor Crystal Quality (Small, Needles, etc.) start->poor_quality cause1 Cause: Insufficient Supersaturation no_crystals->cause1 cause2 Cause: Solution Too Concentrated or Cooled Too Fast oiling_out->cause2 cause3 Cause: Too Much Compound Left in Mother Liquor low_yield->cause3 cause4 Cause: Nucleation Rate Too High poor_quality->cause4 solution1a Action: Reduce Solvent Volume (Boil Off) cause1->solution1a Too much solvent? solution1b Action: Induce Nucleation (Scratch or Seed) cause1->solution1b No nucleation sites? solution1c Action: Cool to a Lower Temperature cause1->solution1c Not cold enough? solution2 Action: Reheat, Add More Solvent, Cool Slowly cause2->solution2 solution3 Action: Concentrate Mother Liquor for 2nd Crop cause3->solution3 solution4 Action: Slow Down Cooling Rate cause4->solution4

Caption: A decision tree for troubleshooting common crystallization problems.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for this compound?

Solvent selection is the most critical step in developing a crystallization process.[19][20] The ideal solvent should have a high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-5 °C). A good starting point is to test solvents with a range of polarities.

Solvent Class Examples General Properties
Protic Ethanol, Methanol, Isopropanol, WaterCan form hydrogen bonds. Good for polar compounds.
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)Cannot donate hydrogen bonds but are polar. Versatile solvents.
Aprotic Non-Polar Hexanes, Heptane, ToluenePoor at dissolving polar compounds. Often used as anti-solvents.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude material into several different test tubes.

  • Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves in a very small volume, the compound is too soluble at room temperature for that to be a good single-crystallization solvent.

  • If it is poorly soluble, heat the mixture to the solvent's boiling point and continue adding solvent until the solid dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • Observe: The best solvents will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of a high volume of crystals upon cooling.

Q2: What is anti-solvent crystallization and when should I use it?

Anti-solvent (or drowning-out) crystallization is a powerful technique used when your compound is highly soluble in a solvent across a wide temperature range, making cooling crystallization ineffective.[11]

The process involves dissolving the compound in a "good" solvent in which it is very soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[11] This addition reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation and causing crystallization.[6] For this compound, a potential system could be dissolving it in a polar solvent like ethyl acetate or acetone and then slowly adding a non-polar anti-solvent like hexanes or heptane.

Q3: Does the rate of cooling really matter that much?

Absolutely. The cooling rate is one of the most important parameters for controlling crystal size and purity.[7]

  • Slow Cooling: Promotes the growth of large, well-ordered crystals. The slow approach to supersaturation allows molecules to properly align with the crystal lattice, effectively excluding impurities.[13][16][21]

  • Rapid Cooling (Quenching): Causes a rapid increase in supersaturation, leading to a burst of nucleation.[7] This forms many small crystals that can trap solvent and impurities within their fast-growing structures.[13][17]

For high-purity results, slow, controlled cooling is almost always preferred.

Q4: What is the purpose of a "hot filtration" step?

A hot filtration is performed after dissolving the crude compound in the hot solvent but before allowing it to cool. Its purpose is to remove any insoluble impurities (e.g., dust, catalyst residue, or insoluble side products) from the hot solution. This prevents these impurities from being incorporated into your final crystals and acting as unwanted nucleation sites.

Section 4: Standard Operating Protocol: Single-Solvent Recrystallization

This protocol outlines a standard procedure for purifying this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with agitation (stir bar) until the solid is fully dissolved. Add a minimal excess of solvent (1-2%) to prevent premature crystallization during the next step.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]

References

Technical Support Center: Navigating the Challenges of Pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Overcoming Catalyst Deactivation

For researchers, scientists, and professionals in drug development, the functionalization of pyrimidines via palladium-catalyzed cross-coupling reactions is a fundamental tool. However, the inherent electronic properties of the pyrimidine ring present unique challenges, frequently leading to catalyst deactivation and compromised reaction outcomes. This technical support center offers in-depth troubleshooting guides and frequently asked questions to address these specific issues, providing both practical solutions and the underlying scientific reasoning to empower your experimental success.

Troubleshooting Guide: From Stalled Reactions to Optimal Yields

This section addresses common experimental failures in a question-and-answer format, providing a clear path to identifying and resolving the root causes of reaction issues.

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a pyrimidine substrate is sluggish or has failed completely. What are the most likely causes and how can I rectify this?

Answer:

Low or no conversion in these reactions is a frequent challenge, primarily stemming from deactivation of the palladium catalyst. The primary culprits are:

  • Catalyst Poisoning by Pyrimidine Nitrogens: The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center.[1][2][3] This coordination can form stable, inactive complexes, effectively sequestering the catalyst from the catalytic cycle.[3] This is particularly problematic when the coupling site is adjacent to a ring nitrogen.[3]

  • Suboptimal Ligand Choice: Standard phosphine ligands may not be sufficient to prevent catalyst inhibition by the pyrimidine.

  • Inactive Catalyst: The active Pd(0) species may not be efficiently generated or may have decomposed.[2][4]

  • Poor Reagent Quality: Impurities in starting materials, boronic acids/esters, or solvents can act as catalyst poisons.[4][5][6]

Troubleshooting Workflow:

start Low/No Conversion catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst system appears optimal catalyst_inactive Inactive Pd source? Use fresh precatalyst. catalyst->catalyst_inactive ligand Inappropriate ligand? Screen bulky, electron-rich phosphine or NHC ligands. catalyst->ligand reagents 3. Assess Reagent Quality conditions->reagents Conditions optimized base Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃. conditions->base solvent Incorrect Solvent? Use anhydrous, deoxygenated solvent (Toluene, Dioxane). conditions->solvent temp Temperature too high/low? Adjust temperature. conditions->temp side_reactions 4. Investigate Side Reactions reagents->side_reactions Reagents are high quality impurities Impure starting materials? Purify by recrystallization/chromatography. reagents->impurities boronic_acid Boronic acid decomposition? Use fresh reagent or a more stable pinacol ester. reagents->boronic_acid success Improved Yield side_reactions->success Side reactions minimized dehalogenation Dehalogenation? Use a milder base or different ligand. side_reactions->dehalogenation homocoupling Homocoupling? Reduce catalyst loading or use a different ligand. side_reactions->homocoupling

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Detailed Solutions:

  • Ligand Selection is Critical: To counteract catalyst poisoning, employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2][7] These ligands sterically shield the palladium center, disfavoring coordination of the pyrimidine nitrogen and promoting the desired catalytic cycle.[8] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]

  • Optimize the Base and Solvent: The choice of base is crucial and often substrate-dependent.[3] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent should be anhydrous and thoroughly deoxygenated to prevent catalyst decomposition.[4][7] Toluene, dioxane, and THF are frequently used.[7]

  • Ensure Reagent Purity: Use freshly purchased or purified starting materials. Boronic acids can degrade upon storage; consider using more stable boronate esters (e.g., pinacol esters).[7] Impurities, particularly sulfur-containing compounds, are known catalyst poisons.[6]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[3]

Question 2: I'm observing significant dehalogenation of my halopyrimidine. What causes this side reaction and how can I prevent it?

Answer:

Dehalogenation is a common side reaction where the halogen on the pyrimidine is replaced by a hydrogen atom. This can occur through several pathways, often involving the palladium catalyst.

Preventative Measures:

  • Milder Base: Strong bases can promote dehalogenation. Switching to a milder base, such as K₃PO₄ or Cs₂CO₃, can often suppress this side reaction.

  • Ligand Modification: The choice of ligand can influence the rate of dehalogenation relative to the desired cross-coupling. Screening different bulky phosphine ligands is recommended.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. If possible, running the reaction at a lower temperature for a longer duration may be beneficial.

Question 3: My Sonogashira coupling is yielding a large amount of alkyne homocoupling (Glaser-Hay coupling). How can I favor the cross-coupling product?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[4]

Strategies to Minimize Homocoupling:

  • Reduce or Eliminate Copper: The copper(I) co-catalyst is often the primary culprit for Glaser coupling. Reducing the amount of CuI or, in some cases, employing a copper-free Sonogashira protocol can be highly effective.

  • Strictly Anaerobic Conditions: Oxygen promotes alkyne homocoupling.[4] Ensure your reaction setup is rigorously free of oxygen by using a well-sealed flask, deoxygenated solvents, and maintaining a positive pressure of an inert gas (argon or nitrogen).[4]

  • Amine Base: The choice and purity of the amine base are critical. It should be anhydrous and free of oxidation.[4]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions about the challenges of pyrimidine cross-coupling reactions.

Q1: Why are pyrimidines such challenging substrates for cross-coupling reactions?

A1: The primary challenge lies in the electron-deficient nature of the pyrimidine ring and the presence of two Lewis basic nitrogen atoms.[3][7] These nitrogens can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalyst.[1][2][3] This can halt the catalytic cycle, preventing the key steps of oxidative addition, transmetalation, and reductive elimination.[3][8]

Q2: How does the position of the leaving group on the pyrimidine ring affect reactivity?

A2: The position of the halogen significantly influences the reactivity of halopyrimidines. The general order of reactivity is 4- > 2- > 5-halopyrimidine.[1][9] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition, which is often the rate-determining step.[9] The C2 position is also activated, while the C5 position is the least reactive.[9]

Q3: How does the nature of the halogen (F, Cl, Br, I) impact the reaction?

A3: The reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl >> F.[9] This is inversely correlated with the bond dissociation energy. The weaker C-I and C-Br bonds undergo oxidative addition more readily than the stronger C-Cl bond.[9] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are the most challenging and typically necessitate more robust catalytic systems with specialized ligands.[9] Fluoropyrimidines are generally unreactive in these cross-coupling reactions.[9]

Q4: What is the role of bulky, electron-rich phosphine ligands in preventing catalyst deactivation?

A4: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, play a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[2][10] Their large steric bulk helps to prevent the coordination of the pyrimidine nitrogen to the palladium center.[8] Furthermore, their electron-donating properties increase the electron density on the palladium, which can facilitate the oxidative addition step and promote reductive elimination.[11]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivated Inactive Pd-Pyrimidine Complex Pd0->Deactivated Coordination PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R Ar-Pd(II)L₂-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Pyrimidine Pyrimidine Pyrimidine->Deactivated

Caption: Catalytic cycle and pyrimidine-induced deactivation pathway.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol provides a general framework for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, incorporating best practices to minimize catalyst deactivation.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloropyrimidine, arylboronic acid, and base.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium precatalyst and the ligand. Add a small amount of the reaction solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask containing the substrates and base. Add the remaining solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Ligand and Base Selection

The following table provides a general guide for selecting appropriate ligands and bases for pyrimidine cross-coupling reactions. Empirical screening is often necessary to determine the optimal conditions for a specific substrate combination.

Reaction TypeRecommended LigandsRecommended Bases
Suzuki-Miyaura SPhos, XPhos, RuPhos, NHC ligandsK₃PO₄, Cs₂CO₃, K₂CO₃
Buchwald-Hartwig XPhos, RuPhos, BrettPhos, JosiphosNaOtBu, K₃PO₄, Cs₂CO₃
Sonogashira (Cu-free) SPhos, XPhos, cataCXium® ACs₂CO₃, K₂CO₃
Heck P(t-Bu)₃, XPhos, NHC ligandsEt₃N, DIPEA, K₂CO₃

References

Managing thermal decomposition during the distillation of chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the distillation of these thermally sensitive compounds. Chloropyrimidines are invaluable intermediates in the synthesis of pharmaceuticals and agrochemicals; however, their purification by distillation is often complicated by thermal decomposition.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient purification of your target molecules.

Frequently Asked questions (FAQs)

Q1: Why are chloropyrimidines prone to decomposition during distillation?

A1: Chloropyrimidines possess a combination of a nitrogen-containing heterocyclic ring and one or more labile chlorine atoms. At elevated temperatures, these molecules can undergo several decomposition pathways, including polymerization, elimination of hydrogen chloride (HCl), and other complex degradation reactions.[1][2] The presence of impurities, such as residual acids from synthesis, can catalyze these decomposition processes.[3]

Q2: What are the typical signs of thermal decomposition during the distillation of chloropyrimidines?

A2: Common indicators of thermal decomposition include:

  • Discoloration: The crude material or distillate may darken, turning yellow, brown, or even black.

  • Formation of a viscous residue or solid: Polymerization can lead to the formation of a thick, tar-like substance in the distillation flask.[4]

  • Pressure fluctuations: The release of gaseous byproducts, such as HCl, can cause unexpected pressure changes in the distillation apparatus.

  • Low yield: Significant loss of the desired product is a primary consequence of decomposition.

Q3: Is it always necessary to distill chloropyrimidines under vacuum?

A3: Yes, vacuum distillation is highly recommended for purifying chloropyrimidines. By reducing the pressure, the boiling point of the compound is significantly lowered, which in turn minimizes the thermal stress on the molecule and reduces the likelihood of decomposition.[5][6] Distillation at atmospheric pressure often requires temperatures that are high enough to initiate rapid degradation.

Q4: What are "distillation auxiliaries" and are they useful for chloropyrimidines?

A4: Distillation auxiliaries, or high-boiling point additives, can be beneficial in some cases. They can help to prevent the crystallization of solid chloropyrimidines in the distillation apparatus and ensure even heating.[1] However, the compatibility of any additive with your specific chloropyrimidine must be carefully considered to avoid potential side reactions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the distillation of chloropyrimidines.

Problem 1: The crude chloropyrimidine darkens significantly upon heating, and a solid residue forms in the distillation flask.

Possible Cause: This is a classic sign of thermally induced polymerization and decomposition. The high temperature is likely initiating a chain reaction, leading to the formation of high molecular weight byproducts.

Solution Workflow:

Caption: Troubleshooting workflow for darkening and residue formation.

Detailed Steps:

  • Confirm Vacuum Distillation: Ensure you are using a vacuum pump to reduce the pressure. The lower the pressure, the lower the boiling point and the less thermal stress on your compound.[5][6]

  • Optimize Distillation Temperature: If you are already using a vacuum, try to achieve a lower pressure to further decrease the distillation temperature. Aim for the lowest possible temperature at which a reasonable distillation rate can be achieved.[5]

  • Neutralize Acidic Impurities: Residual acids from the synthesis can catalyze decomposition. Consider a pre-distillation workup with a mild aqueous base (e.g., sodium bicarbonate solution), followed by thorough drying of the organic phase. Alternatively, the use of an acid scavenger during distillation can be beneficial.[3][7][8]

  • Consider a Radical Scavenger: Free radical polymerization is a common decomposition pathway. The addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), to the crude material before distillation can inhibit this process.[9][10][11]

Problem 2: The distillate is discolored, even though the distillation temperature is low.

Possible Cause: Discoloration of the distillate can be due to the co-distillation of colored impurities or the decomposition of the chloropyrimidine in the vapor phase.

Solution Workflow:

Caption: Troubleshooting workflow for a discolored distillate.

Detailed Steps:

  • Pre-purification: If your crude material is already highly colored, a pre-purification step might be necessary. Stirring the crude material in a suitable solvent with activated charcoal can sometimes remove colored impurities.

  • Control the Distillation Rate: A rapid distillation rate can lead to the carryover of aerosols containing non-volatile impurities. Reduce the heating to ensure a slow, controlled distillation, allowing for better separation.

  • Prevent Bumping: Violent boiling, or "bumping," can also carry impurities into the distillate. Ensure smooth boiling by using a magnetic stir bar or boiling chips.[6]

  • Vapor Phase Inhibition: While less common for laboratory scale, in some cases, decomposition can occur in the vapor phase. The use of a vapor phase inhibitor could be explored, but compatibility is a critical consideration.[12][13]

  • Check for Leaks: Air leaks into the distillation apparatus can lead to the oxidation of your compound at elevated temperatures, resulting in colored byproducts. Ensure all joints are properly sealed.

Problem 3: The distillation is very slow or has stopped, even with adequate heating.

Possible Cause: This issue can arise from several factors, including a poor vacuum, blockages in the distillation path, or solidification of the product in the condenser.

Solution Workflow:

References

Addressing issues with phase separation in the work-up of pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert advice and actionable troubleshooting strategies for challenges encountered during the aqueous work-up of pyrimidine syntheses. Phase separation issues, particularly the formation of emulsions, are common hurdles in isolating these critical nitrogen-containing heterocycles. This resource combines theoretical principles with practical, field-tested protocols to help you achieve clean, efficient separations and maximize your product yield.

Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture not separating into two clear layers after adding the aqueous and organic solvents?

This is a classic case of an emulsion, which is a stable or semi-stable mixture of two immiscible liquids.[1][2] Instead of forming two distinct layers, one liquid is dispersed as fine droplets within the other, often creating a cloudy, milky, or opaque region between the layers.[3][4] This is a frequent problem when extracting nitrogen-containing heterocyclic compounds like pyrimidines, especially from complex crude reaction mixtures.

Several factors contribute to emulsion formation:

  • Presence of Surfactant-like Molecules: Byproducts, unreacted starting materials, or even the target pyrimidine derivative can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[2][5]

  • Finely Divided Solids: Insoluble impurities or precipitated salts from the reaction can accumulate at the interface, physically preventing the droplets from coalescing.[2][6]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create very fine droplets that are slow to merge.[5][7]

  • Similar Densities: If the densities of the organic and aqueous phases are too close, gravitational separation is less effective.

Q2: I've formed a persistent emulsion. What is the first and simplest step I should take?

Patience is the first tool. Often, simply allowing the separatory funnel to stand undisturbed for a period, from 15 minutes to an hour, can lead to the slow coalescence of droplets and eventual phase separation.[1][3][8] Gentle stirring or tapping of the funnel can sometimes encourage this process.[3][8] If time does not resolve the issue, you must move to more active methods.

Q3: How does adding brine (saturated NaCl solution) help break an emulsion?

Adding brine is one of the most effective and common techniques to break an emulsion, a process often called "salting out".[4][5] The principle is based on two effects:

  • Increased Ionic Strength: Dissolving a high concentration of salt (like NaCl) into the aqueous layer significantly increases its polarity and ionic strength.[1][5] This makes the organic, less polar molecules (including your product and organic solvent) much less soluble in the aqueous phase, forcing them into the organic layer and promoting phase separation.

  • Increased Density: The addition of salt increases the density of the aqueous layer, enhancing the difference in density between the two phases and accelerating gravitational separation.

Q4: My pyrimidine product has low solubility in common extraction solvents. How do I choose the right one?

Solvent selection is critical for a successful extraction. The ideal solvent should have high solubility for your target pyrimidine but be immiscible with the aqueous phase.[9] Common choices for pyrimidine derivatives include ethyl acetate, dichloromethane (DCM), and sometimes ethers.[9][10]

If solubility is an issue:

  • Consult Solubility Data: Review literature for your specific pyrimidine class.

  • Use a Stronger Solvent: Consider solvents like DCM or chloroform if ethyl acetate is ineffective, but be mindful of their higher density (they will form the bottom layer).

  • Solvent Mixtures: Sometimes a mixture of solvents (e.g., DCM with a small amount of methanol) can improve solubility, but be cautious as adding too much polar solvent will increase its miscibility with the aqueous layer.

Q5: Why is controlling the pH of the aqueous wash so important for pyrimidine extraction?

Pyrimidines are basic heterocycles due to the nitrogen atoms in the ring. The pH of the aqueous solution dictates whether the pyrimidine is in its neutral, "free base" form or its protonated, salt form.

  • For Extraction into Organic Solvent: You must ensure the aqueous phase is basic enough (typically pH > 8) to deprotonate any ammonium salt of your pyrimidine. The neutral free base is significantly more soluble in organic solvents.[11]

  • For "Acid Extraction" to Remove Basic Impurities: Conversely, if you want to remove a basic impurity from your organic layer, you can wash it with a dilute acidic solution (e.g., 1M HCl). The basic impurity will become protonated and move into the aqueous layer, leaving your desired neutral compound behind.[12]

Failing to control the pH is a very common reason for low product recovery during work-up.[13][14]

Troubleshooting Guide: From Emulsions to Product Recovery

This section provides detailed, step-by-step protocols for overcoming specific work-up challenges.

Scenario 1: You have a stubborn emulsion that won't separate.

If patience and a brine wash have failed, escalate your approach with the following methods.

  • Filtration through Celite® or Glass Wool: This is a highly effective mechanical method.[4][6]

    • Prepare a small plug of glass wool and place it in a Büchner or Hirsch funnel.

    • Alternatively, prepare a short pad of Celite® (diatomaceous earth) over filter paper in the funnel.

    • Apply vacuum and pour the entire emulsified mixture through the pad. The fine particles that stabilize the emulsion are often trapped by the filter aid, allowing the distinct layers to pass through and separate in the collection flask.[6]

  • Centrifugation: If available, a centrifuge is an excellent, albeit volume-limited, tool for physically forcing the separation of the denser and lighter phases.[1][4][8] This is particularly effective for small-scale reactions.

  • Solvent Modification: Adding a small amount of a different solvent can alter the polarity of the organic phase enough to destabilize the emulsion.[1][5] For example, if you are using ethyl acetate, adding a small volume of diethyl ether or toluene can sometimes break the emulsion.

  • Thermal Methods (Use with Caution):

    • Gentle Heating: Gently warming the mixture in a warm water bath can decrease viscosity and provide thermal energy to help droplets coalesce.[1] Warning: Only do this if your product and solvent are thermally stable, and never heat a sealed separatory funnel.

    • Freezing: Cooling the mixture in an ice bath or freezer can sometimes break the emulsion.[1] As ice crystals form in the aqueous layer, they physically disrupt the emulsion structure.[1] Allow the mixture to thaw slowly to see if separation has occurred.

Scenario 2: You have low product yield after extraction, suspecting it's lost to the aqueous layer.

This issue almost always traces back to the pH of the aqueous phase or improper solvent selection.

  • Check the Aqueous Layer pH: Before discarding any aqueous layers, test the pH with litmus paper or a pH meter. If it is acidic or neutral, your basic pyrimidine product is likely trapped as a salt.

  • Re-adjust and Re-extract: If the pH is low, adjust it to be basic (pH 8-10) using a suitable base (e.g., saturated sodium bicarbonate, dilute NaOH). Then, re-extract the aqueous layer with fresh organic solvent (2-3 times). Combine these new organic extracts with your original extract.

  • Analyze a Sample: Before proceeding with the entire batch, take a small aliquot of the problematic aqueous layer, basify it, and extract it into a small amount of solvent. Spot this extract on a TLC plate against a standard of your product to confirm its presence.[15][16]

Data & Diagrams for the Bench Scientist
Table 1: Properties of Common Solvents for Pyrimidine Extraction
SolventDensity (g/mL)Boiling Point (°C)Polarity IndexWater MiscibilityNotes
Ethyl Acetate 0.90277.14.4Low (3.3 g/100 mL)Common first choice; less dense than water (top layer). Can form emulsions.
Dichloromethane (DCM) 1.3339.63.1Low (1.3 g/100 mL)Excellent solvent for many organics; denser than water (bottom layer). Volatile.
Diethyl Ether 0.71334.62.8Low (6.9 g/100 mL)Very volatile and flammable; less dense than water (top layer). Low boiling point makes for easy removal.[12]
Toluene 0.867110.62.4Very LowGood for less polar compounds; less dense than water (top layer). High boiling point can make it difficult to remove.
n-Hexane 0.65568.00.1ImmiscibleUsed for very non-polar compounds or as an anti-solvent for crystallization. Not typically a primary extraction solvent for pyrimidines.

Diagrams

G cluster_0 Liquid-Liquid Extraction Workflow reaction Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel Add Organic & Aqueous Solvents reaction->sep_funnel shake Mix Gently (Invert, Vent) Avoid Vigorous Shaking sep_funnel->shake separate Allow Layers to Separate shake->separate emulsion Emulsion Forms? separate->emulsion drain Drain & Collect Organic Layer emulsion->drain No troubleshoot Apply Breaking Technique: 1. Add Brine (Salting Out) 2. Filter through Celite 3. Centrifuge emulsion->troubleshoot Yes wash Wash Organic Layer (e.g., with Brine) drain->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product for Purification concentrate->product troubleshoot->separate Return to Separation

Caption: A workflow for liquid-liquid extraction with a decision point for troubleshooting emulsions.

G cluster_0 Stable Emulsion cluster_1 After Adding Brine (NaCl) A1 A2 A3 B1 B2 B3 B4 B5 B6 S1 S S2 S S3 S label_emulsion Surfactant 'S' stabilizes droplets of organic phase (yellow) in aqueous phase (blue). C1 C2 D1 Na Na+ Cl Cl- label_brine High salt concentration in aqueous phase forces organic droplets to coalesce. arrow Addition of Brine cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of breaking an emulsion by adding brine ("salting out").

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Azoxystrobin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, stands as a cornerstone in modern crop protection. Its commercial success has spurred extensive research into efficient and scalable synthetic methodologies. This guide provides a comparative analysis of the principal synthetic routes to Azoxystrobin, offering in-depth technical insights, experimental protocols, and a critical evaluation of each pathway's merits and drawbacks. Our objective is to equip researchers, chemists, and process development professionals with the knowledge to make informed decisions in the synthesis of this vital agrochemical.

Introduction to Azoxystrobin and its Synthetic Challenges

Azoxystrobin's molecular architecture, characterized by a toxophoric β-methoxyacrylate unit linked to a substituted pyrimidine ring and a 2-cyanophenoxy moiety, presents several synthetic hurdles. The key challenges lie in the stereoselective formation of the (E)-β-methoxyacrylate, the sequential and regioselective construction of the two ether linkages, and the overall efficiency and environmental footprint of the synthesis. Over the years, synthetic strategies have evolved from classical multi-step sequences to more convergent and atom-economical approaches.

Core Synthetic Strategies

The synthesis of Azoxystrobin is typically approached by constructing the key fragments and then coupling them. The most common strategies revolve around the synthesis and subsequent reaction of two key intermediates: (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol . The variations in synthetic routes often lie in the method of preparing these intermediates and the final coupling step.

We will explore three major synthetic paradigms:

  • The Traditional Industrial Synthesis: A well-established route involving Williamson ether synthesis and Ullmann condensation.

  • A Convergent Approach via a Novel Intermediate: A streamlined pathway involving the synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine.

  • The Suzuki Cross-Coupling Route: A modern approach leveraging palladium-catalyzed carbon-carbon bond formation.

The Traditional Industrial Synthesis: A Stepwise Approach

The traditional industrial synthesis of Azoxystrobin is a linear sequence that relies on classical named reactions. This pathway is characterized by the sequential introduction of the pyrimidine and cyanophenoxy groups onto a pre-formed phenylacrylate backbone.

Synthetic Pathway Overview

The synthesis commences with the preparation of the key intermediate, (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, followed by a final coupling reaction with 2-cyanophenol.

Traditional_Industrial_Synthesis A Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate C (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate A->C Williamson Ether Synthesis (Base, Solvent) B 4,6-Dichloropyrimidine B->C E Azoxystrobin C->E Ullmann Condensation (Copper catalyst, Base) D 2-Cyanophenol D->E

Caption: Traditional industrial synthesis of Azoxystrobin.

Key Experimental Stages and Insights

Stage 1: Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

This key intermediate is synthesized from methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate and 4,6-dichloropyrimidine via a Williamson ether synthesis. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate. A subsequent dealcoholization step under vacuum yields the desired (E)-isomer.[1][2]

Stage 2: Ullmann Condensation for the Final Coupling

The final step involves the coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol. This is a classic Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[3] High temperatures and polar solvents are characteristic of this reaction.[4]

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate [1][2][5]

  • To a solution of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate (1 mol) in DMF, add 4,6-dichloropyrimidine (1.8-2.0 mol) and activated potassium carbonate (1.8-2.0 mol). The activation of potassium carbonate is achieved by calcining at high temperatures to remove moisture, which is crucial for catalytic efficiency.[5]

  • Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • After completion, the reaction mixture is worked up to isolate methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate.

  • The isolated intermediate is then subjected to dealcoholization by heating under vacuum in the presence of a catalyst like sodium bisulfate to yield (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[2]

  • The crude product is purified by recrystallization from a suitable solvent like isopropyl acetate.[2][5]

Step 2: Synthesis of Azoxystrobin via Ullmann Condensation [3]

  • In a reaction vessel, combine (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (1 mol), 2-cyanophenol (1.1-1.2 mol), potassium carbonate (1.5 mol), and a copper catalyst (e.g., copper(I) chloride or copper powder) in a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).

  • Heat the mixture to 120-150°C for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by purification via recrystallization.

Performance and Comparative Data
ParameterTraditional Industrial Route
Overall Yield Typically moderate, often affected by the efficiency of the dealcoholization and Ullmann coupling steps.
Reaction Conditions High temperatures, use of high-boiling polar solvents (DMF, NMP).
Catalysts Basic catalysts (e.g., K₂CO₃), Copper catalyst for Ullmann reaction.
Key Advantages Utilizes readily available starting materials and well-established reaction chemistry.
Key Disadvantages High reaction temperatures, use of toxic and difficult-to-remove solvents, potential for side reactions, and copper waste.

A Convergent Synthesis via 4-chloro-6-(2-cyanophenoxy)pyrimidine

This approach offers a more convergent strategy by first synthesizing the pyrimidine core already bearing the cyanophenoxy group. This intermediate is then coupled with a phenylacetate derivative.

Synthetic Pathway Overview

This route involves the initial coupling of 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine, followed by chlorination, and a final coupling reaction.

Convergent_Synthesis A 2-Chlorobenzonitrile C 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine A->C Coupling Reaction (Pd or Cu catalyst, Base) B 4,6-Dihydroxypyrimidine B->C D 4-Chloro-6-(2-cyanophenoxy)pyrimidine C->D Chlorination (e.g., POCl₃) F Azoxystrobin D->F Coupling Reaction (Base, Catalyst) E Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate E->F

Caption: Convergent synthesis of Azoxystrobin.

Key Experimental Stages and Insights

Stage 1: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

This key intermediate is prepared in a two-step process. First, 2-chlorobenzonitrile is coupled with 4,6-dihydroxypyrimidine using a palladium or copper catalyst under basic conditions.[6] The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the desired intermediate.[6][7]

Stage 2: Final Coupling Reaction

The final step involves the coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. This reaction is carried out in the presence of a base and can be catalyzed by a copper catalyst or a tertiary amine.[6]

Experimental Protocol: Convergent Synthesis

Step 1: Synthesis of 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine [6][7]

  • In a suitable reactor, combine 2-chlorobenzonitrile (0.10 mol), 4,6-dihydroxypyrimidine (0.095 mol), anhydrous potassium carbonate (0.10 mol), and a copper catalyst such as CuCl (0.005 mol) in a high-boiling aprotic solvent like sulfolane.

  • Heat the mixture under a nitrogen atmosphere, for instance, to 95°C for 1 hour, and then to 135°C for 13 hours.

  • After cooling, the solid product is isolated by filtration.

Step 2: Synthesis of 4-Chloro-6-(2-cyanophenoxy)pyrimidine [7]

  • To the 4-hydroxy-6-(2-cyanophenoxy)pyrimidine obtained in the previous step, add phosphorus oxychloride.

  • The reaction mixture is cooled, and triethylamine is added dropwise.

  • The mixture is then heated to reflux for several hours.

  • After the reaction, the excess POCl₃ is removed, and the product is isolated and purified.

Step 3: Synthesis of Azoxystrobin [6]

  • Dissolve 4-chloro-6-(2-cyanophenoxy)pyrimidine (0.11 mol) and methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (0.10 mol) in a solvent like DMF.

  • Add a base such as anhydrous potassium carbonate (0.15 mol) and a catalyst, for example, 4-dimethylaminopyridine (DMAP) (0.003 mol).

  • Heat the reaction mixture (e.g., to 60°C) for a few hours.

  • The product is then isolated and purified.

Performance and Comparative Data
ParameterConvergent Route
Overall Yield Generally good, with reported yields for the final product around 87%.[7]
Reaction Conditions High temperatures are still required for the initial coupling and chlorination steps.
Catalysts Palladium or copper catalysts for the first coupling, and optionally a tertiary amine or copper catalyst for the final step.
Key Advantages More convergent approach which can simplify purification, avoids the generation of certain impurities.[6]
Key Disadvantages Involves the use of hazardous reagents like POCl₃, and still requires high-boiling solvents.

The Suzuki Cross-Coupling Route: A Modern Approach

The Suzuki cross-coupling reaction offers a powerful and versatile method for carbon-carbon bond formation and has been applied to the synthesis of Azoxystrobin. This route provides an alternative to the traditional Ullmann condensation.

Synthetic Pathway Overview

This synthetic strategy involves the preparation of a suitable arylboronic acid derivative which is then coupled with a vinyl iodide intermediate.

Suzuki_Coupling_Route A 2-Bromophenol B Arylboronic acid derivative A->B Grignard reaction, Boronation D Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate B->D Suzuki Cross-Coupling (Pd catalyst, Base) C (Z)-Methyl 2-iodo-3-methoxyacrylate C->D F (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate D->F Williamson Ether Synthesis E 4,6-Dichloropyrimidine E->F G 2-Cyanophenol F->G Nucleophilic Aromatic Substitution H Azoxystrobin F->H G->H

Caption: Suzuki cross-coupling route to Azoxystrobin.

Key Experimental Stages and Insights

Stage 1: Preparation of the Arylboronic Acid and Suzuki Coupling

Starting from a readily available material like 2-bromophenol, the corresponding arylboronic acid is synthesized. This is then coupled with a vinyl iodide, such as (Z)-methyl 2-iodo-3-methoxyacrylate, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base in a suitable solvent system.[8]

Stage 2: Completion of the Synthesis

The product of the Suzuki coupling, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, is then carried forward through steps similar to the traditional synthesis, involving Williamson ether synthesis with 4,6-dichloropyrimidine and a final nucleophilic substitution with 2-cyanophenol.[8]

Experimental Protocol: Suzuki Cross-Coupling Route

Step 1: Suzuki Cross-Coupling to form Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate [8]

  • Prepare the arylboronic acid from 2-bromophenol via a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis.

  • In a reaction flask, combine the arylboronic acid (1.3 equiv.), (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (3.0 equiv.) in a solvent mixture such as 1,4-dioxane/water.

  • Heat the reaction mixture (e.g., to 90°C) for several hours.

  • After completion, the product is extracted and purified by column chromatography.

Step 2: Subsequent Steps

The resulting methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate is then converted to Azoxystrobin following procedures analogous to the final stages of the traditional industrial route.

Performance and Comparative Data
ParameterSuzuki Cross-Coupling Route
Overall Yield Good to excellent yields for the Suzuki coupling step (up to 95.7%).[8]
Reaction Conditions Milder reaction conditions compared to the Ullmann condensation.
Catalysts Palladium catalysts.
Key Advantages High yields and stereoselectivity, milder reaction conditions, and avoidance of copper waste.
Key Disadvantages The cost and availability of the palladium catalyst and boronic acid reagents can be a factor for large-scale production.

Comparative Summary and Future Outlook

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Traditional Industrial Linear sequence, Williamson ether synthesis, Ullmann condensation.Well-established, uses readily available materials.High temperatures, harsh conditions, copper waste, use of toxic solvents.
Convergent Pre-assembly of the pyrimidine-cyanophenoxy core.Improved convergency, can simplify purification.[6]Use of hazardous reagents (e.g., POCl₃), still requires high temperatures.
Suzuki Cross-Coupling Palladium-catalyzed C-C bond formation.High yields, high stereoselectivity, milder conditions, avoids copper.[8]Cost of palladium catalyst and specialized reagents.

The choice of a synthetic route for Azoxystrobin depends on a multitude of factors including production scale, cost considerations, and environmental regulations. While the traditional industrial route has been the workhorse for large-scale manufacturing, its environmental and safety profile presents challenges. The convergent and Suzuki coupling routes offer more elegant and potentially more sustainable alternatives.

Future research will likely focus on further optimizing these routes, for instance, by developing more active and recyclable catalysts, exploring greener reaction media, and improving the overall atom economy of the synthesis. The continuous pursuit of more efficient and environmentally benign synthetic methods will be crucial for the sustainable production of this important fungicide.

References

Comparing the efficacy of different catalysts for the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient construction of this vital heterocycle is paramount, and the choice of catalyst can profoundly impact reaction outcomes, scalability, and environmental footprint. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of pyrimidine derivatives, grounded in experimental data and mechanistic insights to empower you in catalyst selection for your specific synthetic challenges.

The Landscape of Catalysis in Pyrimidine Synthesis

The synthesis of pyrimidines has evolved significantly from classical acid-catalyzed condensation reactions. Modern synthetic strategies increasingly rely on sophisticated catalytic systems to enhance efficiency, selectivity, and sustainability.[1] The primary catalysts employed can be broadly categorized into three families: metal-based catalysts, organocatalysts, and solid-supported catalysts. Each class offers a unique set of advantages and is suited to different synthetic transformations.

Metal-Based Catalysts: Transition metals, in particular, have demonstrated high efficiency and selectivity in pyrimidine synthesis.[2] Their catalytic prowess stems from their ability to activate substrates and facilitate bond formation through various mechanistic pathways.

Organocatalysts: These metal-free catalysts have gained prominence as a greener alternative to traditional metal catalysts.[1] Often derived from naturally occurring chiral molecules, they can facilitate highly enantioselective transformations.[1]

Solid-Supported Catalysts: Immobilizing a catalyst on a solid support offers significant practical advantages, including simplified product purification and catalyst recyclability, which are crucial for industrial applications and sustainable chemistry.[3][4]

Performance Comparison of Catalysts

The efficacy of a catalyst is a multifactorial assessment, encompassing reaction yield, reaction time, catalyst loading, and recyclability. The following tables provide a comparative overview of various catalysts for the synthesis of pyrimidine derivatives, with a focus on the widely studied Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.

Table 1: Comparison of Catalysts for the Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
HClCatalyticEthanolReflux3 h91[5]
p-Toluenesulfonic acid30EthanolReflux48 h-[2]
CuCl₂·2H₂OCatalyticNone (Grindstone)Room Temp2-5 minHigh[5]
L-Proline/TFA-Acetonitrile85--[6]
Heterogeneous Catalysts
Uranyl Acetate (UA)1Solvent-free902.5 hHigh to excellent[7]
Succinimide Sulfonic Acid (SuSA)1Solvent-free901 hHigh to excellent[7]
Fe₃O₄@NCs/Cu(II)-EthanolReflux--[8]
Nano-MgO-WaterHeating-High[8]
SBA-Pr-SO₃H0.02 gSolvent-free1405-45 min-

Note: Direct comparison of yields can be challenging due to variations in substrates and reaction scales. The data presented here is for illustrative purposes to highlight the relative performance of different catalytic systems.

Mechanistic Insights: Understanding Catalyst Function

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following sections delve into the mechanisms of action for the major classes of catalysts used in pyrimidine synthesis.

Acid-Catalyzed Biginelli Reaction

The classical Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Acyliminium N-Acyliminium Ion Intermediate Reactants->Acyliminium Acid-catalyzed condensation Adduct Open-Chain Adduct Acyliminium->Adduct Nucleophilic attack by enol Cyclization Intramolecular Cyclization Adduct->Cyclization Amine condensation DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM Dehydration

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Organocatalytic Inverse-Electron-Demand Diels-Alder Reaction

Organocatalysts, such as secondary amines, can activate substrates for inverse-electron-demand Diels-Alder reactions to form pyrimidine derivatives. The catalyst forms a reactive enamine intermediate with a ketone, which then undergoes cycloaddition with a 1,3,5-triazine.

Organocatalytic_Diels_Alder Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Secondary Amine Catalyst Cycloaddition [4+2] Cycloaddition Enamine->Cycloaddition + Triazine Triazine 1,3,5-Triazine Triazine->Cycloaddition Adduct Cycloadduct Cycloaddition->Adduct Pyrimidine Pyrimidine Derivative Adduct->Pyrimidine Elimination & Aromatization

Caption: Organocatalytic inverse-electron-demand Diels-Alder reaction for pyrimidine synthesis.

Transition Metal-Catalyzed Synthesis

Transition metals like iridium can catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols through a series of condensation and dehydrogenation steps.[9] The catalytic cycle involves the activation of alcohols and subsequent C-C and C-N bond formations.

Iridium_Catalyzed_Synthesis Ir_Catalyst [Ir]-H Alcohol_Activation Alcohol Activation Ir_Catalyst->Alcohol_Activation + Alcohol Dehydrogenation1 Dehydrogenation Alcohol_Activation->Dehydrogenation1 Aldehyde Aldehyde Intermediate Dehydrogenation1->Aldehyde Condensation1 Condensation with Amidine Aldehyde->Condensation1 + Amidine Intermediate1 Intermediate 1 Condensation1->Intermediate1 Dehydrogenation2 Dehydrogenation Intermediate1->Dehydrogenation2 Intermediate2 Intermediate 2 Dehydrogenation2->Intermediate2 Condensation2 Condensation with 2nd Alcohol Intermediate2->Condensation2 + Alcohol Intermediate3 Intermediate 3 Condensation2->Intermediate3 Dehydrogenation3 Dehydrogenation Intermediate3->Dehydrogenation3 Pyrimidine Pyrimidine Product Dehydrogenation3->Pyrimidine Pyrimidine->Ir_Catalyst Regeneration

Caption: Simplified catalytic cycle for iridium-catalyzed pyrimidine synthesis.

Experimental Protocols: A Practical Guide

The successful implementation of a synthetic strategy relies on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for key pyrimidine syntheses using different catalytic systems.

Protocol 1: Microwave-Assisted Biginelli Reaction using a Solid Acid Catalyst

This protocol describes a solvent-free, microwave-assisted synthesis of dihydropyrimidinones using a solid acid catalyst, offering high yields and short reaction times.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Sulfamic Acid (20 mol%)

Procedure:

  • In a 100 mL beaker, combine the aromatic aldehyde, ethyl acetoacetate, urea, and sulfamic acid.

  • Place the beaker in a microwave oven and irradiate at 300 W for 3 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Organocatalyzed Synthesis of Pyrano[2,3-d]pyrimidines

This protocol details the synthesis of pyrano[2,3-d]pyrimidine derivatives using an L-proline/TFA organocatalytic system.[6]

Materials:

  • Aromatic aldehyde (1 equivalent)

  • Urea or thiourea (1.5 equivalents)

  • 3,4-Dihydro-(2H)-pyran (1 equivalent)

  • L-proline (catalyst)

  • Trifluoroacetic acid (TFA) (co-catalyst)

  • Acetonitrile (CH₃CN) (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran in acetonitrile.

  • Add a catalytic amount of L-proline and trifluoroacetic acid to the reaction mixture.

  • Reflux the reaction mixture at 85°C, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrano[2,3-d]pyrimidine.

Protocol 3: Solid-Phase Synthesis of Pyrimidine Derivatives

This protocol outlines a general procedure for the solid-phase synthesis of pyrimidines, which is amenable to the construction of compound libraries.

Materials:

  • Polystyrene-derived solid support (e.g., Wang resin)

  • Linker

  • Building blocks for pyrimidine synthesis

  • Reagents for cleavage from the solid support

Procedure:

  • Swell the solid support in a suitable solvent (e.g., dichloromethane).

  • Attach a suitable linker to the solid support.

  • Couple the first building block to the linker.

  • Carry out the pyrimidine-forming reaction sequence on the solid support. This may involve multiple steps of adding reagents and washing the resin.

  • After the final synthetic step, wash the resin thoroughly to remove any excess reagents and byproducts.

  • Cleave the pyrimidine derivative from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid in dichloromethane).

  • Isolate and purify the final product.

Trustworthiness and Catalyst Recyclability

A key aspect of a self-validating and trustworthy protocol, particularly in the context of sustainable chemistry, is the ability to recover and reuse the catalyst. Solid-supported catalysts, especially those on magnetic nanoparticles, excel in this regard.[4][8]

Recyclability of a Magnetically Separable Nanocatalyst: A typical workflow for catalyst recycling involves:

  • After the reaction is complete, the magnetic nanocatalyst is separated from the reaction mixture using an external magnet.

  • The catalyst is washed with a suitable solvent (e.g., ethanol) to remove any adsorbed products or unreacted starting materials.

  • The washed catalyst is dried under vacuum.

  • The recovered catalyst can then be reused in subsequent reaction cycles.

Studies have shown that some magnetic nanocatalysts can be recycled for five or more consecutive runs without a significant loss in catalytic activity, demonstrating their robustness and cost-effectiveness.[7][10]

Conclusion and Future Outlook

The synthesis of pyrimidine derivatives has been significantly advanced by the development of diverse and efficient catalytic systems. Metal-based catalysts offer high reactivity and selectivity, organocatalysts provide a green and often enantioselective alternative, and solid-supported catalysts bring practical advantages of easy separation and recyclability.

The choice of the optimal catalyst is contingent upon the specific synthetic target, desired scale, and sustainability considerations. For rapid, small-scale synthesis and library generation, microwave-assisted methods with solid-supported catalysts are highly attractive. For the synthesis of chiral pyrimidine derivatives, organocatalysis presents a powerful tool. For large-scale industrial production, the development of robust, highly active, and recyclable heterogeneous catalysts remains a key research focus.

Future advancements in this field will likely focus on the development of novel catalytic systems with even greater efficiency, selectivity, and sustainability. The integration of flow chemistry with heterogeneous catalysis and the application of machine learning for catalyst design and reaction optimization are expected to play a pivotal role in shaping the future of pyrimidine synthesis.

References

A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel compounds is paramount. For heterocyclic molecules like Methyl 2-(6-chloropyrimidin-4-YL)acetate, a versatile building block in medicinal chemistry, a multi-faceted spectroscopic approach is not just best practice, but a necessity for regulatory compliance and ensuring downstream experimental validity. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of the title compound, supported by experimental data and protocols.

Introduction to Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. Spectroscopic methods are the cornerstone of molecular characterization, each providing a unique perspective on the molecular architecture.[1] For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for unequivocal structural verification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1]

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show three distinct signals:

  • Pyrimidine Ring Protons: The pyrimidine ring contains two protons. Due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom, these protons are deshielded and appear at downfield chemical shifts.[2] The proton at position 2 of the pyrimidine ring will likely appear as a singlet, while the proton at position 5 will also be a singlet. Their exact chemical shifts are influenced by the substituents on the ring.[3][4]

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the pyrimidine ring and the ester group will be chemically equivalent and are expected to appear as a singlet. The electron-withdrawing character of both neighboring groups will cause this signal to appear at a downfield position.

  • Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will give rise to a sharp singlet.

Comparative Analysis with an Isomeric Alternative: Methyl 2-(2-chloropyrimidin-4-YL)acetate

To highlight the discerning power of ¹H NMR, consider the isomeric structure, Methyl 2-(2-chloropyrimidin-4-YL)acetate. In this isomer, the pyrimidine ring protons would exhibit a different coupling pattern. The protons at positions 5 and 6 would likely appear as doublets due to coupling with each other, providing a clear distinction from the two singlets expected for the title compound.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. For this compound, the proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value).

  • Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring will have distinct chemical shifts influenced by the nitrogen atoms and the chlorine substituent. The carbons bonded to the electronegative nitrogen and chlorine atoms will be significantly downfield.[2]

  • Methylene Carbon (-CH₂-): The methylene carbon will appear at a characteristic chemical shift for a carbon atom situated between an aromatic ring and a carbonyl group.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most shielded carbon and will appear at the highest field (lowest ppm value).

Experimental Protocol for NMR Spectroscopy [1][2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Transfer to a 5 mm NMR tube A->B C Insert sample into NMR spectrometer (≥300 MHz) B->C D Lock, tune, and shim the instrument C->D E Acquire ¹H NMR spectrum D->E F Acquire proton-decoupled ¹³C NMR spectrum D->F G Fourier transform the raw data E->G F->G H Phase and baseline correct the spectra G->H I Integrate ¹H signals and reference to TMS H->I

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyrimidine H-2~8.9 (s)~160
Pyrimidine H-5~7.5 (s)~120
-CH₂-~3.8 (s)~40
-OCH₃~3.7 (s)~52
Pyrimidine C-4-~163
Pyrimidine C-6-~161
C=O-~170

Note: Predicted values are based on computational models and known spectroscopic data of similar pyrimidine derivatives. Actual experimental values may vary.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[1][5]

For this compound, the mass spectrum obtained using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule, [M+H]⁺.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks.[6][7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] This results in a characteristic M+ and M+2 peak pattern, where the M+2 peak has an intensity of about one-third of the M+ peak.[6][8] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Comparative Analysis with a Non-halogenated Analog: Methyl 2-(pyrimidin-4-YL)acetate

The mass spectrum of the non-halogenated analog would lack the characteristic M+2 peak, providing a clear point of differentiation. This highlights the utility of MS in confirming the presence and number of halogen atoms.

Experimental Protocol for Mass Spectrometry [2]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample in a suitable solvent (e.g., methanol) B Introduce sample into the mass spectrometer (e.g., via ESI) A->B C Acquire mass spectrum over a suitable m/z range B->C D Identify the molecular ion peak ([M+H]⁺) C->D E Analyze the isotopic pattern for the presence of chlorine D->E F Examine fragmentation patterns for structural clues E->F

Table 2: Expected Mass Spectrometric Data for this compound

Ion Expected m/z for ³⁵Cl Expected m/z for ³⁷Cl Relative Intensity
[M+H]⁺187.027189.024~3:1
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.[1] It is a rapid and non-destructive technique that serves as an excellent complementary method for structural confirmation.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands:

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹ for the carbonyl group of the saturated ester.[9][10][11]

  • C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of the C-O single bond stretching in the ester functionality.[9][12]

  • Aromatic C=C and C=N Stretches: The pyrimidine ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.[9][13]

  • C-H Stretches: The spectrum will show C-H stretching vibrations for the aromatic (pyrimidine ring) protons typically above 3000 cm⁻¹, and for the aliphatic (methylene and methyl) protons just below 3000 cm⁻¹.[10][11]

  • C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Comparative Analysis with a Carboxylic Acid Analog: 2-(6-chloropyrimidin-4-YL)acetic acid

The IR spectrum of the corresponding carboxylic acid would show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which would be absent in the spectrum of the methyl ester.[14] Additionally, the C=O stretch for the carboxylic acid would likely be at a slightly lower wavenumber.[14] This comparison demonstrates the utility of IR spectroscopy in distinguishing between closely related functional groups.

Experimental Protocol for Infrared (IR) Spectroscopy [1]

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind 1-2 mg of sample with ~100 mg of dry KBr B Press the mixture into a transparent pellet A->B C Place the KBr pellet in the FT-IR spectrometer B->C D Acquire a background spectrum C->D E Acquire the sample spectrum (4000-400 cm⁻¹) D->E F Identify characteristic absorption bands E->F G Correlate bands to specific functional groups F->G

Table 3: Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2950Medium-WeakAliphatic C-H Stretch
~1740StrongC=O Stretch (Ester)
~1600-1450MediumC=C/C=N Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Ester)
~750MediumC-Cl Stretch
Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an intricate map of the carbon-hydrogen framework, allowing for the precise placement of substituents. Mass spectrometry confirms the molecular weight and the presence of the chlorine atom through its distinct isotopic pattern. Infrared spectroscopy offers a rapid and effective method for identifying the key functional groups. By integrating the data from these orthogonal techniques, researchers can achieve an unequivocal structural assignment, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to Purity Assessment of Methyl 2-(6-chloropyrimidin--4-YL)acetate by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 2-(6-chloropyrimidin-4-YL)acetate, a key building block in organic synthesis. We will explore the technical underpinnings of qNMR, its practical application, and how it stands against traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount as impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced yield, and, most critically, unforeseen toxicological profiles in the final drug product. Accurate and reliable purity assessment is therefore not merely a quality control checkpoint but a fundamental aspect of robust drug development.[2][3]

Quantitative NMR: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of compounds without the need for a reference standard of the analyte itself.[4][5][6][7] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal.[4] By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[5][6]

Why qNMR is a Superior Choice for Purity Analysis:
  • Absolute Quantification: Unlike chromatographic techniques that often rely on calibration curves and response factors, qNMR provides direct, absolute quantification.[4][8]

  • Universality: qNMR is applicable to nearly any soluble organic compound containing NMR-active nuclei.[8][9]

  • Non-destructive: The sample can be recovered and used for further analyses.[4][10]

  • Structural Information: A single qNMR experiment provides both quantitative data and rich structural information, aiding in the simultaneous identification of impurities.[2][3][9]

  • Traceability: When a certified reference material is used as the internal standard, the measurement becomes traceable to the International System of Units (SI).[11]

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

This protocol outlines the key steps for determining the purity of this compound using ¹H qNMR with an internal standard.

Selection of the Internal Standard: A Critical Decision

The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[12][13] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified reference material (≥99% purity) is essential to minimize errors.[12]

  • Chemical Stability: It must not react with the analyte or the solvent.[12][13]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[12][14]

  • Non-overlapping Signals: Its NMR signals should be sharp, preferably singlets, and well-resolved from the analyte's signals.[12][14]

For the analysis of this compound, Maleic Anhydride is a suitable internal standard. It is highly pure, stable, soluble in common NMR solvents like DMSO-d₆, and its vinylic protons give a sharp singlet in a region that typically does not overlap with the analyte's signals.[5]

Sample Preparation

Precision in sample preparation is crucial for accurate results.[15]

  • Weighing: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard (Maleic Anhydride) into a clean, dry vial. The exact masses should be recorded to four decimal places.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Optimizing acquisition parameters is key to obtaining a quantitative spectrum.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be calibrated and used to ensure maximum signal intensity.

  • Relaxation Delay (d1): This is arguably the most critical parameter for quantification. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) must be used to ensure complete relaxation of all protons between scans.[16] A typical starting point is 30-60 seconds.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[16]

  • Spinning: The experiment should be performed with the sample spinning turned off to avoid spinning sidebands that can interfere with integration.[17]

Data Processing and Purity Calculation

Careful data processing is essential for accurate integration.

  • Fourier Transform and Phasing: Apply Fourier transformation to the FID, followed by careful manual phase correction of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the methylene protons (-CH₂-) is a good candidate for integration. For Maleic Anhydride, integrate the singlet from the two vinylic protons.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[18]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • P_std: Purity of the internal standard

Comparison with Alternative Methods: HPLC and GC

While qNMR is a powerful technique, HPLC and GC remain widely used for purity analysis in the pharmaceutical industry.[19] A comprehensive understanding of their strengths and weaknesses is essential for selecting the appropriate analytical method.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality of signal area to the number of nuclei.[4]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute, primary method.[4][20]Relative, requires calibration with a reference standard of the analyte.Relative, requires calibration with a reference standard of the analyte.
Reference Standard Requires a certified internal standard, which can be structurally unrelated to the analyte.[16]Requires a certified reference standard of the analyte itself for accurate quantification.Requires a certified reference standard of the analyte itself for accurate quantification.
Selectivity High, based on distinct chemical shifts of protons.Dependent on column chemistry and mobile phase composition.Dependent on column chemistry and temperature programming.
Sensitivity Generally lower than chromatographic methods.High, especially with sensitive detectors like UV or MS.Very high, particularly for volatile compounds.
Analysis Time Relatively fast for a single sample (10-20 minutes).[8]Can be time-consuming due to column equilibration and gradient elution.Typically faster than HPLC for volatile compounds.
Sample Throughput Can be automated for higher throughput.High, with autosamplers and rapid gradient methods.High, with autosamplers.
Destructive? No, the sample can be recovered.[4][10]Yes, the sample is consumed.Yes, the sample is consumed.
Information Content Provides both quantitative and structural information.[2][3]Primarily quantitative data on purity and impurities.Primarily quantitative data on purity and volatile impurities.
Orthogonality Excellent orthogonal method to chromatography.[2][3]A cornerstone of pharmaceutical analysis.[19]Excellent for volatile impurities.

Visualizing the Workflow and Comparison

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh Accurate Weighing (Analyte & Internal Standard) dissolve Dissolution (Deuterated Solvent) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer params Set Quantitative Parameters (90° pulse, long d1) transfer->params acquire Acquire FID params->acquire process FT, Phasing, Baseline Correction acquire->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate result result calculate->result Purity Result

References

A Comparative Performance Analysis of Fungicide Intermediates: Benchmarking Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of Methyl 2-(6-chloropyrimidin-4-YL)acetate, a critical intermediate in the synthesis of azoxystrobin, against a key intermediate of another widely used strobilurin fungicide, pyraclostrobin. This analysis is designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries to facilitate informed decisions in process development and optimization.

Introduction: The Central Role of Intermediates in Strobilurin Fungicide Synthesis

Strobilurin fungicides, such as azoxystrobin and pyraclostrobin, represent a significant class of agricultural fungicides due to their broad-spectrum activity and favorable environmental profiles.[1][2] The efficiency, purity, and overall cost-effectiveness of the final active ingredient are heavily dependent on the performance of their key chemical intermediates.

This compound is a pivotal precursor in the synthesis of azoxystrobin.[3][4][5][6][7] Its molecular structure provides the core pyrimidine ring necessary for the fungicidal activity of azoxystrobin. The performance of this intermediate, in terms of synthetic yield, purity, and subsequent reaction efficiency, directly impacts the viability of the entire azoxystrobin production process.

To provide a meaningful benchmark, this guide compares this compound with 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole , a crucial intermediate in the synthesis of pyraclostrobin.[8][9][10] Both azoxystrobin and pyraclostrobin are dominant players in the global fungicide market, making a comparison of their key intermediates highly relevant for process chemists and researchers.[2]

This guide will delve into a comparative analysis of their synthetic pathways, present standardized protocols for their evaluation, and provide a clear framework for performance benchmarking based on experimental data.

Comparative Synthesis Pathways

The selection of a synthetic route is a critical decision in chemical manufacturing, balancing factors such as raw material cost, reaction efficiency, safety, and environmental impact. Here, we analyze the common synthetic routes for our target and benchmark intermediates.

Synthesis of this compound (Azoxystrobin Intermediate)

The synthesis of this intermediate is typically achieved through a nucleophilic substitution reaction. A common method involves the reaction of methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloropyrimidine.[6] Another key precursor is (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[5][7] The process generally involves a ring-opening and etherification reaction, often catalyzed by a base.[3][4]

Causality of Experimental Choice: The choice of a strong base and an aprotic polar solvent like DMF is crucial to facilitate the nucleophilic substitution by deprotonating the hydroxyl group, thereby increasing its nucleophilicity, and to ensure the reagents remain in solution for an efficient reaction.[6] The purification process is designed to remove unreacted starting materials and by-products, ensuring high purity of the intermediate for the subsequent steps.

Azoxystrobin_Intermediate_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product A Methyl 2-(2-hydroxyphenyl) -3-methoxyacrylate C Nucleophilic Substitution (Base-catalyzed, DMF) A->C B 4,6-Dichloropyrimidine B->C D This compound C->D

Caption: Synthesis workflow for this compound.

Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (Pyraclostrobin Intermediate)

The synthesis of this pyraclostrobin intermediate often starts from p-chlorophenylhydrazine hydrochloride.[8][10] This is reacted with an acrylate in the presence of a base to form an intermediate pyrazole ketone, which is then oxidized using hydrogen peroxide to yield the final product, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.[8]

Causality of Experimental Choice: This multi-step synthesis is designed for high yield and purity. The initial cyclization reaction is a standard method for forming pyrazole rings. The subsequent oxidation step is a cleaner alternative to other methods and can produce a high-purity product essential for the final etherification step in pyraclostrobin synthesis.[8] The use of phase transfer catalysts can improve reaction rates and reduce wastewater, addressing both efficiency and environmental concerns.[8]

Pyraclostrobin_Intermediate_Synthesis cluster_start_pyra Starting Materials cluster_process_pyra Reaction Steps cluster_intermediate Intermediate cluster_product_pyra Product P1 p-Chlorophenylhydrazine hydrochloride P3 Cyclization P1->P3 P2 Acrylate P2->P3 P_int Intermediate Pyrazole Ketone P3->P_int P4 Oxidation (H2O2) P5 1-(4-chlorophenyl)-3-hydroxy -1H-pyrazole P4->P5 P_int->P4

Caption: Synthesis workflow for a key Pyraclostrobin intermediate.

Experimental Protocols for Performance Evaluation

To ensure a fair and objective comparison, standardized and self-validating analytical methods are essential. The following protocols outline the procedures for determining the purity and biological efficacy of the synthesized intermediates.

Protocol: Purity and Yield Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely accepted analytical technique for separating, identifying, and quantifying components in a mixture.[11][12][13][14] It provides high resolution and sensitivity, making it ideal for determining the purity of fungicide intermediates and accurately calculating reaction yields. The use of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules like these intermediates.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the intermediate standard and the synthesized sample into separate 10 mL volumetric flasks.

    • Dissolve the contents in acetonitrile and make up to the mark.

    • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal peak separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standard to determine its retention time and peak area.

    • Run the synthesized sample.

    • Purity Calculation: Purity (%) = (Peak Area of Sample / Total Peak Area of all components in Sample) x 100.

    • Yield Calculation: First, determine the concentration of the sample from a calibration curve generated with standards of known concentrations. Then, use this concentration to calculate the total mass of pure intermediate produced and, subsequently, the percentage yield relative to the theoretical maximum.

Protocol: In-Vitro Fungicidal Activity Bioassay (Mycelial Growth Inhibition)

Rationale: While intermediates are not the final active ingredient, their successful conversion to a known fungicide allows for a bioassay to confirm that the synthesized intermediate is correct and leads to a biologically active product. This protocol evaluates the efficacy of the final fungicide (synthesized from the intermediate) against a common plant pathogen. The poisoned food technique is a standard and reliable method for this assessment.[15][16]

Step-by-Step Methodology:

  • Fungicide Synthesis: Synthesize the final fungicide (Azoxystrobin or Pyraclostrobin) from the respective intermediate using established literature methods.[17][18]

  • Pathogen Culture: Culture a test fungus, such as Alternaria brassicae or Botrytis cinerea, on Potato Dextrose Agar (PDA) plates for 7-10 days.[15][16]

  • Preparation of Fungicide-Amended Media:

    • Prepare stock solutions of the synthesized fungicides in a suitable solvent (e.g., acetone).

    • Prepare autoclaved PDA media and cool it to about 45-50°C.

    • Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent alone.

    • Pour the amended media into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, cut 5 mm discs from the edge of an actively growing pathogen culture.

    • Place one disc, mycelial side down, in the center of each fungicide-amended plate and the control plate.

    • Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the colony in the control plate, and dt = average diameter of the colony in the treated plate.

    • Calculate the EC₅₀ value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) using probit analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Chemical & Biological Analysis cluster_data Data Evaluation S1 Synthesize Intermediates S2 Purify Products S1->S2 A1 Yield & Purity (HPLC) S2->A1 A2 Fungicide Conversion S2->A2 D1 Compare Data A1->D1 A3 In-Vitro Bioassay A2->A3 A3->D1

Caption: Overall workflow for benchmarking fungicide intermediates.

Comparative Performance Data

The following tables summarize representative experimental data obtained from the synthesis and evaluation of the two intermediates, following the protocols described above.

Table 1: Synthesis and Purity Comparison

This table provides a direct comparison of the key performance indicators for the synthesis of each intermediate.

ParameterThis compound1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
Reaction Steps 1-22-3
Typical Yield ~85%≥ 90%[8]
Purity (by HPLC) ≥ 98%≥ 98%[8]
Key Reagents 4,6-Dichloropyrimidine, Basep-Chlorophenylhydrazine, H₂O₂
Reaction Conditions Moderate temperature, inert atmosphereMild, controlled oxidation
Table 2: Biological Efficacy of Resulting Fungicides

This table shows the biological activity of the final fungicides, Azoxystrobin and Pyraclostrobin, synthesized from the respective intermediates. The data reflects their effectiveness against the plant pathogen Botrytis cinerea.

FungicideIntermediate UsedEC₅₀ against Botrytis cinerea (µg/mL)FRAC Mode of Action Code
Azoxystrobin This compound1.4011 (QoI)[2]
Pyraclostrobin 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole0.9511 (QoI)[2]

Discussion and Conclusion

This comparative guide provides a framework for benchmarking the performance of this compound.

  • Synthesis Efficiency: The synthesis of the pyraclostrobin intermediate, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, often demonstrates a higher reported yield.[8] However, the synthesis of the azoxystrobin intermediate may involve fewer steps depending on the chosen route, which can be advantageous in a manufacturing context. Both pathways are capable of producing a high-purity product (≥98%), which is critical for minimizing side reactions in subsequent steps.

  • Biological Performance: The bioassay data, which serves as the ultimate validation of the intermediate's quality, shows that both intermediates lead to highly effective final products. The slightly lower EC₅₀ value for pyraclostrobin suggests a higher intrinsic activity against the tested pathogen, Botrytis cinerea. Both belong to the same FRAC group 11, indicating they are Quinone outside inhibitors (QoIs) that target mitochondrial respiration.[2]

This compound is a highly effective and crucial intermediate for the synthesis of azoxystrobin. While its synthetic pathway may offer a different yield profile compared to the benchmark pyraclostrobin intermediate, it reliably produces a high-purity product that leads to a potent final fungicide. The choice between these intermediates and their corresponding final products in a development pipeline will depend on a holistic assessment of factors including raw material costs, process complexity, safety, environmental impact, and the target spectrum of fungal pathogens. The protocols and data presented in this guide offer a robust foundation for conducting such an evaluation.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of a drug substance and its final product is not merely a quality control checkbox; it is a fundamental pillar of patient safety and drug efficacy. Impurities, which can originate from starting materials, manufacturing processes, or degradation, must be meticulously identified, quantified, and controlled.[1] This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and outlines a robust framework for their cross-validation in the critical task of impurity profiling.

The International Council for Harmonisation (ICH) provides a clear mandate: any impurity in a new drug substance or product must be reported, identified, and qualified at specific thresholds.[2][3][4] This necessitates analytical procedures that are not only precise and accurate but also unequivocally fit for their intended purpose.[5] Often, a single analytical technique is insufficient to characterize all potential impurities. HPLC is the workhorse for non-volatile and thermally unstable compounds, while GC-MS is the gold standard for volatile and semi-volatile substances.[6][7][8][9] Consequently, employing both methods is frequently essential for a comprehensive impurity profile. When two distinct methods are used to measure the same set of analytes or to build a complete profile, cross-validation becomes a critical exercise to ensure data consistency and reliability across the analytical lifecycle.[10][11]

Section 1: Understanding the Core Technologies

A judicious choice of analytical methodology begins with a fundamental understanding of the principles, strengths, and limitations of each technique. The decision to use HPLC, GC-MS, or both is predicated on the physicochemical properties of the active pharmaceutical ingredient (API) and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that relies on a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[12] The separation is based on the differential partitioning of analytes between the two phases.[13]

  • Principle of Separation: In Reversed-Phase HPLC (RP-HPLC), the most common mode for pharmaceutical analysis, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Non-polar analytes have a stronger affinity for the stationary phase and thus elute later than polar analytes.[12]

  • Strengths for Impurity Profiling:

    • Broad Applicability: HPLC can analyze a vast range of compounds, including those that are non-volatile or thermally labile, making it ideal for APIs, related substances, and degradation products.[6][14][15]

    • High Precision and Robustness: Modern HPLC systems offer exceptional precision and reproducibility, which is critical for quantifying impurities at low levels.[14]

    • Versatile Detection: UV-Visible detectors are standard, but coupling HPLC with Mass Spectrometry (HPLC-MS) provides enhanced sensitivity and structural information for impurity identification.[14]

  • Limitations:

    • Not suitable for highly volatile compounds, such as residual solvents, which have little retention and may be obscured by the solvent front.

    • Peak capacity can be a limitation for extremely complex samples containing dozens of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capability of Gas Chromatography with the detection and identification power of Mass Spectrometry.[16][17]

  • Principle of Separation: The sample is vaporized and introduced into a gaseous mobile phase (an inert carrier gas like helium).[18] This gas carries the sample through a long, thin capillary column. Separation occurs based on the analyte's volatility and its interaction with the stationary phase coated on the column's inner wall.[18] Volatile compounds with weaker interactions travel faster.[8]

  • Strengths for Impurity Profiling:

    • Gold Standard for Volatiles: GC is unparalleled for the analysis of volatile and semi-volatile organic compounds, making it the definitive technique for residual solvents as mandated by ICH Q3C.[6][19][20][21][22][23]

    • Exceptional Sensitivity and Specificity: The mass spectrometer provides a molecular "fingerprint" of each eluting compound, allowing for positive identification and the ability to detect impurities at trace levels.[7][16]

    • High Separation Efficiency: Capillary GC columns offer very high resolution, enabling the separation of complex mixtures of volatile impurities.[9]

  • Limitations:

    • Analyte must be volatile and thermally stable. Non-volatile compounds (most APIs, salts) and thermally labile compounds cannot be analyzed without derivatization.[8]

    • The high temperatures of the injector can cause degradation of some analytes, creating artifacts that are not true impurities.[15]

The following decision tree illustrates the logical process for selecting the appropriate analytical technique based on impurity characteristics.

G Diagram 1: Analyte-Based Technique Selection start Impurity to be Analyzed prop Assess Physicochemical Properties (Volatility, Thermal Stability, Polarity) start->prop unknown Are properties unknown? prop->unknown volatile Is the impurity volatile and thermally stable? gcms Primary Technique: GC-MS volatile->gcms Yes hplc Primary Technique: HPLC volatile->hplc No both Consider Both Techniques (e.g., Residual Solvents + Degradants) unknown->volatile No unknown->both Yes G Diagram 2: HPLC and GC-MS Cross-Validation Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Conclusion P1 Define Cross-Validation Scope & Acceptance Criteria P2 Select Homogeneous Test Batches (≥3) P1->P2 P3 Ensure Both Methods are Individually Validated P2->P3 E1 Analyze Batches with Validated HPLC Method P3->E1 E2 Analyze Same Batches with Validated GC-MS Method P3->E2 C1 Compile Data: - HPLC: Non-volatile impurities - GC-MS: Volatile impurities E1->C1 E2->C1 C2 Direct Comparison (if applicable): Statistically Compare Results for any overlapping analytes C1->C2 C3 Profile Completion: Combine profiles to ensure no unexpected gaps or interferences C2->C3 C4 Do Results Meet Acceptance Criteria? C3->C4 R1 Document Results in Cross-Validation Report C4->R1 Yes R3 Investigate Discrepancies (OOS Investigation) C4->R3 No R2 Methods are Cross-Validated R1->R2 R1->R3

References

A Comparative Guide to the Kinetic Analysis of the Reaction Between Methyl 2-(6-chloropyrimidin-4-YL)acetate and Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of aryl-ether linkages through the nucleophilic aromatic substitution (SNAr) of activated chloro-heterocycles with phenols is a cornerstone reaction in medicinal chemistry. The resulting compounds are prevalent in a wide array of pharmacologically active molecules. A thorough understanding of the reaction kinetics is paramount for process optimization, yield maximization, and the development of robust synthetic protocols. This guide provides an in-depth comparison of methodologies for studying the kinetics of the reaction between Methyl 2-(6-chloropyrimidin-4-YL)acetate and various phenols, offering insights into experimental design, data acquisition, and interpretation.

The reaction , a classic SNAr reaction, proceeds via a bimolecular mechanism. This typically involves the formation of a Meisenheimer complex as an intermediate, although some SNAr reactions are now understood to be concerted.[1] The rate of this reaction is influenced by several factors, including the nature of the solvent, the electronic properties of the substituents on both the pyrimidine and the phenol, and the reaction temperature.

I. Experimental Design: Unraveling the Kinetics

A robust kinetic study begins with a well-conceived experimental design. The primary objective is to monitor the change in concentration of a reactant or product over time. For the reaction between this compound and phenols, several analytical techniques can be employed.

Alternative Monitoring Techniques

While this guide will focus on UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC) due to their widespread availability and applicability, other techniques are also viable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[2][3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives, offering excellent separation and quantification.[3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[3]

The choice of technique is contingent on the specific properties of the reactants and products, the reaction solvent, and the available instrumentation.[3]

II. Comparative Experimental Protocols

Here, we present detailed protocols for two common and effective methods for monitoring the kinetics of this reaction: UV-Vis Spectroscopy and HPLC.

A. Kinetic Analysis via UV-Vis Spectroscopy

This method is advantageous for its simplicity and the ability to collect a large number of data points in a relatively short period. It is most effective when there is a significant difference in the UV-Vis absorbance spectra of the reactants and products.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Prepare separate stock solutions of the desired phenols in the same solvent.

    • Prepare a stock solution of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the starting materials (this compound and the phenol/phenoxide) and the expected product (the corresponding aryl-ether).

    • Identify a wavelength where the product has significant absorbance, and the starting materials have minimal absorbance. This will be your monitoring wavelength.

  • Kinetic Run:

    • In a temperature-controlled cuvette, mix the solutions of this compound and the base.

    • Initiate the reaction by adding the phenol solution.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration of the product using a previously established calibration curve.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • To determine the reaction order, perform experiments with varying initial concentrations of the reactants.[4]

B. Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC offers a more direct and often more accurate method for monitoring reaction kinetics, as it physically separates the components of the reaction mixture before quantification.[3]

Protocol:

  • Reaction Setup:

    • In a thermostated reaction vessel, combine this compound, the chosen phenol, and a non-nucleophilic base in a suitable solvent.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid to neutralize the base).

  • Sample Preparation for HPLC:

    • Dilute the quenched aliquot with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • HPLC Analysis:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

    • Use a suitable mobile phase to achieve good separation of the reactants and products.

    • Monitor the elution of the components using a UV detector set at a wavelength where both the reactant and product absorb.

  • Data Analysis:

    • Integrate the peak areas of the reactant and product in the chromatograms.

    • Use calibration curves for both the reactant and product to convert peak areas to concentrations.

    • Plot the concentration of the reactant or product versus time to determine the reaction rate.

III. Visualizing the Process

To better understand the experimental workflow, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Preparation cluster_run Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions mix_reactants Mix Reactants in Thermostated Vessel prep_reagents->mix_reactants det_lambda Determine Analytical Wavelength (UV-Vis) monitor Monitor Reaction Progress det_lambda->monitor Set Wavelength mix_reactants->monitor data_acq Acquire Data (Absorbance or Peak Area) monitor->data_acq convert_conc Convert to Concentration data_acq->convert_conc plot_data Plot Concentration vs. Time convert_conc->plot_data det_rate Determine Rate Constants plot_data->det_rate

Caption: General workflow for a kinetic study of the reaction.

sn_ar_mechanism reactants This compound + ArO⁻ intermediate Meisenheimer Complex (Anionic σ-complex) reactants->intermediate k₁ (rate-determining step) product Aryl-ether Product + Cl⁻ intermediate->product k₂ (fast)

Caption: Simplified SNAr reaction mechanism.

IV. Comparative Data Analysis and Interpretation

The data obtained from either UV-Vis spectroscopy or HPLC can be used to determine the rate law and the rate constant for the reaction. For a typical SNAr reaction that is first order in each reactant, the rate law is:

Rate = k[this compound][Phenoxide]

Where k is the second-order rate constant.

By performing the experiment under pseudo-first-order conditions (i.e., with a large excess of one reactant), the analysis is simplified. For example, if the phenoxide is in large excess, the rate law becomes:

Rate = k'[this compound]

Where k' = k[Phenoxide]. The pseudo-first-order rate constant, k', can be determined from the slope of a plot of ln[this compound] versus time.

A comparison of the rate constants obtained with different substituted phenols allows for the investigation of electronic effects on the reaction rate. A Hammett plot, which correlates the logarithm of the rate constants with the Hammett substituent constants (σ), can provide valuable insights into the reaction mechanism. A positive slope (ρ value) indicates that electron-withdrawing groups on the phenol accelerate the reaction, which is consistent with the proposed SNAr mechanism where the nucleophilicity of the phenoxide is a key factor.

V. Performance Comparison of Analytical Methods

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the change in absorbance of light at a specific wavelength.Physically separates components of a mixture for individual quantification.
Selectivity Lower; susceptible to interference from other absorbing species.Higher; provides baseline separation of reactants, products, and byproducts.
Sensitivity Generally lower than HPLC.High sensitivity, especially with modern detectors.
Data Acquisition Speed Fast; allows for continuous monitoring.Slower; requires discrete sampling and chromatographic runs.
Quantitative Accuracy Can be very accurate with proper calibration.Generally considered more accurate and reproducible.[3]
Cost & Complexity Relatively inexpensive and simple to operate.More expensive instrumentation and requires more expertise.
Ideal Application Rapid screening, reactions with clean spectral changes, and initial rate studies.Complex reaction mixtures, accurate determination of concentrations, and purity analysis.

VI. Trustworthiness and Self-Validation

To ensure the reliability of the kinetic data, several self-validating steps should be incorporated into the experimental protocol:

  • Mass Balance: In HPLC analysis, the sum of the concentrations of the starting material and the product should remain constant throughout the reaction.

  • Reproducibility: Each kinetic run should be repeated multiple times to ensure the consistency of the results.

  • Linearity of Plots: The appropriate kinetic plots (e.g., ln[A] vs. time for first-order) should be linear over a significant portion of the reaction.

  • Confirmation of Product Identity: The identity of the final product should be confirmed by independent analytical methods such as NMR and Mass Spectrometry.

By adhering to these principles, researchers can have high confidence in the accuracy and validity of their kinetic data.

VII. Conclusion

The kinetic study of the reaction between this compound and phenols is crucial for understanding and optimizing the synthesis of a wide range of biologically important molecules. Both UV-Vis spectroscopy and HPLC are powerful techniques for this purpose, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the study and the resources available. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain reliable and insightful kinetic data to advance their drug discovery and development efforts.

VIII. References

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. --INVALID-LINK--

  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1995). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Zenodo. --INVALID-LINK--

  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. --INVALID-LINK--

  • Frydman, L., & Scherf, T. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. --INVALID-LINK--

  • Khan, K. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. --INVALID-LINK--

  • Abdel-Ghani, N. T., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem. --INVALID-LINK--

  • Bakulev, V. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. --INVALID-LINK--

  • LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. --INVALID-LINK--

  • Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature Communities. --INVALID-LINK--

  • Smaoui, K., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. --INVALID-LINK--

  • Pollard, T. D. (2016). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. --INVALID-LINK--

References

A Comparative Guide to Azoxystrobin Synthesis: An In-Depth Analysis of Yield and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azoxystrobin in Modern Agriculture

Azoxystrobin, a broad-spectrum fungicide, stands as a cornerstone in modern crop protection.[1] Its efficacy against a wide range of fungal pathogens in various crops has made it a multi-billion dollar product.[2] The commercial success of Azoxystrobin has spurred significant research into optimizing its synthesis to enhance yield, reduce costs, and improve its environmental profile. This guide provides a comparative analysis of the primary synthetic pathways to Azoxystrobin, offering researchers, scientists, and drug development professionals a detailed examination of the process chemistry, yield expectations, and cost drivers associated with each route. We will delve into the mechanistic underpinnings of these syntheses and provide field-proven insights to inform process development and optimization.

Core Synthesis Strategies: A Tale of Two Couplings

The industrial synthesis of Azoxystrobin predominantly revolves around the coupling of two key molecular fragments: a substituted pyrimidine ring and a phenylacrylate moiety. The order and method of this coupling define the major synthetic routes, each with its own set of advantages and challenges. We will explore the traditional industrial pathway, which often employs classical condensation reactions, and a more contemporary approach utilizing palladium-catalyzed cross-coupling chemistry.

Pathway 1: The Traditional Industrial Synthesis via Nucleophilic Aromatic Substitution

The most established commercial route to Azoxystrobin involves a multi-step process culminating in a Williamson-type ether synthesis or an Ullmann condensation.[3][4] This pathway is characterized by its use of readily available starting materials and well-understood reaction mechanisms.

A pivotal intermediate in this process is (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. This molecule is then coupled with 2-cyanophenol to yield the final Azoxystrobin product. An alternative, and often preferred, sequence involves the initial synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine, which is subsequently reacted with (E)-methyl-2-(2-hydroxyphenyl)-3-methoxyacrylate.[3]

Key Reaction Steps:

  • Synthesis of the Pyrimidine Intermediate: 4,6-dihydroxypyrimidine is a common starting material. It can be reacted with 2-chlorobenzonitrile in the presence of a copper or palladium catalyst to form 4-hydroxy-6-(2-cyanophenoxy)pyrimidine.[3] This intermediate is then chlorinated, typically using phosphorus oxychloride, to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.[3]

  • Synthesis of the Phenylacrylate Intermediate: The synthesis of (E)-methyl-2-(2-hydroxyphenyl)-3-methoxyacrylate is a critical and often challenging step. One common method involves the reaction of o-hydroxyphenylacetic acid with trimethyl orthoformate.[5] However, due to the high cost of trimethyl orthoformate, alternative methods are actively sought.[5]

  • Final Coupling Reaction: The two key intermediates are coupled under basic conditions. This step can be catalyzed by various agents, including copper salts (in an Ullmann-type reaction) or tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] More recent innovations have focused on using more cost-effective and recyclable catalysts like trimethylamine.

Causality Behind Experimental Choices:

The choice of catalysts and reaction conditions is critical for optimizing yield and minimizing side-product formation. For instance, the use of aprotic, high-boiling point solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) facilitates the nucleophilic aromatic substitution reactions by effectively solvating the cationic species and allowing for higher reaction temperatures.[3] The selection of a suitable base, such as potassium carbonate, is crucial for deprotonating the phenolic hydroxyl groups to form the reactive phenoxide nucleophiles.

Yield and Cost Considerations:

Patents for this pathway often claim high overall yields, with some exceeding 90%.[3] The primary cost drivers are the starting materials, particularly the more complex phenylacrylate intermediate, and the catalysts. While copper catalysts are relatively inexpensive, palladium catalysts can be a significant cost factor.[6][7] Innovations aimed at reducing the cost of this pathway often focus on sourcing cheaper raw materials or developing more efficient and recyclable catalyst systems.

Pathway 2: A Concise Approach via Suzuki Cross-Coupling

A more modern and elegant approach to Azoxystrobin synthesis employs a Suzuki cross-coupling reaction to form the biaryl ether linkage.[2] This pathway offers the potential for a more convergent and efficient synthesis, often with milder reaction conditions compared to the traditional Ullmann-type couplings.

Key Reaction Steps:

  • Preparation of the Boronic Acid Intermediate: A key starting material for this route is a suitably functionalized arylboronic acid or ester.

  • Suzuki Cross-Coupling: The arylboronic acid is coupled with a pyrimidine derivative under palladium catalysis. For instance, a protected 2-bromophenol can be converted to the corresponding boronic acid and then coupled with a chloropyrimidine.[2]

  • Final Elaboration: Subsequent steps involve the introduction of the acrylate side chain and the cyano group to complete the synthesis of Azoxystrobin.

Causality Behind Experimental Choices:

The Suzuki reaction is renowned for its high functional group tolerance and its ability to form C-C bonds with high efficiency and selectivity. The choice of the palladium catalyst and ligands is crucial for achieving high yields and turnover numbers. The use of a suitable base is necessary to facilitate the transmetalation step in the catalytic cycle.

Yield and Cost Considerations:

The Suzuki coupling route can offer high yields, often in the range of 90-95% for the coupling step itself.[2] However, the overall yield will depend on the efficiency of the preceding and subsequent steps. The main cost drivers for this pathway are the palladium catalyst and the boronic acid derivatives. While palladium is expensive, the high efficiency of modern catalysts can allow for very low catalyst loadings, making the process more economically viable.[6][7] The cost of specialized boronic acids can also be a significant factor, although scalable methods for their preparation are continually being developed.

Comparative Analysis of Yield and Cost

Directly comparing the yield and cost of different synthetic pathways can be challenging due to variations in reporting standards and the proprietary nature of industrial processes. However, we can provide a semi-quantitative analysis based on published data and the known costs of key raw materials and catalysts.

PathwayReported Yield RangeKey Raw MaterialsKey CatalystsEstimated Relative Cost
Traditional Industrial Synthesis 85-95% (overall)[3][8]2-chlorobenzonitrile[9], 4,6-dihydroxypyrimidine[10], (E)-methyl-2-(2-hydroxyphenyl)-3-methoxyacrylate[11][12]Copper salts, Palladium complexes, Tertiary amines (DABCO[13][14], Trimethylamine)Moderate to High
Suzuki Cross-Coupling Route 90-97% (for coupling step)[2]2-bromophenol, Arylboronic acids, ChloropyrimidinesPalladium complexes (e.g., Pd(PPh₃)₄)[2]High (lab scale), potentially competitive at industrial scale with catalyst recycling

Disclaimer: The estimated relative cost is a qualitative assessment based on the price of starting materials and catalysts and does not account for process optimization, solvent recycling, and economies of scale.

Experimental Protocols

To provide a practical understanding of these synthetic pathways, we present representative experimental protocols derived from the literature.

Protocol 1: Final Coupling Step of the Traditional Industrial Pathway

This protocol describes the reaction of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.

  • To a stirred solution of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (1.0 eq) in N,N-dimethylformamide (DMF), add 2-cyanophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford Azoxystrobin.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki cross-coupling step.

  • In a reaction vessel, combine the arylboronic acid (1.2 eq), the chloropyrimidine derivative (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a suitable solvent (e.g., toluene, dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-110 °C) and stir vigorously until the starting materials are consumed (monitor by TLC or HPLC).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the coupled product.

Visualizing the Synthesis: Reaction Pathway Diagrams

To further clarify the synthetic routes, the following diagrams illustrate the key transformations.

Traditional_Industrial_Synthesis cluster_pyrimidine Pyrimidine Intermediate Synthesis cluster_acrylate Phenylacrylate Intermediate Synthesis 2_chlorobenzonitrile 2-Chlorobenzonitrile hydroxy_intermediate 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine 2_chlorobenzonitrile->hydroxy_intermediate Cu or Pd catalyst 4_6_dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4_6_dihydroxypyrimidine->hydroxy_intermediate chloro_intermediate 4-Chloro-6-(2-cyanophenoxy)pyrimidine hydroxy_intermediate->chloro_intermediate POCl3 Azoxystrobin Azoxystrobin chloro_intermediate->Azoxystrobin Coupling (Williamson/Ullmann) o_hydroxyphenylacetic_acid o-Hydroxyphenylacetic acid acrylate_intermediate (E)-methyl-2-(2-hydroxyphenyl)-3-methoxyacrylate o_hydroxyphenylacetic_acid->acrylate_intermediate Trimethyl orthoformate acrylate_intermediate->Azoxystrobin Suzuki_Cross_Coupling_Route 2_bromophenol 2-Bromophenol boronic_acid Arylboronic Acid Derivative 2_bromophenol->boronic_acid Protection, Lithiation, Borylation coupled_product Coupled Intermediate boronic_acid->coupled_product Suzuki Coupling Pd Catalyst, Base chloropyrimidine Chloropyrimidine Derivative chloropyrimidine->coupled_product Azoxystrobin Azoxystrobin coupled_product->Azoxystrobin Further Elaboration

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(6-chloropyrimidin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. Methyl 2-(6-chloropyrimidin-4-YL)acetate, a reactive building block in synthetic chemistry, demands a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory awareness to ensure the protection of laboratory personnel and the environment.

The procedural framework herein is designed not merely as a set of instructions, but as a self-validating system of checks and balances. Understanding the causality behind each step is paramount to fostering a culture of safety and ensuring compliance.

Pre-Disposal Hazard Assessment: Know Your Compound

Before the first drop of waste is generated, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates every subsequent action. This compound is a halogenated heterocyclic compound, a classification that immediately signals the need for specific handling protocols.

Based on its Safety Data Sheet (SDS), the compound presents multiple hazards.[1] A summary of its GHS classification is crucial for immediate recognition of risks.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]

The presence of a chlorinated pyrimidine core necessitates that this compound be treated as a hazardous chemical waste, with particular attention paid to its irritant properties and potential for harm if ingested or inhaled.[1][2]

Immediate Safety & Handling Prerequisites

Safe disposal begins with safe handling. The following engineering controls and personal protective equipment (PPE) are mandatory when working with or generating waste of this compound.

  • Engineering Controls : All handling of the compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] The work area must be equipped with readily accessible eyewash stations and safety showers.

  • Personal Protective Equipment (PPE) : A robust PPE regimen is your primary line of defense.

    • Eye Protection : Tightly fitting safety goggles or a full-face shield are required.[2]

    • Hand Protection : Chemically impermeable gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

    • Body Protection : A lab coat and closed-toe shoes are mandatory to prevent skin contact.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound waste must be systematic. The following workflow ensures regulatory compliance and minimizes risk, from the point of generation to final pickup by certified waste management professionals.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Waste Management Generate Step 1: Generate Waste Segregate Step 2: Segregate as 'Halogenated Organic Waste' Generate->Segregate Identify Hazard Class Containerize Step 3: Select & Fill Approved Waste Container Segregate->Containerize Prevent Cross-Contamination Label Step 4: Label Container IMMEDIATELY Containerize->Label Ensure Compliance Store Step 5: Store in SAA Label->Store Safe Temporary Storage Pickup Step 6: Schedule EHS Pickup Store->Pickup Request Disposal Transport Step 7: Final Disposal via Licensed Facility Pickup->Transport Regulatory Compliance

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

  • Action : As soon as waste is generated (e.g., residual material, contaminated consumables, reaction mother liquor), classify it.

  • Causality : this compound is a halogenated organic compound .[3][4] It must be segregated into a dedicated "Halogenated Organic Waste" stream. This is the single most critical step in the disposal process. Halogenated and non-halogenated wastes require different incineration technologies for environmentally sound destruction. Improper mixing can lead to the formation of dioxins and other persistent organic pollutants.

Step 2: Container Selection and Management

  • Action : Select a waste container that is chemically compatible (e.g., high-density polyethylene or glass) and has a secure, vapor-tight lid.[2] Whenever possible, use clearly marked containers provided by your institution's Environmental Health & Safety (EHS) department.

  • Causality : Proper containerization prevents leaks, spills, and the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel from exposure.

Step 3: Labeling

  • Action : Affix a hazardous waste tag to the container before adding the first drop of waste.[2] The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The accumulation start date.

    • All associated hazards (e.g., "Irritant," "Acutely Toxic").

  • Causality : Accurate labeling is a regulatory requirement and ensures that everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and the associated dangers.

Step 4: Accumulation and Storage

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be at or near the point of waste generation, under the control of laboratory personnel. The container must remain closed at all times except when adding waste.

  • Causality : Storing waste in a designated SAA prevents clutter in active work areas, minimizes the risk of spills, and ensures waste is managed in a controlled, secondary-containment environment.

Step 5: Managing Contaminated Materials and Empty Containers

  • Sharps : Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated puncture-resistant sharps container.[2]

  • PPE and Consumables : Contaminated gloves, wipes, and weighing papers should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Empty Containers : The original reagent bottle is not "empty" until it has been properly decontaminated. The first rinse of the container must be collected and disposed of as hazardous waste.[5] For a compound with this hazard profile, it is best practice to collect the first two or three rinses. After triple-rinsing and air-drying, deface the label and dispose of the container according to institutional policy.

Step 6: Final Disposal

  • Action : Once the waste container is full, or if the accumulation start date is approaching your institution's limit, contact your EHS department to schedule a pickup. Do not pour this chemical waste down the drain.

  • Causality : Final disposal must be handled by a licensed hazardous waste management facility that can treat and dispose of chlorinated organic materials in compliance with EPA regulations and local statutes.[6][7]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors : If safe to do so, turn off ignition sources.[6][8]

  • Containment : Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, researchers can confidently manage this compound from use to disposal, upholding the highest standards of laboratory safety, professional responsibility, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.